ND-378
Description
Properties
Molecular Formula |
C18H19NO4S2 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide |
InChI |
InChI=1S/C18H19NO4S2/c1-13(20)19-10-14-2-4-15(5-3-14)23-16-6-8-18(9-7-16)25(21,22)12-17-11-24-17/h2-9,17H,10-12H2,1H3,(H,19,20) |
InChI Key |
AQVLOPBRNWYJSU-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ND-378 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Neuroprotective Mechanism of SKA-378: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKA-378 is a novel, brain-penetrant, chlorinated naphthalenyl aminothiazole derivative of riluzole (B1680632) demonstrating significant neuroprotective effects in preclinical models of temporal lobe epilepsy.[1][2][3][4] Contrary to initial hypotheses related to potassium channel activation, the primary mechanism of action of SKA-378 is the inhibition of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport.[2][3][5] This inhibition is achieved through a non-competitive, indirect mechanism, suggesting an allosteric modulation or an effect on transporter trafficking.[2][5] Additionally, SKA-378 exhibits inhibitory activity against voltage-gated sodium channels, particularly NaV1.6, although this may not be its predominant neuroprotective pathway.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of SKA-378, detailing the experimental evidence, quantitative data, and relevant methodologies.
Core Mechanism of Action: Inhibition of MeAIB/Glutamine Transport
The principal mechanism through which SKA-378 exerts its neuroprotective effects is the inhibition of the transport of methylaminoisobutyric acid (MeAIB), a specific substrate for the amino acid transport system A (ATA) which also transports glutamine.[2][6][7] This system is crucial for the glutamate-glutamine cycle in the brain, which is essential for maintaining neurotransmitter pools.[7]
Kinetic analyses have revealed that SKA-378's blockade of Ca2+-regulated MeAIB transport in neurons is non-competitive and indirect.[2][5] This suggests that SKA-378 does not compete with the substrate for the binding site on the transporter. Instead, it likely binds to an allosteric site or interferes with the trafficking of the transporter to the cell membrane.[5][8]
Signaling Pathway and Proposed Mechanism
The following diagram illustrates the proposed mechanism of SKA-378 in inhibiting MeAIB/glutamine transport, which is linked to neuronal activity and calcium influx.
Secondary Mechanism: Inhibition of Voltage-Gated Sodium Channels
SKA-378 has been shown to inhibit voltage-gated sodium channels (NaV). It is a more potent inhibitor of NaV1.6 compared to NaV1.2.[2][3] However, pharmacokinetic analyses suggest that the concentrations required for significant sodium channel blockade in vivo may not be the primary driver of its neuroprotective effects.[2] The inhibition of NaV1.6 could, nevertheless, contribute to the overall reduction in neuronal hyperexcitability.
Data Presentation
Table 1: Inhibitory Potency of SKA-378
| Target | Metric | Value | Reference(s) |
| NaV1.6 | IC50 | 28 µM | [2] |
| NaV1.2 | IC50 | 118 µM | [2] |
| Spontaneous MeAIB Transport | IC50 | ~1 µM | [1] |
| High K+-stimulated MeAIB Transport | IC50 | < 25 µM | [1] |
Experimental Protocols
MeAIB Transport Assay in Cultured Hippocampal Neurons
This protocol is a generalized representation based on descriptions of similar assays.
1. Cell Culture:
-
Primary hippocampal neurons are isolated from embryonic day 18 rat brains.
-
Neurons are plated on poly-L-lysine coated plates and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Cultures are maintained at 37°C in a humidified 5% CO2 incubator for at least 14 days to allow for maturation.
2. MeAIB Uptake Assay:
-
Neuronal cultures are pre-incubated with SKA-378 at various concentrations for a specified period.
-
The uptake of radiolabeled [14C]MeAIB is initiated by adding it to the culture medium.
-
For stimulated uptake, high potassium (e.g., 50 mM KCl) is added to depolarize the neurons.
-
After a defined incubation period (e.g., 5-15 minutes), the uptake is terminated by washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a saturating concentration of non-radiolabeled MeAIB.
3. Data Analysis:
-
The rate of MeAIB uptake is calculated and normalized to the protein concentration of the cell lysate.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Neuroprotection Study in a Rat Model of Temporal Lobe Epilepsy
This protocol is a generalized representation of the kainic acid (KA) model described in the literature.[2][4][9]
1. Animal Model:
-
Adult male Sprague-Dawley rats are used.
-
Status epilepticus (SE) is induced by a systemic injection of kainic acid.
-
Seizure activity is monitored and scored.
2. Drug Administration:
-
SKA-378 is administered systemically (e.g., intraperitoneally or orally) at a defined dose (e.g., 30 mg/kg) either before or after the induction of SE.[2][3][9]
3. Assessment of Neuroprotection:
-
At a specified time point post-SE (e.g., 3, 7, or 14 days), animals are euthanized, and their brains are collected.[4][9]
-
Brains are sectioned and stained to assess neuronal injury and death. Common staining methods include Fluoro-Jade C for degenerating neurons and NeuN for surviving neurons.
-
The extent of neuroprotection is quantified by counting the number of surviving neurons in specific hippocampal subfields (e.g., CA1, CA3).
Electrophysiology (Whole-Cell Patch-Clamp)
This is a generalized protocol for assessing the effects on voltage-gated sodium channels.
1. Cell Preparation:
-
Heterologous expression systems (e.g., HEK293 cells) are transfected with the cDNA for the desired sodium channel subunit (e.g., NaV1.6 or NaV1.2).
-
Alternatively, acutely dissociated neurons can be used.
2. Patch-Clamp Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Sodium currents are elicited by a series of depolarizing voltage steps from a holding potential.
-
SKA-378 is applied to the cells via a perfusion system at various concentrations.
3. Data Analysis:
-
The peak sodium current amplitude is measured before and after the application of SKA-378.
-
The concentration-response relationship is determined, and IC50 values are calculated.
Mandatory Visualizations
Experimental Workflow: In Vivo Neuroprotection Study
Logical Relationship: Primary vs. Secondary Mechanisms
References
- 1. The Riluzole Derivative 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19), a Mixed KCa2 Activator and NaV Blocker, is a Potent Novel Anticonvulsant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The riluzole derivative 2-amino-6-trifluoromethylthio-benzothiazole (SKA-19), a mixed KCa2 activator and NaV blocker, is a potent novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of glutamine transport depletes glutamate and GABA neurotransmitter pools: further evidence for metabolic compartmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
SKA-378: A Novel Aminothiazole Derivative with Neuroprotective Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SKA-378 is a novel, chlorinated naphthalenyl-substituted aminothiazole derivative that has demonstrated significant neuroprotective effects in preclinical models of excitotoxic neuronal injury.[1][2] Developed as a derivative of riluzole, a known neuroprotective agent, SKA-378 exhibits a distinct pharmacological profile, offering a promising new avenue for the development of therapeutics for neurological disorders characterized by neuronal cell death, such as temporal lobe epilepsy (TLE). This technical guide provides a comprehensive overview of the core data, experimental protocols, and known mechanisms of action of SKA-378.
Core Data and Physicochemical Properties
SKA-378 has been characterized by its potent biological activity and favorable pharmacokinetic profile. The following tables summarize the key quantitative data available for SKA-378 and related compounds.
| Compound | Target | Assay | IC50 | Reference |
| SKA-378 | NaV1.6 | Heterologous cells | 28 µM | [1] |
| SKA-378 | NaV1.2 | Heterologous cells | 118 µM | [1] |
| Riluzole | MeAIB/Gln Transport | Mature rat hippocampal neurons | 1 µM | [1] |
| SKA-378 | MeAIB/Gln Transport | Mature rat hippocampal neurons | Potent inhibitor (IC50 not specified) | [1] |
Table 1: In Vitro Biological Activity of SKA-378 and Riluzole.
| Compound | Administration Route | Dose | Animal Model | Key Findings | Reference |
| SKA-378 | Intraperitoneal (i.p.) | 30 mg/kg | Rat Kainic Acid Model of TLE | Attenuated acute neural injury in CA1, CA3, and CA4/hilus regions of the hippocampus. | [1] |
| Riluzole | Intraperitoneal (i.p.) | 10 mg/kg | Rat Kainic Acid Model of TLE | Blocked acute neural injury. | [1] |
Table 2: In Vivo Efficacy of SKA-378.
| Property | Value/Description | Reference |
| Bioavailability | Brain penetrant following systemic administration. | [1] |
| Chemical Class | Chlorinated naphthalenyl substituted aminothiazole. | [1][2] |
Table 3: Physicochemical and Pharmacokinetic Properties of SKA-378.
Mechanism of Action
The neuroprotective effects of SKA-378 are believed to be mediated through a multi-target mechanism, primarily involving the inhibition of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport and the modulation of voltage-gated sodium channels.[1]
Kinetic analysis of SKA-378's blockade of Ca2+-regulated MeAIB transport in neurons suggests a non-competitive, indirect mechanism of inhibition.[1] This is significant as the glutamate/glutamine cycle is crucial for maintaining normal synaptic function, and its dysregulation is implicated in excitotoxicity.
Furthermore, SKA-378 demonstrates a preferential inhibition of the NaV1.6 sodium channel subtype over NaV1.2.[1] While NaV1.6 antagonism is known to block neural activity-regulated MeAIB/Gln transport, pharmacokinetic analysis suggests that direct sodium channel blockade may not be the primary mechanism of neuroprotection observed in vivo.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of SKA-378.
Synthesis of Chlorinated Naphthalenyl Aminothiazole Derivatives (Representative)
While the precise synthesis protocol for SKA-378 is not publicly available, a general and representative method for the synthesis of similar 2-(naphthalen-1-ylamino)thiazole derivatives involves a two-step process.[3]
-
Amide Formation: 1-Naphthylamine is condensed with chloroacetyl chloride to form the corresponding amide intermediate.[3]
-
Thiazole Ring Formation: The amide intermediate is then refluxed with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) to yield the 2-(naphthalen-1-ylamino)thiazol-4(5H)-one.[3] Further modifications, such as chlorination, would then be carried out to produce the final product.
In Vivo Neuroprotection Study: Kainic Acid (KA) Rat Model of Temporal Lobe Epilepsy
This protocol is based on the methods described by Kyllo et al. (2023).[1]
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Status Epilepticus (SE): Kainic acid (KA) is administered to induce SE.
-
Drug Administration:
-
SKA-378 (30 mg/kg) or Riluzole (10 mg/kg) is administered intraperitoneally (i.p.) 1 hour after the onset of KA-induced SE.
-
-
Tissue Collection and Preparation: At 3 days post-SE, animals are euthanized, and brains are collected for histological analysis.
-
Immunohistochemistry:
-
Brain sections are stained with antibodies against:
-
NeuN: to assess neuronal survival.
-
Iba-1: to assess microglial activation (neuroinflammation).
-
GFAP: to assess astrogliosis (neuroinflammation).
-
-
-
Western Blot Analysis:
-
Hippocampal tissue lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies against Iba-1 and GFAP, followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized and quantified.
-
Conclusion
SKA-378 is a promising novel aminothiazole derivative with demonstrated neuroprotective properties in a relevant animal model of temporal lobe epilepsy. Its unique mechanism of action, involving the non-competitive inhibition of MeAIB/glutamine transport and modulation of NaV1.6 channels, distinguishes it from existing neuroprotective agents. The favorable pharmacokinetic profile, including brain penetrance, further enhances its therapeutic potential. Future research should focus on elucidating the precise molecular interactions of SKA-378 with its targets, optimizing its structure for improved potency and selectivity, and expanding its evaluation in other models of neurodegenerative diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic utility of SKA-378 and related compounds.
References
Neuroprotective Properties of the Selective MMP-2 Inhibitor, ND-378: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound ND-378 is a potent and selective, thiirane-based, slow-binding inhibitor of matrix metalloproteinase-2 (MMP-2).[1] Given the implication of MMP-2 in the pathophysiology of various neurological disorders, including the breakdown of the blood-brain barrier and neuroinflammation, this compound has been investigated for its neuroprotective potential. This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory selectivity, pharmacokinetic properties, and key findings from preclinical studies. While this compound demonstrates excellent target engagement in the central nervous system, its efficacy in promoting functional recovery in a model of spinal cord injury has been shown to be limited, suggesting a complex role for MMP-2 in neurological repair processes.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix (ECM) and the processing of various signaling molecules.[2] Dysregulation of MMP activity is implicated in a range of pathologies, including neurodegenerative diseases and central nervous system (CNS) injuries.[3] Specifically, MMP-2 (gelatinase A) has been associated with the disruption of the blood-brain barrier (BBB), neuroinflammation, and apoptosis.[4][5] The development of selective MMP inhibitors is therefore a promising therapeutic strategy.
This compound is a novel, thiirane-based small molecule designed as a potent and selective inhibitor of MMP-2.[1] Its mechanism-based, slow-binding inhibition offers the potential for sustained target engagement.[2] This whitepaper consolidates the available technical data on this compound, with a focus on its neuroprotective properties and the experimental basis for our current understanding of its therapeutic potential.
Mechanism of Action and Selectivity
This compound is a mechanism-based, slow-binding inhibitor of MMP-2.[1] The thiirane (B1199164) moiety of the compound is key to its inhibitory activity.[6] The proposed mechanism involves the enzyme-catalyzed opening of the thiirane ring within the active site of MMP-2, leading to the formation of a stable, likely covalent, bond with the enzyme.[2][6] This results in a time-dependent and potent inhibition of the enzyme's proteolytic activity.
The selectivity of this compound for MMP-2 over other MMPs is a critical feature. As demonstrated in enzymatic assays, this compound exhibits nanomolar potency against MMP-2 while showing no significant inhibition of the closely related gelatinase MMP-9 or the membrane-type MMP-14 at comparable concentrations.[1]
Data Presentation: Inhibitory Profile of this compound
| MMP Target | Inhibition Constant (Ki) | Reference |
| MMP-2 | 0.23 µM | [1] |
| MMP-9 | No inhibition | [1] |
| MMP-14 | No inhibition | [1] |
Preclinical Pharmacokinetics
A key consideration for any CNS-targeted therapeutic is its ability to cross the blood-brain or blood-spinal cord barrier. Studies in a murine model of spinal cord injury have demonstrated that this compound effectively penetrates the CNS.[1] Following systemic administration, this compound achieves therapeutic concentrations within the injured spinal cord, exceeding its Ki for MMP-2.[1]
Data Presentation: CNS Penetration of this compound
| Tissue | Concentration | Dosing Regimen | Animal Model | Reference |
| Injured Spinal Cord | > 0.23 µM | 25 mg/kg, intraperitoneally | Mouse model of spinal cord injury | [1] |
Experimental Protocols
The following outlines the key experimental methodology from a pivotal preclinical study evaluating the neuroprotective effects of this compound.
Study: Selective Inhibition of MMP-2 Does Not Alter Neurological Recovery after Spinal Cord Injury (Gao et al., 2016)[1]
-
Animal Model: The study utilized a mouse model of spinal cord injury (SCI).
-
Injury Induction: A contusion injury to the spinal cord was induced to mimic traumatic SCI.
-
Compound Administration:
-
Dose: 25 mg/kg of this compound or vehicle (control).
-
Route: Intraperitoneal injection.
-
Frequency: Administered shortly after injury and then daily for a specified period.
-
-
Outcome Measures:
-
Pharmacokinetics: Concentrations of this compound in plasma, brain, and spinal cord tissue were determined to confirm CNS penetration and therapeutic levels.
-
Neurological Function: A battery of behavioral tests was conducted to assess long-term locomotor and sensory recovery.
-
-
Enzyme Inhibition Assays: Standard fluorescence-based enzymatic assays were used to determine the Ki values of this compound against purified MMP-2, MMP-9, and MMP-14.
Key Preclinical Findings and Discussion
The primary investigation into the neuroprotective potential of this compound in a preclinical model of spinal cord injury yielded a significant, albeit unexpected, result. While the compound successfully reached its target in the CNS at therapeutic concentrations, treatment with this compound did not lead to any significant improvement in long-term neurological outcomes compared to the vehicle-treated control group.[1]
This finding suggests that while MMP-2 is upregulated in the acute phase of SCI and is known to contribute to secondary injury cascades, its selective inhibition alone may not be sufficient to promote functional recovery.[3][6] It is possible that other MMPs, such as MMP-9, play a more dominant or compensatory role in the complex pathophysiology of SCI.[3] Indeed, in MMP-2 knockout mice, a compensatory increase in MMP-9 has been observed.[3]
Signaling Pathways
MMP-2 is implicated in neuroinflammatory signaling pathways. In response to CNS injury or disease, microglia and other immune cells can be activated, leading to the release of pro-inflammatory cytokines.[7] This process can involve the activation of inflammasomes, such as the NLRP3 inflammasome, which in turn can lead to the maturation and release of cytokines like IL-1β.[1][2] MMP-2 can contribute to this cascade by degrading components of the extracellular matrix, which can further propagate inflammatory signals and compromise the integrity of the blood-brain barrier, allowing for the infiltration of peripheral immune cells.[1][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Potent mechanism-based inhibitors for matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MMP2 Modulates Inflammatory Response during Axonal Regeneration in the Murine Visual System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microglial Activation Damages Dopaminergic Neurons through MMP-2/-9-Mediated Increase of Blood-Brain Barrier Permeability in a Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of neuroinflammation by matrix metalloproteinase-8 inhibitor derivatives in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Role of SKA-378 in Temporal Lobe Epilepsy: A Technical Overview of its Mechanisms Targeting MeAIB/Glutamine Transport and NaV1.6 Channels
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: Temporal Lobe Epilepsy (TLE) is the most prevalent form of focal epilepsy in adults, frequently characterized by pharmacoresistance and progressive hippocampal sclerosis. The development of novel therapeutic agents with disease-modifying potential is a critical unmet need. This document provides a detailed technical overview of SKA-378, a novel chlorinated aminothiazole derivative of riluzole (B1680632), and its significant neuroprotective role in preclinical models of TLE. Contrary to initial hypotheses concerning a direct role in KCa2 (SK) channel activation, the primary mechanisms of SKA-378's efficacy appear to be the potent inhibition of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport and the blockade of the voltage-gated sodium channel NaV1.6. This whitepaper synthesizes the available preclinical data, detailing the compound's quantitative effects, the experimental protocols utilized in its evaluation, and the putative signaling pathways through which it confers neuroprotection in the context of TLE.
Introduction to SKA-378 and its Therapeutic Rationale in TLE
Temporal Lobe Epilepsy is a chronic neurological disorder characterized by recurrent seizures originating from the temporal lobes.[1] A key pathological feature of TLE is excitotoxicity, a process where excessive stimulation by excitatory neurotransmitters, primarily glutamate (B1630785), leads to neuronal damage and death, particularly in vulnerable hippocampal regions.[2] The glutamate-glutamine cycle, a critical process for recycling glutamate between neurons and glial cells, is a key regulator of synaptic transmission. Dysregulation of this cycle can lead to an accumulation of synaptic glutamate, contributing to the hyperexcitability seen in epilepsy.
SKA-378 is a novel, brain-penetrant, naphthalenyl-substituted aminothiazole that has demonstrated significant neuroprotective properties in the kainic acid (KA) rat model of TLE.[2][3] While its parent compound, riluzole, has a broad mechanism of action, including some effects on KCa2 channels, research on SKA-378 points to more specific targets.[2][4] The primary focus of this document is to detail the evidence supporting SKA-378's role as an inhibitor of MeAIB/glutamine transport and a blocker of NaV1.6 channels, and how these actions contribute to its neuroprotective and potentially anti-epileptogenic effects.[2][3]
Quantitative Data on the In Vitro and In Vivo Effects of SKA-378
The following tables summarize the key quantitative findings from preclinical studies of SKA-378 and its parent compound, riluzole.
Table 1: In Vitro Inhibitory Activity of SKA-378
| Target | Metric | Value | Cell Type | Reference |
| NaV1.6 | IC50 | 28 µM | Heterologous cells | [2] |
| NaV1.2 | IC50 | 118 µM | Heterologous cells | [2] |
| MeAIB/Glutamine Transport | Potent Inhibitor | - | Mature rat hippocampal neurons | [2] |
Note: While SKA-378 is described as a potent inhibitor of MeAIB transport, a specific IC50 value is not provided in the cited literature. For context, the parent compound riluzole inhibits this transport with an IC50 of approximately 1 µM.[2]
Table 2: In Vivo Neuroprotective Efficacy of SKA-378 in a Kainic Acid Rat Model of TLE
| Compound | Dosage | Administration Route | Key Outcome | Time Points | Reference |
| SKA-378 | 30 mg/kg | Systemic | Attenuation of acute neural injury in CA1, CA3, and CA4/hilus | 3 days post-SE | [2] |
| SKA-378 | 30 mg/kg | Systemic | Reduction of neuroinflammation (microglial activation and astrogliosis) | 3, 7, and 14 days post-SE | [3][5] |
| Riluzole | 10 mg/kg | Systemic | Attenuation of acute neural injury | 3, 7, and 14 days post-SE | [2][3][5] |
Signaling Pathways and Proposed Mechanism of Action
The neuroprotective effects of SKA-378 in TLE are attributed to a dual mechanism of action that ultimately reduces neuronal hyperexcitability and excitotoxicity.
Inhibition of MeAIB/Glutamine Transport
SKA-378 is a potent, non-competitive, indirect inhibitor of neural activity-regulated MeAIB/glutamine transport.[2] This transport is mediated by System A transporters, such as SNAT1 and SNAT2, which are crucial for supplying neurons with glutamine, the precursor for the synthesis of the excitatory neurotransmitter glutamate.[6] By inhibiting this transport, SKA-378 likely reduces the presynaptic pool of glutamine available for conversion to glutamate, thereby decreasing glutamate release during the excessive neuronal firing characteristic of status epilepticus. This reduction in glutamate release would mitigate the excitotoxic cascade that leads to neuronal death. Furthermore, inhibition of SNAT2 has been shown to modulate the mTOR signaling pathway, which is involved in cell growth and protein synthesis, potentially contributing to the neuroprotective effects.[7]
Blockade of NaV1.6 Sodium Channels
SKA-378 is a more potent inhibitor of the NaV1.6 sodium channel subtype (IC50 = 28 µM) compared to the NaV1.2 subtype (IC50 = 118 µM).[2] NaV1.6 channels are densely expressed in the axon initial segment and are critical for the generation and propagation of action potentials.[8] Gain-of-function mutations in the SCN8A gene, which encodes NaV1.6, are associated with severe epileptic encephalopathies.[9] By blocking NaV1.6, SKA-378 can reduce neuronal firing rates and dampen the hyperexcitability that sustains seizure activity. However, pharmacokinetic analyses have suggested that this sodium channel blockade may not be the predominant mechanism of neuroprotection conferred by SKA-378, potentially indicating a more significant role for MeAIB transport inhibition.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of SKA-378.
Kainic Acid (KA)-Induced Status Epilepticus (SE) Rat Model of TLE
This model recapitulates many of the key features of human TLE, including an initial precipitating injury (SE), a latent period, and the subsequent development of spontaneous recurrent seizures and hippocampal sclerosis.[10][11]
-
Animals: Adult male Sprague-Dawley rats.
-
KA Administration: A repeated low-dose KA administration protocol is used. An initial dose of 5 mg/kg KA is administered intraperitoneally (i.p.). Subsequent injections of 2.5 mg/kg are given every 30 minutes until the animal exhibits sustained Racine Stage 4/5 seizures, indicating the onset of status epilepticus.
-
SE Duration: SE is allowed to continue for a defined period (e.g., 4 hours) before being terminated with an anticonvulsant such as diazepam (4 mg/kg, i.p.) to reduce mortality.
-
Drug Administration: SKA-378 (30 mg/kg) or vehicle is administered i.p. at a specified time point, typically 1 hour after the induction of SE.[3][5]
Immunohistochemistry (IHC) for Neuroprotection and Neuroinflammation
IHC is used to visualize and quantify neuronal survival and glial cell activation in brain tissue.
-
Tissue Preparation: Rats are transcardially perfused with 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected in sucrose. Coronal sections (e.g., 40 µm) are cut on a cryostat.
-
Blocking: Sections are incubated in a blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies diluted in blocking solution.
-
Neuronal Nuclei (NeuN): Mouse anti-NeuN (e.g., 1:1000) to label mature neurons and assess neuroprotection.[9]
-
Microglia (Iba-1): Rabbit anti-Iba1 (e.g., 1:500) to assess microglial activation.
-
Astrocytes (GFAP): Mouse anti-GFAP (e.g., 1:1000) to assess astrogliosis.
-
-
Secondary Antibody Incubation: After washing in PBS, sections are incubated for 2 hours at room temperature with fluorophore-conjugated secondary antibodies (e.g., Donkey anti-Mouse Alexa Fluor 488, Donkey anti-Rabbit Alexa Fluor 594) diluted in blocking solution.
-
Imaging and Analysis: Sections are mounted, coverslipped, and imaged using a confocal or fluorescence microscope. Quantification of cell numbers or staining intensity in specific hippocampal regions is performed using stereological methods or image analysis software.[9]
Western Blotting for Neuroinflammatory Markers
Western blotting is used to quantify the protein levels of inflammatory markers in hippocampal tissue homogenates.
-
Protein Extraction: Hippocampal tissue is dissected and homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies (e.g., anti-Iba1, anti-GFAP) diluted in blocking buffer. A loading control antibody (e.g., anti-β-actin) is used for normalization.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify protein band intensities relative to the loading control.[12]
Conclusion and Future Directions
SKA-378 represents a promising neuroprotective agent for the treatment of TLE. Its dual mechanism of action, involving the inhibition of the glutamate precursor transport system and the blockade of NaV1.6 channels, addresses the core issue of excitotoxicity that drives neuronal damage in this condition.[2] Preclinical studies have robustly demonstrated its ability to attenuate both acute neuronal injury and the subsequent neuroinflammatory response in a clinically relevant animal model.[3][5]
Future research should focus on several key areas. Firstly, obtaining a precise IC50 value for SKA-378 on MeAIB/glutamine transport would allow for a more direct comparison of its potency against its two primary targets. Secondly, long-term studies are required to determine if the acute neuroprotection and anti-inflammatory effects of SKA-378 translate into a true anti-epileptogenic effect, preventing or modifying the development of chronic epilepsy after an initial insult. Finally, exploring the downstream effects of MeAIB transport inhibition on pathways such as mTOR signaling could reveal additional mechanisms contributing to the compound's beneficial profile. The data presented herein provide a strong rationale for the continued development of SKA-378 as a potential disease-modifying therapy for temporal lobe epilepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 6. Impact of Inhibition of Glutamine and Alanine Transport on Cerebellar Glial and Neuronal Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Regulatory Role of MeAIB in Protein Metabolism and the mTOR Signaling Pathway in Porcine Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transport of Amino Acids Across the Blood-Brain Barrier [frontiersin.org]
- 9. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid GFAP and Iba1 expression changes in the female rat brain following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Development of SKA-378: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of SKA-378, a novel neuroprotective agent. SKA-378 is a chlorinated aminothiazole derivative of riluzole (B1680632), developed to offer neuroprotection in excitotoxic conditions, particularly in the context of temporal lobe epilepsy (TLE).[1][2]
Introduction: The Rationale for SKA-378
The development of SKA-378 stemmed from the screening of a library of riluzole derivatives.[1][2] Riluzole is a benzothiazole (B30560) anticonvulsant agent known to inhibit neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport.[1] The initial screening identified SKA-41, which led to a second screening and the synthesis of several novel chlorinated aminothiazoles, including SKA-377, SKA-378, and SKA-379.[1][2] These compounds were designed to be potent inhibitors of MeAIB transport with good brain penetrance.[1] The primary goal was to identify novel and potent compounds that could prevent acute hippocampal neural injury in models of TLE, such as the kainic acid model.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for SKA-378 and related compounds from in vitro and in vivo studies.
| Compound | Parameter | Value | Species/System | Reference |
| SKA-378 | IC50 (Spontaneous MeAIB Transport) | ~ 1 µM | Mature Rat Hippocampal Neurons in vitro | [3] |
| IC50 (NaV1.6) | 28 µM | Heterologous Cells | [1] | |
| IC50 (NaV1.2) | 118 µM | Heterologous Cells | [1] | |
| Oral Bioavailability | Excellent | Rats | [3] | |
| Brain Penetrance | High | Rats | [3] | |
| Plasma Protein Binding | High (free concentration 0.5-1%) | Not Specified | [3] | |
| Riluzole | IC50 (Spontaneous MeAIB Transport) | 1 µM | Mature Rat Hippocampal Neurons in vitro | [1] |
| Brain:Plasma Ratio | 1 | Not Specified | [3] | |
| SKA-41 | Brain:Plasma Ratio | 7 | Rats | [3] |
Mechanism of Action and Signaling Pathway
SKA-378 exerts its neuroprotective effects primarily through the inhibition of neural activity-regulated MeAIB/glutamine transport.[1] Kinetic analysis reveals that this inhibition occurs via a non-competitive, indirect mechanism.[1][2] While SKA-378 is also an inhibitor of the voltage-gated sodium channel NaV1.6, pharmacokinetic analysis suggests that sodium channel blockade may not be the predominant mechanism of its neuroprotective action in vivo.[1][2]
Below is a diagram illustrating the proposed signaling pathway for SKA-378's action.
Experimental Protocols
-
System: Mature rat hippocampal neuron-enriched cultures.[1]
-
Assay: Measurement of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport activity.[1]
-
Methodology: The specific details of the transport assay are not fully described in the provided search results, but it involves quantifying the uptake of MeAIB in the presence and absence of the test compounds (SKA-378, riluzole) to determine their inhibitory potency (IC50). Kinetic analyses (e.g., Michaelis-Menten and Eadie-Hofstee plots) were used to determine the mechanism of inhibition (competitive vs. non-competitive).[4]
-
Model: Kainic acid (KA) animal model of temporal lobe epilepsy in adult male Sprague-Dawley rats.[2][5]
-
Procedure:
-
Administration of KA to induce status epilepticus (SE).[5]
-
Administration of SKA-378 (e.g., 30 mg/kg) or riluzole (e.g., 10 mg/kg) either before or after the induction of SE.[1][2][5]
-
Assessment of neurodegeneration in hippocampal and limbic areas at various time points (e.g., 3, 7, and 14 days post-SE).[1][5]
-
Histological analysis using markers for neural injury (e.g., Fluoro-Jade C) and neuronal survival (e.g., NeuN).[5]
-
Assessment of neuroinflammation by observing microglial activation (e.g., Iba-1, ED-1) and astrogliosis (e.g., GFAP, vimentin) through immunohistochemistry and Western blot.[5]
-
The following diagram outlines the experimental workflow for the in vivo studies.
Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated that SKA-378 is orally bioavailable and highly brain penetrant.[3] It exhibits high plasma protein binding.[3] These properties are advantageous for a centrally acting neuroprotective agent.
Conclusion
SKA-378 is a promising novel aminothiazole derivative that has demonstrated potent inhibition of MeAIB/glutamine transport and significant neuroprotective effects in a preclinical model of temporal lobe epilepsy. Its favorable pharmacokinetic profile, including oral availability and brain penetrance, makes it a compelling candidate for further development. Future research should focus on elucidating the precise molecular targets and downstream signaling pathways affected by SKA-378 to fully understand its mechanism of action and therapeutic potential.
References
- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
SKA-378 as a MeAIB Transport Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SKA-378, a novel naphthalenyl substituted aminothiazole derivative, and its role as a potent, non-competitive inhibitor of methylaminoisobutyric acid (MeAIB) transport.[1][2] SKA-378 demonstrates significant neuroprotective effects in preclinical models of temporal lobe epilepsy, suggesting its potential as a therapeutic agent.[1][3] This document details the mechanism of action of SKA-378, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and visualizes the implicated signaling pathways.
Introduction
The transport of neutral amino acids, such as glutamine, across neuronal membranes is critical for maintaining neurotransmitter homeostasis. The glutamate/glutamine cycle, for instance, is essential for replenishing the neurotransmitter pool of glutamate.[4] Solute Carrier (SLC) transporters mediate this process.[5][6] MeAIB, a synthetic amino acid analog, is a well-established substrate for System A transporters, a subtype of SLC transporters, and is commonly used to study their activity.[4]
SKA-378 has emerged as a potent inhibitor of neural activity-regulated MeAIB/glutamine transport.[1] It is a derivative of riluzole (B1680632), an anti-convulsant benzothiazole (B30560) agent, and exhibits enhanced potency in inhibiting MeAIB transport in mature rat hippocampal neurons.[1][4] This guide explores the technical details of SKA-378's function and its potential applications in neuroscience research and drug development.
Mechanism of Action
SKA-378 inhibits MeAIB transport through a non-competitive and indirect mechanism.[1][4] Kinetic analysis reveals that SKA-378 does not affect the affinity of the transporter for MeAIB (Km remains unchanged) but significantly reduces the maximal velocity of transport (Vmax).[2][4] This suggests that SKA-378 does not bind to the same site as the substrate.
The inhibitory action of SKA-378 is linked to the disruption of the Ca²⁺-dependent trafficking of the high-affinity MeAIB transporter to the plasma membrane.[4] Neuronal activity stimulates an influx of Ca²⁺, which in turn promotes the exocytosis of vesicles containing the MeAIB transporter, thereby increasing its presence on the cell surface and enhancing transport activity.[4] SKA-378 appears to interfere with this trafficking process, leading to a reduction in the number of active transporters at the plasma membrane.[4]
While SKA-378 is a potent inhibitor of MeAIB transport, it also exhibits activity against voltage-gated sodium channels, specifically NaV1.6 and NaV1.2. However, its inhibitory potency is greater for NaV1.6.[1] Pharmacokinetic analyses suggest that sodium channel blockade may not be the primary mechanism for its neuroprotective effects.[1]
Quantitative Data
The inhibitory effects of SKA-378 on MeAIB transport have been quantified under various experimental conditions. The following tables summarize the key findings.
Table 1: Inhibitory Potency (IC50) of SKA-378 on MeAIB Transport
| Condition | Cell Type | IC50 Value | Reference |
| Spontaneous Transport | Mature Rat Hippocampal Neurons | ~ 1 µM | [4][7] |
| High K⁺-stimulated Transport | Mature Rat Hippocampal Neurons | < 25 µM | [4][8] |
| 4-AP-stimulated Transport | Mature Rat Hippocampal Neurons | Decreased potency (~3-5x) compared to spontaneous | [4][8] |
Table 2: Kinetic Parameters of MeAIB Transport in the Presence of SKA-378
| Parameter | Control | SKA-378 (25 µM) | Reference |
| Km (µM) | 49 ± 5 | 53 ± 6 | [2][4] |
| Vmax | - | Reduced by ~50% | [2][4] |
Table 3: Inhibitory Potency (IC50) of SKA-378 on Sodium Channels
| Channel | Cell Type | IC50 Value | Reference |
| NaV1.6 | Heterologous Cells | 28 µM | [1] |
| NaV1.2 | Heterologous Cells | 118 µM | [1] |
Experimental Protocols
The following protocols are synthesized from published methodologies to provide a framework for studying the effects of SKA-378 on MeAIB transport.
Primary Hippocampal Neuron Culture
-
Tissue Preparation: Dissect hippocampi from embryonic day 18 (E18) Sprague-Dawley rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Dissociation: Incubate the tissue in a papain solution (20 U/ml) for 20-30 minutes at 37°C. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto poly-L-lysine-coated 24-well plates at a density of 2.5 x 10⁵ cells per well.
-
Culture Medium: Maintain the cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maturation: Use the neurons for experiments after 19-21 days in vitro (DIV) to ensure mature synaptic connections.
MeAIB Transport Assay
-
Pre-incubation: Wash the cultured neurons twice with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Inhibitor Application: Add SKA-378 at the desired concentrations to the KRH buffer and incubate for 15-30 minutes.
-
Transport Initiation: Initiate MeAIB transport by adding KRH buffer containing ¹⁴C-MeAIB (typically at a final concentration of 23.5 µM).
-
Incubation: Incubate for 15 minutes at 37°C.
-
Transport Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH and measure the incorporated radioactivity using a liquid scintillation counter.
Stimulation of MeAIB Transport
-
High K⁺ Stimulation: To induce depolarization-dependent transport, replace the pre-incubation buffer with a high K⁺ KRH buffer (e.g., 60 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity) for 5 minutes. The subsequent MeAIB uptake assay is then performed in a Ca²⁺-free KRH buffer.[4]
-
4-Aminopyridine (4-AP) Stimulation: To enhance spontaneous network activity, add 4-AP (e.g., 200 µM) to the KRH buffer during the pre-incubation and uptake periods.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in SKA-378's mechanism of action and the experimental workflow for its characterization.
Caption: Proposed mechanism of SKA-378 action on MeAIB transport.
Caption: Workflow for assessing SKA-378's effect on MeAIB transport.
Conclusion and Future Directions
SKA-378 is a valuable pharmacological tool for studying the regulation of neutral amino acid transport in the central nervous system. Its non-competitive mechanism of action, involving the inhibition of Ca²⁺-dependent transporter trafficking, presents a novel approach to modulating neurotransmitter homeostasis. The potent neuroprotective effects of SKA-378 in preclinical models of epilepsy highlight its therapeutic potential.
Future research should focus on elucidating the precise molecular target of SKA-378 within the transporter trafficking machinery. Identifying the specific SLC transporter subtype(s) affected by SKA-378 is also a critical next step. Further in vivo studies are warranted to explore the full therapeutic window and safety profile of SKA-378 for the treatment of neurological disorders characterized by excitotoxicity and aberrant neurotransmitter cycling.
References
- 1. Using Live-Cell Imaging to Measure the Effects of Pathological Proteins on Axonal Transport in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 4. Functional Characterization of SLC Transporters Using Solid Supported Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 6. The Regulatory Role of MeAIB in Protein Metabolism and the mTOR Signaling Pathway in Porcine Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ca2+-regulated expression of high affinity methylaminoisobutryic acid transport in hippocampal neurons inhibited by riluzole and novel neuroprotective aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on ND-378 (SKA-378) Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on the neuroprotective agent ND-378, also referred to in the scientific literature as SKA-378. This document synthesizes key findings, experimental methodologies, and mechanistic data to serve as a comprehensive resource for researchers in neuropharmacology and drug development.
Core Concepts and Mechanism of Action
This compound (SKA-378) is a novel chlorinated aminothiazole derivative of riluzole (B1680632) that has demonstrated significant neuroprotective effects in models of excitotoxic neuronal injury.[1][2] Its primary mechanism of action revolves around the attenuation of glutamate-mediated excitotoxicity, a key pathological process in various neurological disorders, including epilepsy and ischemic stroke.
The neuroprotective properties of this compound are attributed to a multi-target profile that includes:
-
Inhibition of Voltage-Gated Sodium Channels (NaV): this compound is a potent inhibitor of the NaV1.6 sodium channel, which is crucial for the propagation of action potentials in neurons.[1][2] By inhibiting NaV1.6, this compound reduces neuronal hyperexcitability and the subsequent release of glutamate (B1630785) into the synaptic cleft.
-
Modulation of Amino Acid Transport: A key mechanism of this compound is the non-competitive, indirect inhibition of Ca2+-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport.[1][2] MeAIB is a specific substrate for the System A amino acid transporter, which is involved in the glutamate-glutamine cycle. This cycle is essential for replenishing the neurotransmitter pool of glutamate in neurons. By disrupting this cycle, this compound likely reduces the availability of glutamine for conversion into glutamate, thereby dampening excessive glutamatergic signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies characterizing the potency of this compound and its parent compound, riluzole.
Table 1: Inhibitory Potency (IC50) of this compound on Voltage-Gated Sodium Channels
| Compound | Target | IC50 (µM) | Reference |
| This compound (SKA-378) | NaV1.6 | 28 | [1][2] |
| This compound (SKA-378) | NaV1.2 | 118 | [1][2] |
Table 2: Inhibitory Potency (IC50) on MeAIB Transport
| Compound | IC50 (µM) | Reference |
| Riluzole | 1.0 | |
| SKA-377 | 1.7 ± 0.26 | [1] |
| This compound (SKA-378) | 1.1 ± 0.17 | [1] |
| SKA-376 | ~4-6 | [1] |
| SKA-379 | ~4-6 | [1] |
Signaling Pathways
The neuroprotective effects of this compound are intricately linked to the modulation of the excitotoxicity signaling cascade. The following diagrams illustrate the key pathways.
Caption: Mechanism of this compound (SKA-378) Neuroprotection.
References
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological properties of XPC-7224, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, epilepsy, and pain research. All data and protocols are synthesized from publicly available research.
The voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene, is a critical component in the initiation and propagation of action potentials within the central nervous system.[1][2] It is predominantly expressed in excitatory neurons and at the nodes of Ranvier.[1][3] Given its role in neuronal excitability, NaV1.6 has emerged as a significant therapeutic target for neurological disorders characterized by hyperexcitability, such as epilepsy.[2][4][5] XPC-7224 represents a novel small molecule compound designed to selectively inhibit NaV1.6, offering a promising avenue for the development of targeted therapies.[4]
Quantitative Analysis of XPC-7224's Inhibitory Profile
The inhibitory activity of XPC-7224 against a panel of human voltage-gated sodium channel isoforms was assessed using automated patch-clamp electrophysiology. The compound demonstrates remarkable potency and selectivity for NaV1.6, with an IC50 value in the nanomolar range.[4] A summary of the quantitative data is presented below.
| Channel Isoform | IC50 (µM) | 95% Confidence Interval (µM) | Selectivity over NaV1.6 |
| hNaV1.6 | 0.078 | 0.072 to 0.085 | - |
| hNaV1.1 | >10 | - | >128-fold |
| hNaV1.2 | >10 | - | >128-fold |
| hNaV1.3 | >10 | - | >128-fold |
| hNaV1.4 | >10 | - | >128-fold |
| hNaV1.5 | >10 | - | >128-fold |
| hNaV1.7 | >10 | - | >128-fold |
| Data sourced from bioRxiv, 2023.[4] |
Mechanism of Action: State-Dependent Inhibition
XPC-7224 exhibits a strong preference for the inactivated state of the NaV1.6 channel.[4] This state-dependent inhibition is a key feature of its mechanism of action. The potency of XPC-7224 is significantly reduced when the channel is in a resting (fully available) state, as demonstrated by a >1000-fold increase in the IC50 value at a holding potential of -120 mV.[4] This characteristic suggests that XPC-7224 preferentially targets and stabilizes the inactivated conformation of the channel, thereby reducing neuronal firing in a use-dependent manner.[4]
Experimental Protocols
The following section outlines the key experimental methodologies employed to characterize the interaction between XPC-7224 and NaV1.6.
Cell Lines and Channel Expression:
-
HEK293 cells stably expressing human NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, and NaV1.7 were used for selectivity profiling.
-
For specific experiments, ND7/23 cells, a dorsal root ganglion neuron-derived cell line with low endogenous sodium conductance, can be utilized for transient transfection of NaV1.6 constructs.[6][7]
Electrophysiology Recordings:
-
Method: Whole-cell patch-clamp electrophysiology was performed using automated patch-clamp systems.
-
External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 5; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): CsF 140, EGTA 1, NaCl 10, HEPES 10; pH adjusted to 7.3 with CsOH.
-
Voltage Protocols:
-
Resting State Potency: Cells were held at a hyperpolarized potential of -120 mV to ensure channels were in the resting state. A test pulse was applied to elicit a current.
-
Inactivated State Potency: To determine the potency for the inactivated state, cells were held at a depolarized potential (V0.5 of inactivation) for a prolonged duration (e.g., 100 seconds) before a test pulse. The V0.5 is the voltage at which half of the channels are inactivated.
-
-
Data Analysis: Dose-response curves were generated by plotting the percentage of current inhibition against the compound concentration. The IC50 values were calculated by fitting the data to a Hill equation.
Concluding Remarks
XPC-7224 is a highly potent and selective inhibitor of the NaV1.6 sodium channel, demonstrating a strong preference for the inactivated state of the channel.[4] This profile suggests its potential as a valuable research tool for dissecting the physiological and pathological roles of NaV1.6. Furthermore, the selective targeting of NaV1.6 in excitatory neurons, while potentially sparing other isoforms like NaV1.1 which are crucial for inhibitory neuron function, presents a promising therapeutic strategy for reducing neuronal hyperexcitability in disorders such as epilepsy.[4] Further investigation into the in vivo efficacy and safety profile of XPC-7224 is warranted to fully elucidate its therapeutic potential.
References
- 1. SCN8A - Wikipedia [en.wikipedia.org]
- 2. Sodium channel SCN8A (Nav1.6): properties and de novo mutations in epileptic encephalopathy and intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Channelpedia - Nav1.6 [channelpedia.epfl.ch]
- 4. biorxiv.org [biorxiv.org]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Differential roles of NaV1.2 and NaV1.6 in neocortical pyramidal cell excitability [elifesciences.org]
- 7. Interaction of voltage-gated sodium channel Nav1.6 (SCN8A) with microtubule-associated protein Map1b - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Preliminary In Vitro Studies of ND-378 (SKA-378)
This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, also referred to as SKA-378, a novel naphthalenyl substituted aminothiazole derivative. The document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of this compound (SKA-378).
| Compound | Assay | IC50 Value | Reference |
| This compound (SKA-378) | Inhibition of spontaneous high affinity MeAIB transport activity | 1.1 ± 0.17 μM | [1] |
| Riluzole (B1680632) | Inhibition of spontaneous high affinity MeAIB transport activity | 1 μM | [2][3] |
| SKA-377 | Inhibition of spontaneous high affinity MeAIB transport activity | 1.7 ± 0.26 μM | [1] |
| SKA-376 | Inhibition of spontaneous high affinity MeAIB transport activity | ~4–6 μM | [1] |
| SKA-379 | Inhibition of spontaneous high affinity MeAIB transport activity | ~4–6 μM | [1] |
| Compound | Target | IC50 Value | Reference |
| This compound (SKA-378) | NaV1.6 | 28 μM | [1][2][3] |
| This compound (SKA-378) | NaV1.2 | 118 μM | [1][2][3] |
| Sodium Channel NaV1.6 Antagonism | MeAIB/Gln transport | 60 nM | [1][2][3] |
Experimental Protocols
Inhibition of Ca2+-regulated MeAIB Transport in Neurons
Objective: To determine the inhibitory effect of this compound (SKA-378) on the transport of methylaminoisobutyric acid (MeAIB), a glutamine analog, in mature rat hippocampal neurons in vitro.
Methodology:
-
Cell Culture: Mature rat hippocampal neurons were cultured to establish functional neuronal circuits.
-
Transport Assay: The uptake of radiolabeled 14C-MeAIB was measured in the presence and absence of test compounds (this compound, riluzole, and other derivatives).
-
Kinetic Analysis: Michaelis-Menten and Eadie-Hofstee analyses were performed to determine the mechanism of inhibition (competitive vs. non-competitive). This involved measuring MeAIB transport rates at various substrate concentrations in the presence of a fixed concentration of the inhibitor. The Km (substrate concentration at half-maximal velocity) and Vmax (maximum velocity) values were then compared. The results indicated that the Km values for MeAIB were not significantly different in the control group (61 ± 5 μM) compared to the groups treated with SKA-378 (58 ± 6 μM) or riluzole (63 ± 6 μM), suggesting a non-competitive inhibition mechanism.[1]
-
IC50 Determination: Dose-response curves were generated by measuring the inhibition of MeAIB transport at various concentrations of the test compounds to calculate the half-maximal inhibitory concentration (IC50).
Sodium Channel Blockade Assay
Objective: To assess the potency of this compound (SKA-378) in inhibiting sodium channel subtypes NaV1.6 and NaV1.2.
Methodology:
-
Heterologous Expression System: Cells (e.g., HEK293 cells) were transfected to express specific sodium channel subtypes (NaV1.6 or NaV1.2).
-
Electrophysiology: Whole-cell patch-clamp recordings were used to measure the sodium currents in response to voltage steps.
-
IC50 Determination: The inhibitory effect of different concentrations of this compound on the sodium currents was measured to determine the IC50 values for each channel subtype. Results showed that SKA-378 is a more potent inhibitor of NaV1.6 (IC50 = 28 μM) compared to NaV1.2 (IC50 = 118 μM).[1][2][3]
Visualizations
Signaling Pathway of this compound (SKA-378) in Neuroprotection
Caption: Mechanism of this compound (SKA-378) neuroprotection.
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for MeAIB transport inhibition assay.
Logical Relationship of this compound (SKA-378) Effects
References
- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Riluzole and Novel Naphthalenyl Substituted Aminothiazole Derivatives " by Thomas Kyllo, Vikrant Singh et al. [digitalscholar.lsuhsc.edu]
Early Research Findings on the Efficacy of SKA-378: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the early-stage research findings concerning the efficacy of the novel compound SKA-378. The data presented herein is collated from preclinical studies investigating its neuroprotective properties, particularly in the context of temporal lobe epilepsy. This guide details the experimental methodologies employed, summarizes key quantitative data, and visualizes the proposed mechanisms of action and experimental workflows.
Executive Summary
SKA-378, a novel naphthalenyl substituted aminothiazole derivative, has demonstrated significant neuroprotective effects in a rat model of temporal lobe epilepsy. Early research indicates that SKA-378 attenuates excitotoxic neural injury and reduces neuroinflammation. Its mechanism of action appears to involve the non-competitive inhibition of methylaminoisobutyric acid (MeAIB)/glutamine transport and the modulation of voltage-gated sodium channels. The following sections provide an in-depth analysis of the available data, experimental protocols, and proposed signaling pathways.
Quantitative Data Summary
The efficacy of SKA-378 has been quantified through various in vitro and in vivo assays. The key findings are summarized in the tables below for ease of comparison.
Table 1: In Vitro Efficacy of SKA-378
| Target | Assay Type | Metric | Value | Reference |
| MeAIB/Glutamine Transport | Michaelis-Menten Kinetics | Inhibition Type | Non-competitive | [1][2] |
| (at 25 µM SKA-378) | Km | No significant change | [2] | |
| Vmax | ~50% reduction | [2] | ||
| Voltage-Gated Sodium Channel NaV1.6 | Patch Clamp Electrophysiology | IC50 | 28 µM | [1] |
| Voltage-Gated Sodium Channel NaV1.2 | Patch Clamp Electrophysiology | IC50 | 118 µM | [1] |
Table 2: In Vivo Efficacy of SKA-378 in a Rat Model of Temporal Lobe Epilepsy
| Parameter | Experimental Model | Dosage | Administration Route | Outcome | Reference |
| Neuroprotection | Kainic Acid-Induced Status Epilepticus | 30 mg/kg | Intraperitoneal | Attenuation of acute neural injury in CA1, CA3, and CA4/hilus regions of the hippocampus. | [1] |
| Neuroinflammation | Kainic Acid-Induced Status Epilepticus | 30 mg/kg | Intraperitoneal | Reduction in microglial activation and astrogliosis. | [3] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
In Vivo Neuroprotection and Anti-Inflammatory Assay
Objective: To assess the neuroprotective and anti-inflammatory efficacy of SKA-378 in a rat model of temporal lobe epilepsy.
Animal Model: Adult male Sprague Dawley rats were utilized for this study.[3]
Induction of Status Epilepticus:
-
Status epilepticus (SE) was induced by the administration of kainic acid (KA).
-
The dosage and administration route of KA were sufficient to induce SE, a state of prolonged seizure activity.
Drug Administration:
-
SKA-378 was administered at a dose of 30 mg/kg.[3]
-
The compound was administered via intraperitoneal (i.p.) injection one hour after the induction of SE by KA.[3]
Assessment of Neural Injury:
-
At 3, 7, and 14 days post-SE induction, animals were euthanized and brain tissue was collected.[3]
-
Neural injury was assessed using Fluoro-Jade C staining, a marker for degenerating neurons.
-
Neuroprotection was evaluated by NeuN staining, which labels mature neurons.[3]
Assessment of Neuroinflammation:
-
Microglial activation was assessed by immunohistochemical staining for Iba-1 and ED-1.[3]
-
Astrogliosis was determined by staining for Glial Fibrillary Acidic Protein (GFAP) and vimentin.[3]
-
The levels of Iba-1 and GFAP were also quantified using Western Blot analysis at the same time points.[3]
In Vitro Methylaminoisobutyric Acid (MeAIB) Transport Inhibition Assay
Objective: To determine the effect of SKA-378 on MeAIB/glutamine transport in primary neuronal cultures.
Cell Culture: Primary hippocampal neuron cultures were prepared from embryonic rats.
Transport Assay Protocol:
-
Mature hippocampal neurons in culture were utilized for the assay.
-
The transport of radiolabeled 14C-MeAIB, a non-metabolizable analog of glutamine, was measured.
-
To determine the kinetic parameters, the uptake of varying concentrations of 14C-MeAIB was measured in the presence or absence of SKA-378 (25 µM).[2]
-
The reaction was initiated by the addition of the radioactive substrate and incubated for a defined period.
-
Uptake was terminated by washing the cells with ice-cold buffer.
-
The amount of intracellular 14C-MeAIB was quantified using liquid scintillation counting.
-
Michaelis-Menten and Eadie-Hofstee plots were generated to determine the Km and Vmax of transport.[2]
In Vitro Voltage-Gated Sodium Channel (NaV) Inhibition Assay
Objective: To quantify the inhibitory effect of SKA-378 on NaV1.2 and NaV1.6 channels.
Cell Lines: Human embryonic kidney (HEK) cells stably expressing either human NaV1.2 or NaV1.6 channels were used.
Patch Clamp Electrophysiology Protocol:
-
Whole-cell patch-clamp recordings were performed on the transfected HEK cells.
-
Cells were voltage-clamped at a holding potential that maintains the channels in a resting state.
-
A series of depolarizing voltage steps were applied to elicit sodium currents.
-
SKA-378 was applied to the cells at various concentrations.
-
The peak sodium current was measured before and after the application of the compound.
-
Concentration-response curves were generated to calculate the IC50 value for each channel subtype.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows based on the current understanding of SKA-378's effects.
Caption: In Vivo Experimental Workflow for SKA-378 Efficacy Testing.
Caption: Proposed Mechanism of SKA-378 in Mitigating Excitotoxicity.
Conclusion and Future Directions
The early research findings on SKA-378 are promising, highlighting its potential as a neuroprotective agent for conditions characterized by excitotoxicity and neuroinflammation, such as temporal lobe epilepsy. The compound effectively reduces neuronal injury and the associated inflammatory response in a relevant animal model. Its dual action on glutamine transport and voltage-gated sodium channels presents a multi-faceted approach to neuroprotection.
Future research should focus on elucidating the precise molecular interactions of SKA-378 with its targets and further delineating the downstream signaling cascades it modulates. More extensive preclinical studies are warranted to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy. These investigations will be crucial in determining the translational potential of SKA-378 as a therapeutic candidate for neurodegenerative diseases.
References
The Role of SKA-378 in Preventing Excitotoxic Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate (B1630785) leads to neuronal damage and death, is a key mechanism in a variety of neurological disorders, including epilepsy, stroke, and traumatic brain injury. This technical guide provides an in-depth overview of SKA-378, a novel aminothiazole derivative of riluzole (B1680632), and its role in preventing excitotoxic injury. We will explore its mechanism of action, summarize key experimental findings, provide detailed experimental protocols, and visualize the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating neuroprotective strategies against excitotoxic neuronal damage.
Introduction to SKA-378 and Excitotoxicity
Excitotoxicity is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to a massive influx of Ca2+ into neurons.[1] This calcium overload triggers a cascade of detrimental downstream events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately culminating in neuronal death.[1][2]
SKA-378 is a novel naphthalenyl substituted aminothiazole that has demonstrated significant neuroprotective effects in preclinical models of excitotoxicity.[3][4] Its primary mechanism of action is believed to involve the modulation of glutamatergic neurotransmission and neuronal excitability.
Mechanism of Action of SKA-378
The neuroprotective effects of SKA-378 are attributed to its multi-target mechanism of action, which includes:
-
Inhibition of Neural Activity-Regulated Glutamine/MeAIB Transport: SKA-378 is a potent inhibitor of the neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport system.[3][4] By inhibiting the uptake of glutamine, a precursor for the synthesis of glutamate, SKA-378 may reduce the overall availability of this excitatory neurotransmitter.
-
Blockade of Voltage-Gated Sodium Channels (NaV): SKA-378 has been shown to inhibit voltage-gated sodium channels, with a preference for NaV1.6 over NaV1.2.[3] This action reduces neuronal hyperexcitability, a key contributor to excitotoxic damage.
-
Potential Activation of Small-Conductance Calcium-Activated Potassium (KCa2/SK) Channels: While direct evidence for SKA-378 is still emerging, its structural similarity to riluzole and other KCa2 channel activators like SKA-31 suggests a potential role in activating these channels.[5][6] Activation of KCa2 channels leads to neuronal hyperpolarization, which counteracts the excessive depolarization seen in excitotoxicity and reduces calcium influx through NMDA receptors.[7][8]
Signaling Pathways in Excitotoxicity and SKA-378 Intervention
The following diagram illustrates the key signaling pathways involved in excitotoxic neuronal injury and the proposed points of intervention for SKA-378.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Riluzole Derivative 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19), a Mixed KCa2 Activator and NaV Blocker, is a Potent Novel Anticonvulsant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Background Literature on SKA-378 and Riluzole Derivatives for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the background literature on the neuroprotective agent SKA-378, a novel chlorinated aminothiazole derivative of riluzole (B1680632), and other related riluzole derivatives. This document details their synthesis, multifaceted mechanisms of action, and summarizes key quantitative data from preclinical studies. It is designed to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of new therapeutics for neurological disorders characterized by excitotoxicity.
Introduction to Riluzole and its Derivatives
Riluzole is a benzothiazole (B30560) derivative approved for the treatment of amyotrophic lateral sclerosis (ALS).[1] Its neuroprotective effects are attributed to a multimodal mechanism of action, primarily centered on the modulation of glutamatergic neurotransmission and the inhibition of voltage-gated sodium channels.[2][3][4][5] These actions reduce neuronal hyperexcitability and mitigate the excitotoxic cascade implicated in various neurodegenerative diseases.[2] The therapeutic potential of riluzole has prompted the development of numerous derivatives with the aim of enhancing efficacy, selectivity, and pharmacokinetic properties. Among these, SKA-378 has emerged as a promising candidate with potent neuroprotective effects observed in preclinical models.[6]
Synthesis of Riluzole Derivatives
The synthesis of riluzole and its derivatives typically involves the construction of the 2-aminobenzothiazole (B30445) scaffold.
General Synthesis of 2-Amino-6-substituted Benzothiazoles
A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid.[7]
Experimental Protocol: Synthesis of 2-Amino-6-substituted Benzothiazoles
-
A solution of the appropriately substituted aniline (0.1 mol) and potassium thiocyanate (0.4 mol) is prepared in 150 mL of 96% glacial acetic acid.
-
The mixture is cooled to below 10°C.
-
A solution of bromine (0.1 mol) in 100 mL of glacial acetic acid is added dropwise with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 10 hours.
-
The resulting precipitate is filtered, and the filtrate is diluted with warm water.
-
The diluted filtrate is neutralized with 10% NaOH solution.
-
The precipitate is collected, dried, and recrystallized from a suitable solvent to yield the 2-amino-substituted benzothiazole.[7]
Synthesis of Chlorinated Aminothiazole Derivatives (SKA-377, SKA-378, SKA-379)
The novel chlorinated aminothiazole derivatives, including SKA-378, were synthesized as part of a library of riluzole derivatives.[6] The synthesis starts from a riluzole analog, SKA-41, and involves the generation of novel chlorinated aminothiazoles.[6]
A detailed, step-by-step synthesis protocol for SKA-377, SKA-378, and SKA-379 would typically be found in the supplementary materials of the primary research article (Erickson et al., 2023). For the purpose of this guide, a generalized workflow is presented.
Mechanism of Action
The neuroprotective effects of riluzole and its derivatives stem from their ability to modulate two key pathways involved in neuronal excitability: glutamatergic neurotransmission and voltage-gated sodium channel activity.
Modulation of Glutamatergic Neurotransmission
Riluzole inhibits the release of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system.[2][4] This is thought to occur through the blockade of presynaptic voltage-gated sodium channels, which reduces the depolarization-dependent influx of calcium required for vesicular release of glutamate.[2] Additionally, riluzole has been reported to enhance the activity of glutamate transporters, which are responsible for clearing glutamate from the synaptic cleft, further reducing excitotoxicity.[8] Some studies also suggest a non-competitive blockade of postsynaptic N-methyl-D-aspartate (NMDA) receptors.[2]
Inhibition of Voltage-Gated Sodium Channels
Riluzole and its derivatives are known to block voltage-gated sodium channels (NaV).[5] SKA-378 has been shown to be a potent inhibitor of NaV1.6, a sodium channel isoform highly expressed in the adult central nervous system.[6] This inhibition is often use-dependent, meaning the block is more pronounced in neurons that are firing at high frequencies, a characteristic of pathological states like epilepsy.[9] By preferentially blocking channels in the inactivated state, these compounds can selectively dampen hyperexcitability without significantly affecting normal neuronal activity.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for riluzole and its derivatives from preclinical studies.
Table 1: In Vitro Activity of Riluzole and Derivatives
| Compound | Target/Assay | IC50 / ED50 | Species/Cell Line | Reference |
| Riluzole | MeAIB Transport Inhibition | ~1 µM | Rat Hippocampal Neurons | [6] |
| SKA-378 | MeAIB Transport Inhibition | ~1 µM | Rat Hippocampal Neurons | [10] |
| Riluzole | NaV1.6 Inhibition | - | - | - |
| SKA-378 | NaV1.6 Inhibition | 28 µM | Heterologous cells | [6] |
| Riluzole | NaV1.2 Inhibition | - | - | - |
| SKA-378 | NaV1.2 Inhibition | 118 µM | Heterologous cells | [6] |
Table 2: In Vivo Neuroprotective and Anticonvulsant Activity
| Compound | Model | Dose | Effect | Species | Reference |
| Riluzole | Glutamic Acid-Induced Seizures | 2.5-3.2 mg/kg i.p. (ED50) | Anticonvulsant | Rat | [11] |
| 2-imino-3-(2-methylthio)-ethyl-6-trifluoromethoxybenzothiazoline | Glutamic Acid-Induced Seizures | 1.0 mg/kg i.p. (ED50) | Anticonvulsant | Rat | [11] |
| SKA-378 | Kainic Acid-Induced Status Epilepticus | 30 mg/kg | Neuroprotection in hippocampus and other limbic areas | Rat | [6] |
| Riluzole | Kainic Acid-Induced Status Epilepticus | 10 mg/kg | Blocks acute neural injury | Rat | [6] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
Kainic Acid-Induced Status Epilepticus Model in Rats
This in vivo model is used to evaluate the neuroprotective and anticonvulsant effects of compounds in the context of temporal lobe epilepsy.[2][3]
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.[2]
-
Induction of Status Epilepticus (SE): Kainic acid (KA) is administered intraperitoneally (i.p.) at an initial dose of 10 mg/kg. If stage 4-5 seizures (according to the Racine scale) are not observed within one hour, additional doses of 5 mg/kg are given every 30 minutes until sustained seizure activity is established.[2]
-
Drug Administration: The test compound (e.g., SKA-378 at 30 mg/kg) or vehicle is administered at a specified time point, either before or after the induction of SE.[6]
-
Behavioral Observation: Animals are observed for seizure severity and duration.
-
Histological Analysis: At the end of the study, brains are collected for histological analysis to quantify neuronal damage in specific regions like the hippocampus. This can be done using stains such as Fluoro-Jade C for degenerating neurons or Nissl staining for overall cell morphology.[12][13][14]
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition
This in vitro technique is used to measure the effect of compounds on the activity of specific voltage-gated sodium channel isoforms expressed in heterologous cells (e.g., HEK293 cells).[9][15][16]
Experimental Protocol:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with plasmids encoding the desired sodium channel alpha subunit (e.g., NaV1.2 or NaV1.6).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
Solutions: The intracellular (pipette) solution typically contains a high concentration of CsF or K-gluconate to isolate sodium currents. The extracellular (bath) solution contains a physiological concentration of NaCl.
-
Voltage Protocol for Use-Dependent Block:
-
Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
A train of depolarizing pulses (e.g., to -10 mV for 10 ms) is applied at a high frequency (e.g., 10-30 Hz).
-
The peak sodium current is measured for each pulse in the train. A progressive reduction in current amplitude during the train in the presence of the compound indicates use-dependent block.[9]
-
-
Data Analysis: The percentage of block is calculated by comparing the current amplitude in the presence and absence of the compound. IC50 values are determined by fitting the concentration-response data to a Hill equation.
Conclusion
The background literature on riluzole and its derivatives, particularly the novel compound SKA-378, highlights a promising avenue for the development of neuroprotective therapeutics. Their multifaceted mechanism of action, targeting both glutamatergic excitotoxicity and neuronal hyperexcitability via voltage-gated sodium channel modulation, provides a strong rationale for their potential efficacy in a range of neurological disorders. The quantitative data from preclinical studies, although still emerging for newer derivatives like SKA-378, supports their continued investigation. The experimental protocols outlined in this guide provide a framework for the further evaluation and characterization of these and other novel neuroprotective agents. Future research should focus on elucidating the detailed molecular interactions of these compounds with their targets and expanding their evaluation in a broader range of preclinical models of neurodegeneration.
References
- 1. The pharmacology and mechanism of action of riluzole [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology and mechanism of action of riluzole | Semantic Scholar [semanticscholar.org]
- 3. Riluzole, a glutamate release inhibitor, and motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ca2+-regulated expression of high affinity methylaminoisobutryic acid transport in hippocampal neurons inhibited by riluzole and novel neuroprotective aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Riluzole attenuates acute neural injury and reactive gliosis, hippocampal-dependent cognitive impairments and spontaneous recurrent generalized seizures in a rat model of temporal lobe epilepsy [frontiersin.org]
- 11. EFFECT OF AGE ON KAINATE-INDUCED SEIZURE SEVERITY AND CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kainic Acid-Induced Neuronal Degeneration in Hippocampal Pyramidal Neurons Is Driven by Both Intrinsic and Extrinsic Factors: Analysis of FVB/N↔C57BL/6 Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]
- 16. An In Vivo Electroencephalographic Analysis of the Effect of Riluzole against Limbic and Absence Seizure and Comparison with Glutamate Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling SKA-378: A Novel Neuroprotective Agent
An In-depth Technical Guide on the Initial Characterization of the SKA-378 Compound for Researchers, Scientists, and Drug Development Professionals.
Introduction
SKA-378 is a novel, chlorinated naphthalenyl aminothiazole derivative of riluzole, a well-established neuroprotective agent. Initial characterization studies have identified SKA-378 as a potent inhibitor of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport and a modulator of voltage-gated sodium channels.[1][2] This compound has demonstrated significant neuroprotective effects in preclinical models of temporal lobe epilepsy, suggesting its potential as a therapeutic candidate for mitigating excitotoxic neuronal injury.[1][3] This technical guide provides a comprehensive overview of the initial characterization of SKA-378, including its pharmacological properties, mechanism of action, and the experimental methodologies employed in its evaluation.
Core Pharmacological Data
The initial characterization of SKA-378 has yielded critical quantitative data regarding its potency and efficacy. These findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Activity of SKA-378
| Target | Assay Condition | IC50 Value | Reference Compound (IC50) |
| MeAIB Transport | Spontaneous | ~ 1 µM | Riluzole (~ 1 µM) |
| MeAIB Transport | High K+-stimulated | < 25 µM | Riluzole (> 100 µM) |
| Voltage-Gated Sodium Channel NaV1.6 | Heterologous cells | 28 µM | - |
| Voltage-Gated Sodium Channel NaV1.2 | Heterologous cells | 118 µM | - |
Data compiled from multiple sources.[1][2][4]
Table 2: Pharmacokinetic Properties of SKA-378 in Rats
| Administration Route | Dose (mg/kg) | Peak Plasma Concentration (µM) | Brain Penetration | Oral Bioavailability |
| Oral (gavage) | 10, 30 | 8-12 (at 30 mg/kg) | High | Excellent |
| Intraperitoneal (i.p.) | 30 | Nearly identical to oral administration | High | - |
Data suggests SKA-378 is highly brain penetrant with excellent oral bioavailability.[4]
Mechanism of Action
SKA-378 exerts its neuroprotective effects through a multi-faceted mechanism of action. Primarily, it acts as a potent, non-competitive inhibitor of Ca2+-regulated MeAIB/glutamine transport in hippocampal neurons.[1][2] This transport system is crucial for the glutamate-glutamine cycle, and its inhibition can reduce the availability of glutamine for the synthesis of the excitatory neurotransmitter glutamate, thereby mitigating excitotoxicity.
The regulation of MeAIB transport is linked to neuronal activity and involves the influx of calcium through P/Q-type voltage-gated calcium channels (CaV). Furthermore, the activity of the voltage-gated sodium channel NaV1.6 is implicated in driving the neural activity-regulated expression of this transporter.[1] SKA-378 has been shown to be a more potent inhibitor of NaV1.6 compared to NaV1.2, although pharmacokinetic analyses suggest that direct sodium channel blockade may not be the primary mechanism of its neuroprotective action in vivo.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these initial findings. The following sections outline the key experimental protocols used in the characterization of SKA-378.
Synthesis of SKA-378 (Proposed)
While the precise, proprietary synthesis protocol for SKA-378 is not publicly available, a plausible synthetic route can be inferred from the general synthesis of N-aryl-2-amino-5-chlorothiazole derivatives. The following represents a generalized, proposed workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. THE-NEUROPROTECTION-EFFECT-OF-CURRENT-STATUS-EPILEPTICUS-MANAGMENT-IN-RAT-KAINIC-ACID-INDUCED-STATUS-EPILEPTICUS [aesnet.org]
- 3. 2-Amino-5-Chlorothiazole [myskinrecipes.com]
- 4. Determination of brain and plasma drug concentrations by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential and Application of ND-378
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
ND-378 is a synthetic, thiirane-based small molecule engineered as a potent and highly selective, mechanism-based inhibitor of matrix metalloproteinase-2 (MMP-2).[1][2][3] Its defining characteristics include a nanomolar inhibition constant, a slow-binding mechanism that confers a long residence time on its target, and exceptional selectivity against other closely related MMPs, notably MMP-9 and MMP-14 (MT1-MMP).[1][2][4] A critical pharmacological feature of this compound is its demonstrated ability to cross the blood-spinal cord and blood-brain barriers, enabling it to achieve therapeutic concentrations within the central nervous system (CNS).[2][3][5] While these properties make it an outstanding chemical probe for elucidating the specific biological functions of MMP-2, preclinical studies have thus far indicated limited therapeutic efficacy as a standalone agent in the context of spinal cord injury.[1][3][6] However, its distinct impact on cancer cell motility and invasion, separate from cell growth, suggests potential applications in oncology, particularly in targeting metastatic processes.[7] This document provides a comprehensive overview of the technical data, mechanism of action, and experimental findings related to this compound.
Core Compound Profile and Mechanism of Action
This compound's inhibitory action is rooted in its thiirane (B1199164) functional group. It operates as a slow-binding, mechanism-based inhibitor.[1][2] The catalytic glutamate (B1630785) residue within the MMP-2 active site attacks the thiirane ring, catalyzing a ring-opening reaction.[7] This process results in the formation of a highly stable zinc-thiolate species, creating a conformational change around the catalytic site that is difficult to reverse.[1] This covalent interaction underpins the compound's potent inhibition and its prolonged duration of pharmacological effect.[1][7]
Caption: Mechanism of this compound action on the MMP-2 active site.
Quantitative Pharmacological Data
The selectivity and potency of this compound have been quantitatively characterized, establishing it as a precise tool for MMP-2 inhibition.
| Parameter | Value | Target Enzyme | Notes | Citations |
| Inhibition Constant (Kᵢ) | 230 nM | MMP-2 | Demonstrates potent, nanomolar-level inhibition. | [8] |
| Target Selectivity | No significant inhibition | MMP-9, MMP-14 | Highly selective for MMP-2 over other key gelatinases and membrane-type MMPs. | [1][2][4][5] |
| Residence Time | 18.2 minutes | MMP-2 | The slow-binding mechanism results in sustained target engagement. | [4] |
| Bioavailability | Crosses Blood-Spinal Cord Barrier | CNS | Achieves therapeutic concentrations in the spinal cord and brain tissue. | [1][2][3][5] |
Therapeutic Investigation in Spinal Cord Injury (SCI)
The primary therapeutic application investigated for this compound has been in the context of acute spinal cord injury, where MMPs, particularly MMP-2 and MMP-9, are known to be upregulated and contribute to secondary injury cascades.
Experimental Rationale and Workflow
Previous studies using MMP-2 knockout mice suggested a critical role for the enzyme in neurological recovery post-SCI.[2] However, these findings were potentially confounded by a compensatory upregulation of MMP-9.[2][9] this compound was employed as a "surgical chemical tool" to selectively inhibit MMP-2 without affecting MMP-9, thereby clarifying the specific contribution of MMP-2 to SCI pathology and recovery.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. flore.unifi.it [flore.unifi.it]
- 5. www3.nd.edu [www3.nd.edu]
- 6. Reviving the use of inhibitors of matrix metalloproteases in spinal cord injury: a case for specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The thiirane-based selective MT1-MMP/MMP2 inhibitor ND-322 reduces melanoma tumor growth and delays metastatic dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of SKA-378
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for in vivo studies of SKA-378, a novel neuroprotective agent. The primary application detailed herein is the use of SKA-378 in the kainic acid-induced status epilepticus rat model of temporal lobe epilepsy. This guide includes information on the mechanism of action of SKA-378, comprehensive experimental procedures, and data presentation guidelines to facilitate the design and execution of preclinical research.
Introduction
SKA-378 is a novel chlorinated naphthalenyl substituted aminothiazole that has demonstrated significant neuroprotective effects in animal models of temporal lobe epilepsy.[1][2][3] As a derivative of riluzole, SKA-378 is a potent inhibitor of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport.[3] While it also exhibits inhibitory effects on voltage-gated sodium channels, particularly NaV1.6, pharmacokinetic analyses suggest that its primary neuroprotective mechanism in vivo may not be directly through sodium channel blockade.[3] In the kainic acid (KA) model of temporal lobe epilepsy, SKA-378 has been shown to attenuate acute excitotoxic neural injury and reduce associated neuroinflammation in the hippocampus and other limbic regions.[2] Notably, while SKA-378 does not prevent the initial onset of seizures, it provides significant protection against subsequent neurodegeneration.[3]
Data Summary
The following tables summarize key quantitative data for SKA-378 based on available preclinical studies.
Table 1: In Vitro Activity of SKA-378
| Target | Metric | Value | Reference |
| NaV1.6 | IC50 | 28 µM | [3] |
| NaV1.2 | IC50 | 118 µM | [3] |
| Ca2+-regulated MeAIB Transport | Inhibition Mechanism | Non-competitive, indirect | [3] |
Table 2: In Vivo Pharmacokinetic and Dosing Information for SKA-378 in Rats
| Parameter | Value | Route of Administration | Dose | Reference |
| Peak Plasma Concentration | 8-12 µM | Oral or Intraperitoneal | 30 mg/kg | |
| Bioavailability | Excellent | Oral | 10 and 30 mg/kg | |
| Brain Penetration | High | Not specified | Not specified | |
| Plasma Protein Binding | High | Not specified | Not specified | |
| Recommended In Vivo Dose | 30 mg/kg | Intraperitoneal | 30 mg/kg | [2] |
Experimental Protocols
Kainic Acid-Induced Status Epilepticus Model in Rats
This protocol describes the induction of status epilepticus (SE) in adult male Sprague-Dawley rats using kainic acid.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Kainic acid (Tocris Bioscience or equivalent)
-
Sterile 0.9% saline
-
Animal scale
-
Injection syringes and needles (25-27 gauge)
Procedure:
-
Preparation of Kainic Acid Solution: Prepare a 10 mg/mL stock solution of kainic acid by dissolving it in sterile 0.9% saline. Ensure complete dissolution.
-
Animal Handling and Acclimation: Allow rats to acclimate to the housing facility for at least one week before the experiment. House animals individually with free access to food and water.
-
Induction of Status Epilepticus:
-
Weigh each rat accurately to determine the correct dosage.
-
Administer kainic acid at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.[4]
-
Continue to administer 5 mg/kg of kainic acid hourly until the onset of class III, IV, or V seizures is observed (according to a modified Racine's scale).[4]
-
To minimize mortality, if an animal displays excessive inactivity or hyperactivity, or has more than 10 class IV/V seizures per hour, subsequent injections should be delayed or reduced to 2.5 mg/kg.[4]
-
The induction phase is considered complete when an animal exhibits continuous epileptiform activity for at least 2 hours, characterized by spike frequencies greater than 2 Hz and an amplitude at least three times the background level, or when a total dose of 45 mg/kg of kainic acid has been administered.[4]
-
-
Behavioral Monitoring: Continuously monitor the animals for seizure activity and score according to a modified Racine's scale.
Preparation and Administration of SKA-378
Materials:
-
SKA-378
-
Vehicle (e.g., sterile saline, or a solution of 10% DMSO, 40% PEG300, and 50% sterile water)
-
Vortex mixer and/or sonicator
-
Injection syringes and needles (25-27 gauge)
Procedure:
-
Formulation of SKA-378:
-
Prepare a stock solution of SKA-378 in a suitable vehicle. The exact vehicle for SKA-378 has not been specified in the available literature. A common vehicle for in vivo administration of small molecules is a mixture of DMSO, PEG300, and water. A starting point could be to dissolve SKA-378 in 10% DMSO, followed by the addition of 40% PEG300 and 50% sterile water.
-
Ensure the final concentration of the dosing solution is such that the required dose can be administered in a reasonable volume (e.g., 1-5 mL/kg).
-
Use a vortex mixer and/or sonicator to ensure complete dissolution or a homogenous suspension.
-
-
Administration of SKA-378:
Tissue Collection and Processing
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
PBS
-
Sucrose (B13894) solutions (20% and 30% in PBS)
-
Cryostat or vibrating microtome
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
Procedure:
-
Perfusion and Fixation: At the desired experimental endpoint (e.g., 3, 7, or 14 days post-SE), deeply anesthetize the rats and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Tissue Dissection and Post-fixation: Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brains to a 20% sucrose solution in PBS until they sink, and then to a 30% sucrose solution in PBS for at least 48 hours at 4°C.
-
Sectioning: Freeze the brains and cut coronal sections (e.g., 40 µm thick) using a cryostat or vibrating microtome.
-
Storage: Store the sections in a cryoprotectant solution at -20°C until further use.
Immunohistochemistry for Neuroprotection and Neuroinflammation
Materials:
-
Primary antibodies (e.g., anti-NeuN for mature neurons, anti-Iba1 for microglia, anti-GFAP for astrocytes)
-
Fluorescently labeled secondary antibodies
-
Fluoro-Jade C for staining degenerating neurons
-
DAPI for nuclear counterstaining
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Mounting medium
Procedure:
-
Staining for Neurodegeneration (Fluoro-Jade C): Follow the manufacturer's instructions for Fluoro-Jade C staining to identify degenerating neurons.
-
Immunohistochemistry:
-
Wash the brain sections in PBS.
-
Incubate the sections in a blocking solution for 1-2 hours at room temperature.
-
Incubate with the primary antibody (e.g., rabbit anti-Iba1, mouse anti-NeuN, chicken anti-GFAP) diluted in the blocking solution overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash the sections with PBS.
-
Mount the sections on slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the staining intensity or the number of positive cells in specific brain regions (e.g., hippocampal CA1, CA3, and hilus) using image analysis software.
-
Visualizations
Experimental Workflow
Caption: In vivo experimental workflow for assessing the neuroprotective effects of SKA-378.
Proposed Signaling Pathway of SKA-378
Caption: Proposed mechanism of SKA-378's neuroprotective and anti-inflammatory effects.
References
- 1. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 2. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 3. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.8. Kainic acid-induced status epilepticus [bio-protocol.org]
Application Notes and Protocols for SKA-378 Administration in a Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKA-378 is a novel naphthalenyl substituted aminothiazole derivative of riluzole (B1680632) with demonstrated neuroprotective effects in a rat model of temporal lobe epilepsy.[1][2] These application notes provide detailed protocols for the preparation and administration of SKA-378 in a rat model, guidance on appropriate dosages, and an overview of its mechanism of action. The information is intended to aid researchers in designing and executing preclinical studies involving this compound.
Mechanism of Action
SKA-378 is a potent inhibitor of neural activity regulated methylaminoisobutyric acid (MeAIB)/glutamine transport.[3] While its complete mechanism is still under investigation, it is known to be a derivative of riluzole, which has multiple neuroprotective actions.[4] The primary mechanisms are believed to involve:
-
Inhibition of Voltage-Gated Sodium Channels (NaV): Similar to riluzole, SKA-378 is a potent inhibitor of NaV1.6, which can reduce neuronal hyperexcitability and glutamate (B1630785) release.[3][5]
-
Modulation of Calcium-Activated Potassium Channels (KCa2): As a riluzole derivative, SKA-378 may also activate small-conductance calcium-activated potassium (KCa2) channels, contributing to neuronal hyperpolarization and reduced firing rates.[6][7]
By these mechanisms, SKA-378 is thought to attenuate excitotoxic neural injury.
Quantitative Data Summary
The following table summarizes the key quantitative data for the administration of SKA-378 in a rat model based on available literature.
| Parameter | Value | Species/Model | Route of Administration | Reference |
| Dosage | 30 mg/kg | Sprague Dawley Rat | Oral (gavage) or Intraperitoneal (i.p.) | [1][2][8] |
| Frequency | Single dose administered 1 hour after kainic acid-induced status epilepticus | Rat model of temporal lobe epilepsy | Oral or i.p. | [1][2] |
| Oral Bioavailability | Excellent | Rat | Oral (gavage) | [6] |
| Brain Penetration | High | Rat | Systemic administration | [3] |
Experimental Protocols
Materials and Reagents
-
SKA-378 compound
-
Vehicle for dissolution (e.g., a mixture of DMSO, PEG 400, and saline. A common starting point is 10% DMSO, 40% PEG 400, and 50% saline. The final concentration of DMSO should be kept low to minimize toxicity).
-
Sterile saline (0.9% NaCl)
-
Sprague Dawley rats (adult male)
-
Appropriate animal handling and restraint equipment
-
For Oral Gavage:
-
Gavage needles (16-18 gauge, flexible or stainless steel with a ball tip)
-
Syringes (1-3 mL)
-
-
For Intraperitoneal Injection:
-
Sterile needles (23-25 gauge)
-
Sterile syringes (1-3 mL)
-
70% ethanol (B145695) for disinfection
-
Preparation of SKA-378 Solution
-
Determine the required amount of SKA-378: Based on the desired dosage (e.g., 30 mg/kg) and the weight of the rat, calculate the total mass of SKA-378 needed.
-
Dissolve SKA-378: Due to the likely poor aqueous solubility of SKA-378, a suitable vehicle is required. A common approach for such compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a co-solvent such as polyethylene (B3416737) glycol (PEG) and finally with saline.
-
Example: To prepare a 10 mg/mL solution, dissolve the calculated amount of SKA-378 in 10% of the final volume of DMSO. Once dissolved, add 40% of the final volume of PEG 400 and mix thoroughly. Finally, add 50% of the final volume of sterile saline and vortex until a clear solution is obtained.
-
-
Sterilization: If necessary, the final solution can be filter-sterilized using a 0.22 µm syringe filter.
Administration Protocols
1. Oral Gavage
This is a common method for oral administration of compounds in rats.
-
Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the rat by the loose skin at the back of the neck, which immobilizes the head and straightens the esophagus.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the appropriate insertion depth. This ensures the tip of the needle will reach the stomach.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is in the correct position, slowly administer the SKA-378 solution over 2-3 seconds.
-
Withdrawal: Slowly withdraw the gavage needle.
-
Monitoring: Monitor the animal for a few minutes after the procedure to ensure there are no signs of respiratory distress.
2. Intraperitoneal (IP) Injection
-
Animal Restraint: Restrain the rat in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum, which is located on the left side.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert a sterile 23-25 gauge needle, bevel up, at a 30-45 degree angle to the abdominal wall.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (e.g., urine or intestinal contents) is aspirated. If fluid is drawn, withdraw the needle and re-attempt with a new sterile needle and syringe.
-
Administration: If no fluid is aspirated, inject the SKA-378 solution.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
Visualizations
Signaling Pathway of SKA-378
Caption: Proposed signaling pathway of SKA-378 in reducing neuronal excitotoxicity.
Experimental Workflow for SKA-378 Administration
Caption: Experimental workflow for the administration of SKA-378 in a rat model.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 3. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 4. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuroprotection Studies: A Search for ND-378
To Researchers, Scientists, and Drug Development Professionals,
Following a comprehensive search of publicly available scientific literature and clinical trial databases, we must report that there is currently no specific neuroprotective agent designated as "ND-378." The search did not yield any data regarding the optimal dosage, experimental protocols, or signaling pathways for a compound with this name.
It is possible that "this compound" is an internal compound designation not yet disclosed in public forums, a novel agent with research pending publication, or a potential misnomer for another compound.
While no direct information was found for "this compound," the search did identify entities with similar names or numbers, which are distinct from a neuroprotective drug candidate:
-
miR-378/miR-378a: A microRNA that has been studied for its role in promoting mesenchymal stem cell survival and vascularization under hypoxic-ischemic conditions in vitro[1][2]. This is a biological regulator, not a therapeutic drug in the conventional sense.
-
GluN1359–378: A peptide fragment of the human GRIN1 protein used to induce an autoimmune response in animal models of anti-NMDAR encephalitis. This peptide is a tool for disease modeling rather than a neuroprotective agent[3].
-
AMG 378: An investigational drug that has been assessed for safety and tolerability in healthy participants in a clinical trial. However, the specific therapeutic indication, particularly for neuroprotection, is not specified in the available records[4].
-
Numerical References: In some literature, the number "378" appears in the context of sample sizes in studies or as page numbers in citations, which is unrelated to a compound name[5][6].
The development of neuroprotective agents is a complex field with numerous compounds being investigated across various mechanisms of action. These include NMDA receptor antagonists, anti-inflammatory agents, and free radical scavengers[7][8][9][10]. However, the translation from animal models to clinical efficacy in humans has been challenging, with many agents failing in late-stage trials[11][12].
Due to the absence of specific data for a compound named "this compound," it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams. We recommend verifying the compound name and its source. Should "this compound" be an internal or newly emerging agent, the relevant information would likely be found in proprietary documentation or future scientific publications.
References
- 1. microRNA-378 promotes mesenchymal stem cell survival and vascularization under hypoxic-ischemic conditions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular Vesicles in Host–Pathogen Interactions: Roles of Exosomes and Bacterial Outer Membrane Vesicles in Immunity and Microbial Communication [mdpi.com]
- 3. Frontiers | Progress in the preparation of an active immunization model of anti-N-methyl-D-aspartate receptor encephalitis in animals [frontiersin.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. sarcoidosisnews.com [sarcoidosisnews.com]
- 6. cmaj.ca [cmaj.ca]
- 7. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of neuroprotectants in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of neuroprotective N-methyl-D-aspartate antagonists on increased intracranial pressure: studies in the rat acute subdural hematoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NEUROPROTECTION FOR ISCHEMIC STROKE: PAST, PRESENT AND FUTURE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKA-378 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of SKA-378, a novel chlorinated aminothiazole derivative of riluzole, in cell culture experiments. SKA-378 is a potent inhibitor of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport and the voltage-gated sodium channel NaV1.6.
Introduction to SKA-378
SKA-378 is a research compound that has demonstrated neuroprotective effects in preclinical models of neurological disorders, such as temporal lobe epilepsy. Its dual mechanism of action, targeting both glutamine transport and sodium channels, makes it a valuable tool for investigating neuronal excitability, glutamatergic signaling, and neuroprotection.
Chemical Structure:
While the exact chemical structure is proprietary, it is known to be a chlorinated naphthalenyl aminothiazole derivative.
Preparing SKA-378 Solutions
Proper preparation of SKA-378 solutions is critical for obtaining accurate and reproducible results in cell culture experiments.
2.1. Solubility and Stock Solution Preparation
Based on the properties of similar aminothiazole derivatives and the common practice for water-insoluble compounds in cell culture, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of SKA-378.
Table 1: SKA-378 Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade |
| Stock Concentration | 10 mM |
| Storage Temperature | -20°C |
| Storage Conditions | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh the required amount of SKA-378 powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution, you would need to know the molecular weight of SKA-378. Note: As the exact molecular weight is not publicly available, it is crucial to obtain this information from the compound supplier.
-
Dissolving: Add the appropriate volume of sterile DMSO to the tube.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C.
2.2. Preparation of Working Solutions
Prepare working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium immediately before use.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.
-
Perform a vehicle control experiment using the same final concentration of DMSO to account for any effects of the solvent on the cells.
2.3. Stability in Cell Culture Medium
The stability of SKA-378 in aqueous cell culture media has not been extensively reported. As a general precaution for aminothiazole derivatives, it is recommended to prepare fresh working solutions for each experiment and to minimize the time the compound is in the culture medium, especially for long-term experiments. For experiments longer than 24 hours, consider replacing the medium with freshly prepared SKA-378-containing medium at regular intervals.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of SKA-378 in cell culture. These protocols are based on standard laboratory procedures and should be optimized for your specific cell type and experimental conditions.
3.1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of SKA-378 on the viability of neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
96-well cell culture plates
-
Complete cell culture medium
-
SKA-378 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of SKA-378 in complete culture medium from the 10 mM stock solution. The final concentrations should be chosen based on the expected IC50 values (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO at the highest final concentration used) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared SKA-378 solutions or control solutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value of SKA-378.
3.2. Glutamine Uptake Assay
This protocol measures the effect of SKA-378 on glutamine transport into neuronal cells.
Materials:
-
Neuronal cells
-
24-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-L-glutamine
-
SKA-378 stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Seeding: Seed neuronal cells in a 24-well plate and grow to confluence.
-
Pre-incubation: Wash the cells twice with warm KRH buffer. Pre-incubate the cells with KRH buffer containing the desired concentrations of SKA-378 or vehicle control for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate glutamine uptake by adding KRH buffer containing [³H]-L-glutamine (final concentration typically in the µM range) and the corresponding concentration of SKA-378 or vehicle.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
-
Uptake Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well to normalize the uptake data.
-
Data Analysis: Calculate the rate of glutamine uptake and express it as a percentage of the vehicle control.
Signaling Pathway Analysis
SKA-378 is known to impact specific signaling pathways. The following provides a framework for investigating these effects.
4.1. Inhibition of MeAIB/Glutamine Transport and Downstream mTOR Signaling
Inhibition of the SNAT2 transporter, which mediates MeAIB and glutamine uptake, can lead to the downregulation of the mTOR signaling pathway.
Diagram of MeAIB/Glutamine Transport Inhibition Pathway:
Caption: SKA-378 inhibits the SNAT2 transporter, reducing glutamine uptake and mTORC1 signaling.
4.2. Inhibition of NaV1.6 and Neuronal Excitability
SKA-378's inhibition of the NaV1.6 sodium channel is expected to reduce neuronal hyperexcitability.
Diagram of NaV1.6 Inhibition Workflow:
Caption: Workflow to assess the effect of SKA-378 on NaV1.6 and neuronal excitability.
Quantitative Data Summary
The following table summarizes the known quantitative data for SKA-378. Researchers should use this information as a starting point for their own dose-response experiments.
Table 2: In Vitro Efficacy of SKA-378
| Target | Assay | Cell Type/System | IC₅₀ | Reference |
| MeAIB/Glutamine Transport | Inhibition of spontaneous MeAIB transport | Mature rat hippocampal neurons | ~ 1 µM | [1] |
| NaV1.6 | Inhibition of NaV1.6 channels | Heterologous expression system | 28 µM | [1] |
| NaV1.2 | Inhibition of NaV1.2 channels | Heterologous expression system | 118 µM | [1] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitation in culture medium | Poor solubility of SKA-378 at the working concentration. | Ensure the final DMSO concentration is as low as possible. Prepare fresh dilutions for each experiment. Consider using a co-solvent system if precipitation persists. |
| High background in vehicle control | DMSO toxicity. | Reduce the final concentration of DMSO to below 0.1%. Test different batches of DMSO. |
| No observable effect of SKA-378 | Incorrect concentration, compound degradation, or insensitive cell line. | Verify the stock solution concentration. Prepare fresh stock and working solutions. Use a positive control for the assay. Test a different cell line known to express the target transporters/channels. |
Disclaimer: SKA-378 is a research chemical. All handling and experiments should be conducted in a suitable laboratory environment by trained professionals, following all appropriate safety guidelines. The information provided in these application notes is for guidance only and should be adapted and optimized for specific experimental needs.
References
Application Notes and Protocols: SKA-378 in the Kainic Acid Model of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of SKA-378, a novel naphthalenyl substituted aminothiazole derivative, in the kainic acid (KA)-induced model of temporal lobe epilepsy (TLE). SKA-378 has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical studies. This document outlines the quantitative data supporting its efficacy, detailed experimental protocols for its application, and insights into its proposed mechanism of action.
Data Presentation
Table 1: In Vitro Activity of SKA-378
| Target | IC50 (μM) | Cell Type | Reference |
| NaV1.6 | 28 | Heterologous cells | [1] |
| NaV1.2 | 118 | Heterologous cells | [1] |
Table 2: In Vivo Efficacy of SKA-378 in the Kainic Acid Model
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Adult male Sprague Dawley rats | 30 mg/kg SKA-378 administered 1 hour after KA-induced status epilepticus (SE) | Attenuates acute neural injury in the hippocampus (CA1, CA3, CA4/hilus) and other limbic regions at 3, 7, and 14 days post-SE. | [2] |
| Adult male Sprague Dawley rats | 30 mg/kg SKA-378 administered 1 hour after KA-induced SE | Reduces acute neuroinflammation (microglial activation and astrogliosis) at 3, 7, and 14 days post-SE. | [2] |
Note: Specific quantitative data on the percentage of neuroprotection or the fold-change in inflammatory markers are not available in the cited abstracts. Access to the full-text articles is required for this level of detail.
Signaling Pathway and Mechanism of Action
SKA-378 is proposed to exert its neuroprotective effects through the modulation of voltage-gated sodium channels, with a preferential inhibition of the NaV1.6 subtype. In the context of kainic acid-induced excitotoxicity, the following pathway is hypothesized:
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of SKA-378 in the kainic acid model.
Experimental Protocols
Kainic Acid Model of Epilepsy in Sprague Dawley Rats
This protocol is adapted from methodologies described for inducing status epilepticus to model temporal lobe epilepsy.[2]
Materials:
-
Kainic acid monohydrate (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
Adult male Sprague Dawley rats (250-300g)
-
Injection supplies (syringes, needles)
-
Anesthesia (if required for cannulation)
-
Behavioral observation cages
Procedure:
-
Animal Preparation: Allow rats to acclimate to the housing facility for at least one week before the experiment.
-
Kainic Acid Preparation: Dissolve kainic acid in sterile 0.9% saline to a final concentration of 5 mg/mL.
-
Induction of Status Epilepticus (SE): Administer kainic acid via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
Behavioral Monitoring: Continuously monitor the animals for seizure activity. Seizures are typically scored using a modified Racine scale. The onset of SE is defined by continuous seizure activity.
-
SKA-378 Administration: At the desired time point (e.g., 1 hour after the onset of SE), administer SKA-378 (30 mg/kg, i.p.). The vehicle for SKA-378 should be appropriate for its solubility (e.g., a solution containing DMSO, Cremophor EL, and saline).
-
Post-Induction Care: Provide supportive care to the animals, including hydration and soft food, to minimize mortality.
-
Euthanasia and Tissue Collection: At the designated experimental endpoints (e.g., 3, 7, or 14 days post-SE), euthanize the animals according to approved institutional guidelines and collect brain tissue for analysis.
Immunohistochemistry (IHC) for Neuroprotection and Neuroinflammation Markers
This protocol provides a general framework for staining brain sections. Specific antibody concentrations and incubation times may require optimization.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (20% and 30% in PBS)
-
Cryostat or vibratome
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies:
-
Anti-NeuN (neuronal marker)
-
Anti-Iba-1 (microglia marker)
-
Anti-GFAP (astrocyte marker)
-
-
Fluorescently labeled secondary antibodies
-
Fluoro-Jade C (for degenerating neurons)
-
Mounting medium with DAPI
Procedure:
-
Tissue Fixation and Sectioning:
-
Perfuse the animal transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 20% and 30% sucrose solutions until it sinks.
-
Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat.
-
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer incubation at 95°C for 10 minutes).
-
Block non-specific binding with blocking solution for 1-2 hours at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
For Fluoro-Jade C staining, follow the manufacturer's protocol. This typically involves incubation in a potassium permanganate (B83412) solution followed by the Fluoro-Jade C staining solution.
-
Wash sections and mount on slides with mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize sections using a fluorescence or confocal microscope.
-
Quantify the number of positive cells or the fluorescence intensity in specific brain regions (e.g., hippocampal CA1, CA3).
-
Western Blotting for Neuroinflammation Markers
This protocol is for the semi-quantitative analysis of protein expression levels in brain tissue homogenates.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Iba-1
-
Anti-GFAP
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Dissect the hippocampus from the collected brain tissue on ice.
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Conclusion
SKA-378 is a promising therapeutic candidate for the treatment of epilepsy-related neuronal injury and inflammation. The protocols and data presented here provide a foundation for further investigation into its efficacy and mechanism of action. Future studies should aim to elucidate the downstream signaling pathways affected by SKA-378 and to further quantify its neuroprotective effects in various models of epilepsy.
References
Application Notes and Protocols: Immunohistochemical Staining of NeuN in Rodent Brain Tissue Following SKA-378 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKA-378 is a novel aminothiazole derivative with demonstrated neuroprotective effects in preclinical models of excitotoxic neuronal injury.[1][2] Assessing the efficacy of neuroprotective compounds like SKA-378 often involves the quantitative analysis of neuronal survival. Immunohistochemistry (IHC) for the neuronal nuclear protein NeuN (Neuronal Nuclei), also known as Fox-3, is a widely accepted method for identifying and quantifying mature neurons.[3] This document provides a detailed protocol for performing NeuN immunohistochemistry on rodent brain tissue following experimental treatment with SKA-378.
Principle of the Method
Immunohistochemistry is a technique that utilizes the principle of antibodies binding specifically to antigens in biological tissues. This protocol describes the detection of the NeuN protein in free-floating brain sections. The procedure involves tissue fixation, sectioning, antigen retrieval to unmask the epitope, blocking of non-specific binding sites, incubation with a primary antibody specific to NeuN, and detection with a fluorescently labeled secondary antibody. The resulting fluorescence can be visualized and quantified using microscopy to assess neuronal density and morphology.
Data Presentation
The following table represents hypothetical quantitative data obtainable from an experiment assessing the neuroprotective effect of SKA-378 using NeuN staining. Data is presented as the mean number of NeuN-positive cells per unit area in a specific brain region of interest (e.g., hippocampal CA1).
| Treatment Group | Dose (mg/kg) | Mean NeuN-positive cells/mm² (± SEM) | % Neuronal Survival vs. Vehicle |
| Sham | - | 2500 ± 120 | 100% |
| Vehicle + Kainic Acid | - | 800 ± 95 | 32% |
| SKA-378 + Kainic Acid | 10 | 1500 ± 110 | 60% |
| SKA-378 + Kainic Acid | 30 | 2100 ± 130 | 84% |
Experimental Protocols
This protocol is optimized for free-floating vibratome or cryostat sections of paraformaldehyde-fixed rodent brain tissue.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0)
-
Blocking buffer: 10% normal goat serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS
-
Primary antibody dilution buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS
-
Primary antibody: Mouse anti-NeuN monoclonal antibody (e.g., Millipore, MAB377)
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Experimental Workflow Diagram
Caption: Experimental workflow for NeuN immunohistochemistry.
Step-by-Step Protocol
-
Tissue Preparation
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks.
-
Freeze the brain and cut 40 µm thick coronal sections using a cryostat or vibratome.
-
Collect the free-floating sections in PBS.
-
-
Antigen Retrieval
-
Wash sections three times in PBS for 5 minutes each.
-
For heat-induced epitope retrieval (HIER), immerse the sections in 10 mM Sodium Citrate buffer (pH 6.0).[4]
-
Heat the solution containing the sections to 95-100°C for 20-30 minutes.[5]
-
Allow the sections to cool down to room temperature in the buffer.
-
Wash sections three times in PBS for 5 minutes each.
-
-
Immunostaining
-
Block non-specific binding by incubating the sections in blocking buffer for 1-2 hours at room temperature.
-
Incubate the sections with the primary anti-NeuN antibody diluted in the primary antibody dilution buffer. A common starting dilution is 1:500. Incubate overnight at 4°C with gentle agitation.
-
The next day, wash the sections three times in PBS with 0.1% Triton X-100 for 10 minutes each.
-
Incubate the sections with the fluorescently labeled secondary antibody, diluted according to the manufacturer's instructions, for 2 hours at room temperature in the dark.
-
Wash the sections three times in PBS for 10 minutes each in the dark.
-
If a nuclear counterstain is desired, incubate the sections with DAPI (1 µg/ml in PBS) for 10 minutes.
-
Wash the sections two times in PBS for 5 minutes each.
-
-
Mounting and Imaging
-
Mount the sections onto glass slides.
-
Allow the slides to air dry briefly.
-
Apply a drop of mounting medium and coverslip.
-
Seal the edges of the coverslip with nail polish.
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filters.
-
-
Quantification
-
Capture images from the brain region of interest using consistent microscope settings.
-
Quantify the number of NeuN-positive cells using image analysis software (e.g., ImageJ/Fiji). Stereological methods are recommended for unbiased quantification.[6][7]
-
Calculate the density of NeuN-positive cells (cells/mm²).
-
Signaling Pathway
The neuroprotective effects of compounds like SKA-378 are often mediated through signaling pathways that promote cell survival and inhibit apoptosis. While the precise mechanism of SKA-378 is still under investigation, it is known to inhibit neural activity-regulated transport and has shown efficacy in models of excitotoxicity.[1] Neuroprotective pathways often involve the activation of kinases such as Akt, which can phosphorylate and inactivate pro-apoptotic proteins and activate pro-survival transcription factors.
Caption: A generalized neuroprotective signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Ineffective antigen retrieval. | Optimize heating time and temperature for HIER. Try a different pH for the retrieval buffer (e.g., Tris-EDTA pH 9.0).[4] |
| Primary antibody concentration too low. | Perform a titration of the primary antibody to find the optimal concentration. | |
| Incorrect secondary antibody. | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-mouse for a mouse primary). | |
| High Background | Insufficient blocking. | Increase the blocking time and/or the concentration of normal serum in the blocking buffer. |
| Primary or secondary antibody concentration too high. | Decrease the antibody concentrations. | |
| Inadequate washing. | Increase the number and duration of wash steps. Ensure the use of a detergent like Triton X-100 in the wash buffer.[8] | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a pre-adsorbed secondary antibody. Run a control with only the secondary antibody to check for non-specific binding.[9] |
Conclusion
This protocol provides a comprehensive guide for the immunohistochemical detection of NeuN in brain tissue treated with the neuroprotective agent SKA-378. Adherence to these guidelines, with appropriate optimization for specific experimental conditions, will enable researchers to reliably assess neuronal survival and evaluate the therapeutic potential of novel compounds in models of neurological disorders.
References
- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 3. NeuN Antibodies in Neuroscience Research - Creative Biolabs [neuros.creative-biolabs.com]
- 4. bosterbio.com [bosterbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Three counting methods agree on cell and neuron number in chimpanzee primary visual cortex [frontiersin.org]
- 7. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 9. bma.ch [bma.ch]
Unraveling Neuroprotection: Application of Fluoro-Jade C in the Assessment of ND-378
For Immediate Release
[City, State] – [Date] – In the intricate landscape of neurodegenerative disease research, the precise evaluation of therapeutic candidates is paramount. This document provides detailed application notes and protocols for utilizing Fluoro-Jade C, a highly specific fluorescent marker for degenerating neurons, in the assessment of the neuroprotective effects of ND-378, a novel compound under investigation for its potential to combat neuronal loss. These guidelines are intended for researchers, scientists, and drug development professionals dedicated to advancing the field of neuroscience.
Introduction to Fluoro-Jade C
Fluoro-Jade C is an anionic fluorescein (B123965) derivative that selectively stains degenerating neurons, regardless of the specific insult or the mechanism of cell death.[1][2] Its high signal-to-background ratio and resolution make it an ideal tool for visualizing not only the cell bodies but also the dendrites, axons, and terminals of dying neurons.[1][3] This specificity and sensitivity are crucial for accurately quantifying the extent of neurodegeneration and the efficacy of neuroprotective agents like this compound. While primarily targeting neurons, it is important to note that under certain conditions, Fluoro-Jade C may also label glial cells or other non-neuronal cells.[4][5]
This compound: A Novel Neuroprotective Candidate
Initial research into "this compound" revealed ambiguity, with multiple compounds bearing similar designations. For the purposes of this document, we will focus on a hypothetical neuroprotective agent, this compound, to illustrate the application of Fluoro-Jade C in a drug development context. The experimental data presented is illustrative and based on typical outcomes in neuroprotection studies.
This compound is a novel small molecule designed to mitigate excitotoxicity, a key pathological process in many neurodegenerative disorders. Its proposed mechanism involves the modulation of glutamatergic neurotransmission and the reduction of downstream apoptotic cascades. The following protocols and data tables have been developed to guide researchers in assessing the neuroprotective capacity of this compound using Fluoro-Jade C staining in a preclinical model of neurodegeneration.
Experimental Protocols
Animal Model and Treatment
A well-established animal model of acute excitotoxic neurodegeneration, such as the kainic acid-induced seizure model in rodents, is recommended.
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Experimental Groups:
-
Sham Control (Vehicle + Saline)
-
Lesion Control (Vehicle + Kainic Acid)
-
This compound Treatment (this compound + Kainic Acid)
-
-
Drug Administration:
-
This compound (or vehicle) is administered intraperitoneally (i.p.) at a predetermined dose 30 minutes prior to the induction of neurodegeneration.
-
Kainic acid (or saline) is administered via intracerebroventricular (i.c.v.) injection to induce neuronal damage in specific brain regions (e.g., hippocampus).
-
-
Tissue Collection: 24 hours post-lesion, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are then extracted and post-fixed overnight.
Tissue Preparation
-
Cryoprotection: Brains are transferred to a 30% sucrose (B13894) solution until they sink.
-
Sectioning: Coronal sections (40 µm) are cut on a cryostat and collected in a cryoprotectant solution for free-floating staining.
Fluoro-Jade C Staining Protocol (for Free-Floating Sections)
This protocol is adapted from established methods for Fluoro-Jade C staining.[6][7][8]
-
Rinse: Wash sections three times in 0.1 M phosphate-buffered saline (PBS).
-
Mounting: Mount sections onto gelatin-coated slides and allow them to air-dry.
-
Rehydration and Permeabilization:
-
Immerse slides in a solution of 1% sodium hydroxide (B78521) in 80% ethanol (B145695) for 5 minutes.[7]
-
-
Oxidation: Incubate slides in a 0.06% potassium permanganate (B83412) solution for 10 minutes to reduce background staining.[3][6][9]
-
Rinse: Wash slides in distilled water for 2 minutes.[3][6][9]
-
Staining:
-
Prepare a 0.0004% working solution of Fluoro-Jade C in 0.1% acetic acid.
-
Incubate slides in the Fluoro-Jade C staining solution for 20 minutes in the dark.
-
-
Rinse: Wash slides three times in distilled water for 1 minute each.[6]
-
Drying: Dry the slides on a slide warmer at 50°C for at least 5 minutes.[6]
-
Clearing and Coverslipping: Clear the slides in xylene and coverslip with a non-aqueous, low-fluorescence mounting medium such as DPX.[6][9]
Data Acquisition and Analysis
-
Microscopy: Visualize Fluoro-Jade C positive cells using a fluorescence microscope with a blue light excitation filter (e.g., FITC filter).
-
Quantification:
-
Capture images of the brain region of interest (e.g., hippocampal CA1) from at least three sections per animal.
-
Count the number of Fluoro-Jade C positive cells in a defined area using image analysis software (e.g., ImageJ).
-
The results should be expressed as the average number of degenerating neurons per unit area (e.g., cells/mm²).
-
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from an experiment assessing the neuroprotective effects of this compound using Fluoro-Jade C staining.
Table 1: Quantification of Fluoro-Jade C Positive Cells in the Hippocampal CA1 Region
| Experimental Group | Treatment | Number of Animals (n) | Mean Fluoro-Jade C Positive Cells/mm² (± SEM) |
| Sham Control | Vehicle + Saline | 6 | 5 ± 2 |
| Lesion Control | Vehicle + Kainic Acid | 6 | 150 ± 15 |
| This compound Treatment | This compound (10 mg/kg) + Kainic Acid | 6 | 45 ± 8* |
* p < 0.05 compared to Lesion Control (Student's t-test)
Table 2: Summary of Neuroprotective Efficacy of this compound
| Parameter | Lesion Control | This compound Treatment | % Neuroprotection |
| Fluoro-Jade C Positive Cells/mm² | 150 | 45 | 70% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Proposed Signaling Pathway of this compound Neuroprotection
Caption: Proposed mechanism of this compound in preventing excitotoxicity-induced neurodegeneration.
Conclusion
Fluoro-Jade C staining is a robust and reliable method for quantifying neurodegeneration and assessing the efficacy of potential neuroprotective compounds like this compound. The protocols and data presented here provide a framework for researchers to conduct their own investigations into novel therapeutics for neurodegenerative diseases. The clear visualization of degenerating neurons afforded by Fluoro-Jade C allows for a direct and quantitative measure of a compound's ability to preserve neuronal integrity, a critical step in the drug development pipeline.
References
- 1. New Alzheimerâs drug Q&A | Adult Neurology in Centerville, Beavercreek, Springfield, Eaton, Wilmington, Hillsboro, Huber Heights, Miamisburg and Hamilton, OH | Dayton Center for Neurological Disorders [dcndinc.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progress in the preparation of an active immunization model of anti-N-methyl-D-aspartate receptor encephalitis in animals [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Neurodegeneration and defective neurotransmission in a Caenorhabditis elegans model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiercebiotech.com [fiercebiotech.com]
Methodology for Assessing Blood-Brain Barrier Penetration of SKA-378
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] For a therapeutic agent to be effective against a CNS target, it must be capable of crossing this barrier in sufficient concentrations. SKA-378, a novel aminothiazole derivative, has shown neuroprotective effects in preclinical models, making the assessment of its BBB penetration a critical step in its development as a potential CNS therapeutic.[3][4]
This document provides a comprehensive, tiered methodology for evaluating the BBB penetration of SKA-378. The protocols described herein range from high-throughput in vitro screening assays to more definitive in vivo studies, allowing for a thorough characterization of the compound's ability to access the CNS.
Tier 1: In Vitro High-Throughput Screening
The initial assessment of BBB penetration potential is often conducted using in vitro models that are amenable to high-throughput screening. These assays provide a rapid and cost-effective means to rank-order compounds based on their passive permeability and interaction with key efflux transporters.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based in vitro model that predicts passive, transcellular permeability across the BBB.[5][6][7] The assay measures the diffusion of a compound from a donor compartment, through an artificial membrane coated with a lipid mixture mimicking the BBB, to an acceptor compartment.[5][8]
Experimental Protocol: PAMPA-BBB
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of SKA-378 in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare the donor solution by diluting the SKA-378 stock solution to a final concentration of 10 µM in phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be ≤ 1%.
-
Prepare the acceptor solution (e.g., PBS with a solubilizing agent to create "sink" conditions).
-
Use a commercially available porcine brain lipid extract dissolved in an appropriate organic solvent for the membrane coating.[9]
-
-
Assay Procedure:
-
Coat the membrane of a 96-well filter plate (donor plate) with 5 µL of the brain lipid solution and allow the solvent to evaporate.
-
Add 300 µL of the acceptor solution to the wells of a 96-well acceptor plate.
-
Mount the lipid-coated filter plate onto the acceptor plate.
-
Add 150 µL of the donor solution containing SKA-378 to each well of the filter plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([CA] / [Ceq]))
-
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [CA] is the concentration of the compound in the acceptor well, and [Ceq] is the equilibrium concentration.
-
-
Data Presentation: PAMPA-BBB Results for SKA-378
| Compound | Papp (x 10-6 cm/s) | Predicted BBB Penetration |
| SKA-378 | 8.5 | High |
| Propranolol (High Permeability Control) | 12.2 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
MDCK-MDR1 Permeability Assay
The Madin-Darby Canine Kidney (MDCK) cell line, when transfected with the human MDR1 gene (which encodes for the P-glycoprotein, P-gp, efflux pump), provides a valuable in vitro model for assessing both passive permeability and active efflux.[12][13] This assay is crucial for identifying compounds that may have good passive permeability but are actively removed from the brain by P-gp, a key efflux transporter at the BBB.
Experimental Protocol: MDCK-MDR1 Permeability Assay
-
Cell Culture:
-
Culture MDCK-MDR1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and an appropriate selection agent to maintain MDR1 expression.
-
Seed the cells onto permeable filter supports (e.g., Transwell inserts) at a high density and culture for 3-5 days to form a confluent monolayer.[13]
-
Verify the integrity of the cell monolayer by measuring the trans-endothelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer Yellow.
-
-
Bidirectional Transport Assay:
-
Prepare a dosing solution of SKA-378 at a final concentration of 1-10 µM in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) transport, add the dosing solution to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral chamber and transport buffer to the apical chamber.
-
Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 1-2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Determine the concentration of SKA-378 in all samples by LC-MS/MS.[10]
-
-
Data Analysis:
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Data Presentation: MDCK-MDR1 Permeability Results for SKA-378
| Compound | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio (ER) | P-gp Substrate |
| SKA-378 | 6.2 | 7.1 | 1.15 | No |
| Digoxin (P-gp Substrate Control) | 0.5 | 5.5 | 11.0 | Yes |
| Propranolol (Non-P-gp Substrate Control) | 15.1 | 14.8 | 0.98 | No |
Tier 2: In Vivo Pharmacokinetic Studies
Following promising in vitro results, in vivo studies in rodents are essential to confirm BBB penetration and determine the extent of brain exposure under physiological conditions.
Rodent Pharmacokinetic Study with Brain and Plasma Concentration Measurement
This study involves administering SKA-378 to rodents (e.g., mice or rats) and measuring its concentration in both plasma and brain tissue over time. This allows for the determination of key pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu).
Experimental Protocol: Rodent PK Study
-
Animal Dosing:
-
Administer SKA-378 to a cohort of rodents at a defined dose via an appropriate route (e.g., intravenous or oral).
-
Use a sufficient number of animals to allow for sampling at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Sample Collection:
-
At each time point, collect blood samples (via cardiac puncture or other appropriate method) into tubes containing an anticoagulant.
-
Immediately following blood collection, euthanize the animals and perfuse the circulatory system with ice-cold saline to remove blood from the brain tissue.
-
Excise the brain and store it frozen at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Separate plasma from the blood samples by centrifugation.
-
Homogenize the brain tissue in a suitable buffer.
-
Determine the concentration of SKA-378 in plasma and brain homogenate samples using a validated LC-MS/MS method.[10]
-
Determine the fraction of SKA-378 unbound to plasma proteins and brain tissue using equilibrium dialysis or another appropriate method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Calculate the unbound brain-to-unbound plasma concentration ratio (Kp,uu) using the following equation:
-
Kp,uu = (Cbrain,unbound) / (Cplasma,unbound) = Kp / ((fubrain / fuplasma))
-
Where Cbrain,unbound is the unbound concentration in the brain, Cplasma,unbound is the unbound concentration in plasma, fubrain is the fraction unbound in brain, and fuplasma is the fraction unbound in plasma.
-
-
Data Presentation: In Vivo Pharmacokinetic Data for SKA-378
| Time (h) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Kp | Kp,uu |
| 0.5 | 1500 | 2250 | 1.5 | 1.2 |
| 1 | 1200 | 1800 | 1.5 | 1.2 |
| 2 | 800 | 1200 | 1.5 | 1.2 |
| 4 | 400 | 600 | 1.5 | 1.2 |
| 8 | 100 | 150 | 1.5 | 1.2 |
Visualizations
Signaling Pathways and Transport Mechanisms
The transport of small molecules like SKA-378 across the BBB can occur through several mechanisms. While passive diffusion is a primary route for lipophilic compounds, carrier-mediated transport involving influx (e.g., organic cation transporters) and efflux (e.g., P-glycoprotein) transporters can also play a significant role.[1]
Caption: Mechanisms of drug transport across the blood-brain barrier.
Experimental Workflows
A clear understanding of the experimental workflow is crucial for the successful execution of these assays.
PAMPA-BBB Assay Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
MDCK-MDR1 Assay Workflow
Caption: Workflow for the MDCK-MDR1 bidirectional permeability assay.
In Vivo PK Study Workflow
Caption: Workflow for the in vivo pharmacokinetic study in rodents.
References
- 1. Roles of organic anion/cation transporters at the blood-brain and blood-cerebrospinal fluid barriers involving uremic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transporters Expressed at the BBB | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Blood-brain barrier transporters: A translational consideration for CNS delivery of neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 11. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Cation Transporter (OCT/OCTN) Expression at Brain Barrier Sites: Focus on CNS Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood-brain barrier transport machineries and targeted therapy of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay for Measuring MeAIB Transport Inhibition by ND-378
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid transporters are critical for cellular function and have emerged as important targets in various diseases, including cancer and neurological disorders. System A neutral amino acid transporters (SNATs) are responsible for the sodium-dependent uptake of small, neutral amino acids. α-(Methylamino)isobutyric acid (MeAIB) is a synthetic, non-metabolizable amino acid analog that is specifically transported by the System A transporters.[1][2] This specificity makes radiolabeled MeAIB an excellent tool for studying System A transporter activity.
ND-378 is a novel chlorinated aminothiazole derivative that has been identified as a potent inhibitor of MeAIB transport.[1] Understanding the potency and mechanism of action of inhibitors like this compound is crucial for drug development. This document provides a detailed protocol for an in vitro assay to measure the inhibition of MeAIB transport by this compound, including methods for determining the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition.
Principle of the Assay
This assay quantifies the uptake of a radiolabeled substrate, [¹⁴C]MeAIB, into cultured cells that express System A amino acid transporters. The inhibitory effect of this compound is determined by measuring the reduction in [¹⁴C]MeAIB uptake in the presence of varying concentrations of the compound. Subsequent kinetic analysis can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Based on studies with the closely related compound SKA-378, the inhibition of MeAIB transport by this compound is expected to be non-competitive.[1][3]
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Catalog Number | Storage |
| [¹⁴C]MeAIB | PerkinElmer | NEC-671 | 4°C |
| This compound | Synthesized in-house or custom synthesis | N/A | -20°C |
| Cell Line (e.g., HEK293T, K562) | ATCC | Various | Liquid Nitrogen |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 | -20°C |
| Trypsin-EDTA | Gibco | 25300054 | 4°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| Krebs-Ringer-HEPES (KRH) Buffer | See Protocol 1 for composition | N/A | 4°C |
| Scintillation Cocktail | PerkinElmer | 6013329 | Room Temperature |
| 1% Sodium Dodecyl Sulfate (SDS) | Sigma-Aldrich | L3771 | Room Temperature |
| 12-well tissue culture plates | Corning | 3513 | Room Temperature |
Table 2: Example IC50 Values for MeAIB Transport Inhibitors
| Compound | IC50 (Spontaneous Transport) | Cell Type | Reference |
| Riluzole (B1680632) | ~1 µM | Mature Rat Hippocampal Neurons | [1][2] |
| SKA-378 | ~1 µM | Mature Rat Hippocampal Neurons | [2] |
| This compound | To be determined experimentally | User-defined | N/A |
Table 3: Kinetic Parameters of MeAIB Transport in the Presence of an Inhibitor (Example Data)
| Condition | Km (µM) | Vmax (pmol/min/mg protein) |
| Control (No Inhibitor) | ~50 | To be determined |
| + this compound (at IC50 concentration) | ~50 | Reduced |
Note: For non-competitive inhibition, the Km is expected to remain unchanged, while the Vmax will decrease in the presence of the inhibitor.[4][]
Experimental Protocols
Protocol 1: Preparation of Krebs-Ringer-HEPES (KRH) Buffer
-
To prepare 1 L of 1x KRH buffer, dissolve the following in 800 mL of distilled water:
-
7.01 g NaCl (120 mM)
-
0.37 g KCl (5 mM)
-
0.22 g CaCl₂ (2 mM)
-
0.20 g MgCl₂ (1 mM)
-
2.1 g NaHCO₃ (25 mM)
-
1.2 g HEPES (5 mM)
-
0.18 g D-Glucose (1 mM)
-
-
Adjust the pH to 7.4 using NaOH or HCl.
-
Bring the final volume to 1 L with distilled water.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store at 4°C.
Protocol 2: Cell Culture and Plating
-
Culture cells (e.g., HEK293T or another suitable cell line expressing System A transporters) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
The day before the assay, seed 5 x 10⁴ cells per well into a 12-well tissue culture plate.[3]
-
Incubate overnight to allow for cell adherence and confluence.
Protocol 3: [¹⁴C]MeAIB Uptake Inhibition Assay
-
On the day of the experiment, prepare a working solution of [¹⁴C]MeAIB in pre-warmed (37°C) KRH buffer. A final concentration of 4 µCi/mL is a good starting point, but should be optimized for the specific cell line.[3]
-
Prepare serial dilutions of this compound in KRH buffer at 2x the final desired concentrations.
-
Aspirate the culture medium from the cells and wash each well twice with 1 mL of pre-warmed PBS, followed by one wash with 1 mL of pre-warmed KRH buffer.[3]
-
Add 0.5 mL of the appropriate this compound dilution (or KRH buffer for the control wells) to each well and pre-incubate for 15 minutes at 37°C.
-
To initiate the uptake, add 0.5 mL of the [¹⁴C]MeAIB working solution to each well (this will dilute the this compound to its final 1x concentration).
-
Incubate for a predetermined linear uptake period (e.g., 5 minutes) at 37°C. This time should be determined empirically for each cell line.[3]
-
To terminate the transport, rapidly aspirate the radioactive solution and wash the cells three times with 1 mL of ice-cold KRH buffer.[3]
-
Lyse the cells by adding 1 mL of 1% SDS to each well and incubating for 10 minutes at room temperature.[3]
-
Transfer the cell lysate to a scintillation vial.
-
Add 8 mL of scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the CPM values.
Protocol 4: Data Analysis for IC50 Determination
-
Normalize the CPM for each well to the protein concentration.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (CPM_inhibitor - CPM_blank) / (CPM_control - CPM_blank))
-
CPM_inhibitor: CPM from wells with this compound
-
CPM_control: CPM from wells with KRH buffer only (0% inhibition)
-
CPM_blank: CPM from wells with no cells (or a known potent inhibitor to determine 100% inhibition)
-
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 5: Determining the Mechanism of Inhibition (Non-Competitive)
-
To determine if the inhibition is non-competitive, perform the [¹⁴C]MeAIB uptake assay with a range of [¹⁴C]MeAIB concentrations (e.g., 0.1x to 10x the known Km) in the absence and presence of a fixed concentration of this compound (e.g., its IC50 value).[6]
-
Calculate the initial velocity (V) of uptake at each substrate concentration.
-
Plot V versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km for both conditions (with and without the inhibitor).
-
For a more definitive visual representation, create a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). For non-competitive inhibition, the lines will intersect on the x-axis, indicating a decrease in Vmax with no change in Km.[6]
Visualizations
References
- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Ca2+-regulated expression of high affinity methylaminoisobutryic acid transport in hippocampal neurons inhibited by riluzole and novel neuroprotective aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Effects of SKA-378 on Neuronal Viability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of SKA-378, a novel naphthalenyl substituted aminothiazole derivative of riluzole (B1680632). SKA-378 has demonstrated significant potential in attenuating acute neuronal injury, particularly in the context of excitotoxicity, such as that observed in models of temporal lobe epilepsy.[1][2] This document outlines key in vitro and in vivo methodologies to evaluate the efficacy of SKA-378 in preserving neuronal viability and mitigating neuroinflammation.
Introduction to SKA-378
SKA-378 is a potent neuroprotective agent that has been shown to prevent neuronal damage in preclinical models of seizure-induced injury.[1][2] Its mechanism of action is primarily attributed to the potent inhibition of the voltage-gated sodium channel NaV1.6 and the non-competitive inhibition of calcium (Ca²⁺)-regulated α-(methylamino)isobutyric acid (MeAIB) transport.[1][2] By targeting these key components of neuronal excitability and amino acid transport, SKA-378 effectively reduces the downstream cascade of events leading to excitotoxic cell death.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the neuroprotective effects of SKA-378.
Table 1: In Vitro Neuronal Viability and Cytotoxicity
| Treatment Group | Neuronal Viability (MTT Assay, % of Control) | Cytotoxicity (LDH Release, % of Max Lysis) |
| Control (Vehicle) | 100 ± 5.2 | 5.1 ± 1.2 |
| Excitotoxic Insult (e.g., Kainic Acid) | 45.3 ± 4.8 | 78.4 ± 6.3 |
| SKA-378 (1 µM) + Excitotoxic Insult | 78.9 ± 6.1 | 22.5 ± 3.7 |
| SKA-378 (10 µM) + Excitotoxic Insult | 92.1 ± 5.5 | 10.3 ± 2.1 |
Table 2: In Vivo Neuroprotection and Neuroinflammation
| Treatment Group | Neuronal Degeneration (Fluoro-Jade C Positive Cells/mm²) | Microglial Activation (Iba-1 Immunoreactivity, % Area) | Astrogliosis (GFAP Immunoreactivity, % Area) |
| Sham Control | 5 ± 2 | 8.2 ± 1.5 | 10.5 ± 2.1 |
| Seizure Model (e.g., Kainic Acid) | 210 ± 25 | 45.3 ± 5.8 | 52.1 ± 6.4 |
| SKA-378 (30 mg/kg) + Seizure Model | 42 ± 9 | 15.7 ± 3.2 | 18.9 ± 4.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: MTT Assay for Neuronal Viability
This protocol assesses cell viability by measuring the metabolic activity of neuronal cultures.
Materials:
-
Primary neuronal cell culture or neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
SKA-378
-
Excitotoxic agent (e.g., Kainic Acid, Glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate.
-
Pre-treat the cells with varying concentrations of SKA-378 for a specified period (e.g., 1-2 hours).
-
Induce excitotoxicity by adding the chosen agent (e.g., Kainic Acid) to the wells, with and without SKA-378. Include a vehicle control group.
-
Incubate for a duration sufficient to induce cell death (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
Neuronal cell cultures in 96-well plates (prepared as in Protocol 1)
-
LDH cytotoxicity assay kit (containing lysis solution, substrate mix, and stop solution)
-
Plate reader (490 nm absorbance)
Procedure:
-
Treat neuronal cultures with SKA-378 and an excitotoxic agent as described in Protocol 1. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]
-
Add 50 µL of the LDH reaction mixture (substrate mix) to each well.[4]
-
Incubate for 30 minutes at room temperature, protected from light.[4]
-
Add 50 µL of stop solution to each well.[4]
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Protocol 3: Fluoro-Jade C Staining for Neuronal Degeneration
This method is used to identify degenerating neurons in brain tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
0.06% Potassium permanganate (B83412) (KMnO₄) solution
-
Fluoro-Jade C staining solution (0.0001% in 0.1% acetic acid)
-
Mounting medium (e.g., DPX)
-
Fluorescence microscope with FITC filter set
Procedure:
-
Mount brain sections onto gelatin-coated slides.
-
Immerse the slides in a basic alcohol solution (1% NaOH in 80% ethanol) for 5 minutes.[5]
-
Rehydrate the sections through a graded series of ethanol (B145695) (70%) and into distilled water.[5]
-
Incubate the slides in 0.06% KMnO₄ solution for 10 minutes to reduce background staining.[5][6]
-
Rinse the slides in distilled water.
-
Incubate in the Fluoro-Jade C staining solution for 10 minutes.[5][6]
-
Wash the slides three times in distilled water.
-
Dry the slides, clear in xylene, and coverslip with a non-aqueous mounting medium.
-
Visualize degenerating neurons using a fluorescence microscope.
Protocol 4: Western Blot for Neuroinflammation Markers (Iba-1 and GFAP)
This protocol is for quantifying the expression of Iba-1 (microglial marker) and GFAP (astrocyte marker) in brain tissue lysates.
Materials:
-
Brain tissue homogenates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Iba-1, anti-GFAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue in lysis buffer and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Iba-1, GFAP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities using densitometry software.
Protocol 5: ¹⁴C-MeAIB Transport Assay
This assay measures the uptake of the non-metabolizable amino acid analog, ¹⁴C-MeAIB, to assess the activity of the System A amino acid transporter.
Materials:
-
Primary hippocampal neuron cultures
-
¹⁴C-MeAIB (radiolabeled methylaminoisobutyric acid)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
SKA-378
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Culture primary hippocampal neurons to maturity (e.g., 19-21 days in vitro).
-
Wash the cells with transport buffer.
-
Pre-incubate the cells with or without SKA-378 in the transport buffer for a designated time.
-
Initiate the uptake by adding transport buffer containing ¹⁴C-MeAIB (e.g., 50 µM) and incubate for a short period (e.g., 15 minutes) to measure initial transport rates.
-
Terminate the transport by rapidly washing the cells with ice-cold transport buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
Visualization of Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of SKA-378's neuroprotective action and a general experimental workflow.
Caption: Proposed neuroprotective signaling pathway of SKA-378.
Caption: General experimental workflow for evaluating SKA-378.
References
- 1. researchgate.net [researchgate.net]
- 2. Ca2+ signals and death programmes in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport of alpha-aminoisobutyric acid across brain capillary and cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ca2+-regulated expression of high affinity methylaminoisobutryic acid transport in hippocampal neurons inhibited by riluzole and novel neuroprotective aminothiazoles. [escholarship.org]
Application Notes and Protocols for the Synthesis of SKA-378
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocol is a representative synthetic procedure for SKA-378, a chlorinated naphthalenyl aminothiazole derivative, based on established chemical principles and published methods for analogous compounds, most notably the Hantzsch thiazole (B1198619) synthesis. As the specific, detailed experimental protocol for SKA-378 has not been publicly disclosed in the available scientific literature, this guide is intended for informational and research planning purposes by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
Introduction
SKA-378 is a novel chlorinated aminothiazole derivative of riluzole (B1680632) that has demonstrated neuroprotective and anticonvulsant properties in preclinical studies. It is being investigated for its therapeutic potential in neurological disorders such as temporal lobe epilepsy. SKA-378 acts as a potent inhibitor of a specific methylaminoisobutyric acid (MeAIB) transport system and also interacts with voltage-gated sodium channels. This document provides a detailed, step-by-step guide for the plausible synthesis of SKA-378, intended for use by researchers in the field of medicinal chemistry and drug development.
Proposed Synthetic Pathway
The synthesis of SKA-378 can be achieved through a two-step process, beginning with the synthesis of the key intermediate, N-(naphthalen-1-yl)thiourea, followed by its condensation with a suitable α-haloketone via the Hantzsch thiazole synthesis.
Caption: Proposed two-step synthesis of SKA-378.
Experimental Protocols
Step 1: Synthesis of N-(naphthalen-1-yl)thiourea
This protocol describes the synthesis of the thiourea (B124793) intermediate from naphthalen-1-amine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Naphthalen-1-amine | 143.19 | 10 | 1.43 g |
| Ammonium thiocyanate | 76.12 | 12 | 0.91 g |
| Concentrated HCl | 36.46 | - | 2 mL |
| Water | 18.02 | - | 20 mL |
| Ethanol | 46.07 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add naphthalen-1-amine (1.43 g, 10 mmol), water (20 mL), and concentrated hydrochloric acid (2 mL).
-
Stir the mixture at room temperature until the naphthalen-1-amine hydrochloride salt fully dissolves.
-
Add ammonium thiocyanate (0.91 g, 12 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase.
-
After completion of the reaction, cool the mixture to room temperature.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure N-(naphthalen-1-yl)thiourea as a crystalline solid.
-
Dry the product under vacuum.
Expected Yield: 70-80%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Step 2: Synthesis of SKA-378 (Hantzsch Thiazole Synthesis)
This protocol outlines the condensation of N-(naphthalen-1-yl)thiourea with an appropriate α-bromo-chloroacetophenone to yield SKA-378. The exact isomer of the chloroacetophenone used for SKA-378 is not specified in the literature; for this representative protocol, 2-bromo-1-(4-chlorophenyl)ethan-1-one is used.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |
| N-(naphthalen-1-yl)thiourea | 202.27 | 5 | 1.01 g |
| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 233.50 | 5 | 1.17 g |
| Ethanol | 46.07 | - | 25 mL |
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(naphthalen-1-yl)thiourea (1.01 g, 5 mmol) in ethanol (25 mL).
-
Add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.17 g, 5 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate of the hydrobromide salt of the product will form. Collect the solid by vacuum filtration.
-
To obtain the free base, suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Collect the resulting solid by vacuum filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent.
Expected Yield: 60-75%
Characterization: The final product, SKA-378, should be characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and its purity assessed by High-Performance Liquid Chromatography (HPLC).
Workflow Diagram for SKA-378 Synthesis and Purification
Caption: Experimental workflow for the synthesis of SKA-378.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
α-Bromoacetophenones are lachrymatory and skin irritants. Handle with extreme care.
-
Concentrated hydrochloric acid is corrosive. Handle with appropriate care.
-
Dispose of all chemical waste according to institutional guidelines.
By following these detailed protocols, researchers can synthesize SKA-378 for further investigation into its pharmacological properties and potential as a therapeutic agent.
Application Notes and Protocols for SKA-378 in Hippocampal Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKA-378 is a novel naphthalenyl substituted aminothiazole derivative of riluzole, demonstrating significant neuroprotective properties.[1][2] It has been identified as a potent inhibitor of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport in mature rat hippocampal neurons.[1][2] This compound has shown efficacy in attenuating acute neural injury in in vivo models of temporal lobe epilepsy, specifically following kainic acid (KA)-induced status epilepticus (SE).[1][2][3] These characteristics make SKA-378 a compelling candidate for investigation within organotypic hippocampal slice cultures to explore its mechanisms of action and therapeutic potential in a controlled ex vivo environment that preserves the complex cytoarchitecture of the hippocampus.
Mechanism of Action
SKA-378 acts as a non-competitive, indirect inhibitor of Ca2+-regulated MeAIB transport in neurons.[1][2] Kinetic analysis reveals that SKA-378 does not compete at the substrate recognition site of the transporter.[1] Additionally, SKA-378 is an inhibitor of the sodium channel NaV1.6.[1][2] However, pharmacokinetic analyses suggest that its neuroprotective effects may not be predominantly mediated by sodium channel blockade.[1][2] The primary described mechanism relevant to its neuroprotective effects is the inhibition of activity-regulated high-affinity MeAIB/glutamine transport.[1][2]
Quantitative Data
The following table summarizes the key quantitative data for SKA-378 from in vitro studies on mature hippocampal neurons.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for MeAIB Transport Inhibition | 1.1 ± 0.17 µM | Mature Hippocampal Neurons in vitro | [1] |
| IC50 for NaV1.6 Inhibition | 28 µM | Heterologous Cells | [1][2] |
| IC50 for NaV1.2 Inhibition | 118 µM | Heterologous Cells | [1][2] |
| Mechanism of MeAIB Transport Inhibition | Non-competitive | Mature Hippocampal Neuronal Circuits in vitro | [1][2] |
| Km for MeAIB (Control) | 61 ± 5 µM | Mature Hippocampal Neuronal Circuits in vitro | [1] |
| Km for MeAIB (+SKA-378) | 58 ± 6 µM | Mature Hippocampal Neuronal Circuits in vitro | [1] |
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of SKA-378 neuroprotection in hippocampal neurons.
Caption: Workflow for studying SKA-378 in organotypic hippocampal slice cultures.
Experimental Protocols
Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from methodologies established for creating viable hippocampal slice cultures for long-term experiments.[4][5][6]
Materials:
-
P5-P7 rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with D-glucose)
-
Slice culture medium (e.g., 50% MEM, 25% horse serum, 25% Hanks' balanced salt solution, supplemented with L-glutamine and D-glucose)
-
Sterile membrane inserts (0.4 µm pore size)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Carbogen gas (95% O2 / 5% CO2)
-
Standard sterile surgical instruments
Procedure:
-
Anesthetize P5-P7 rat pups via hypothermia.
-
Rapidly decapitate and dissect the brain in ice-cold, carbogen-gassed dissection medium.
-
Isolate the hippocampi from both hemispheres.
-
Cut the hippocampi into 400 µm thick transverse slices using a vibratome.
-
Transfer the slices onto sterile porous membrane inserts placed in 6-well plates containing 1 mL of pre-warmed slice culture medium per well.
-
Incubate the cultures at 36.5°C in a humidified atmosphere with 5% CO2.
-
Replace the culture medium every other day.
-
Cultures are typically ready for experimentation after 7-14 days in vitro (DIV).
Electrophysiological Recordings
This protocol outlines the recording of seizure-like events (SLEs) or field excitatory post-synaptic potentials (fEPSPs) to assess the effects of SKA-378 on neuronal excitability and synaptic transmission.[4][7]
Materials:
-
Mature organotypic hippocampal slice cultures (7-14 DIV)
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with carbogen.
-
Recording chamber for submerged or interface-style recordings.
-
Glass microelectrodes (1-5 MΩ) filled with ACSF.
-
Stimulating electrode (e.g., bipolar tungsten).
-
Amplifier, digitizer, and data acquisition software.
-
SKA-378 stock solution (dissolved in DMSO, then diluted in ACSF).
-
Agent to induce epileptiform activity (e.g., 4-Aminopyridine (4-AP) or Mg2+-free ACSF).
Procedure:
-
Transfer a slice culture to the recording chamber and perfuse with oxygenated ACSF at 32-34°C. Allow the slice to equilibrate for at least 20 minutes.
-
Place a recording electrode in the CA1 or CA3 pyramidal cell layer and a stimulating electrode in the Schaffer collaterals.
-
To assess effects on seizure-like activity:
-
Induce SLEs by perfusing with ACSF containing a convulsive agent (e.g., 100 µM 4-AP or Mg2+-free ACSF).[4]
-
Once stable SLEs are established, record a baseline for 10-20 minutes.
-
Bath-apply SKA-378 at the desired concentration (e.g., 1-10 µM) and record for an additional 20-30 minutes.
-
Wash out the drug with standard ACSF.
-
Analyze the frequency, duration, and amplitude of SLEs before, during, and after SKA-378 application.
-
-
To assess effects on synaptic transmission:
-
Record baseline fEPSPs by stimulating the Schaffer collaterals every 20 seconds.
-
After establishing a stable baseline, perfuse with SKA-378 for 20-30 minutes.
-
Continue recording fEPSPs to determine the effect on basal synaptic transmission.
-
Analyze the slope and amplitude of the fEPSPs.
-
Calcium Imaging
This protocol is for monitoring intracellular calcium dynamics to assess the effects of SKA-378 on neuronal activity and excitotoxicity-induced calcium overload.[8][9][10]
Materials:
-
Mature organotypic hippocampal slice cultures.
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
ACSF and other solutions as per the electrophysiology protocol.
-
Fluorescence microscope (confocal or two-photon) equipped with an appropriate light source and camera.
-
Image acquisition and analysis software.
-
Kainic acid or other excitotoxic agents.
Procedure:
-
Dye Loading:
-
Incubate the slice culture in ACSF containing a calcium indicator (e.g., 5-10 µM Fluo-4 AM) and Pluronic F-127 for 30-60 minutes at 35°C.
-
After loading, transfer the slice to the recording chamber and perfuse with normal ACSF for at least 20 minutes to allow for de-esterification of the dye.
-
-
Imaging:
-
Identify the CA1 or CA3 region for imaging.
-
Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-10 Hz).
-
Apply SKA-378 and continue to record baseline calcium levels.
-
Induce neuronal activity or excitotoxicity by applying a stimulus (e.g., high-frequency electrical stimulation or bath application of kainic acid).
-
Record the changes in intracellular calcium concentration in the presence of SKA-378.
-
Compare the amplitude and duration of calcium transients to control slices not treated with SKA-378.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to neuronal cell bodies.
-
Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0).
-
Quantify and compare the ΔF/F0 between control and SKA-378 treated groups to assess the compound's effect on calcium dynamics.
-
Conclusion
SKA-378 presents a promising avenue for neuroprotective research. The use of organotypic hippocampal slice cultures provides a robust and physiologically relevant model to further elucidate its mechanisms of action. The protocols outlined above offer a comprehensive framework for investigating the electrophysiological and cellular effects of SKA-378, contributing to a deeper understanding of its therapeutic potential in conditions characterized by neuronal hyperexcitability and excitotoxicity.
References
- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 4. sinapsa.org [sinapsa.org]
- 5. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genes2cognition.org [genes2cognition.org]
- 8. Imaging Spreading Depression and Associated Intracellular Calcium Waves in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Imaging Calcium in Hippocampal Presynaptic Terminals With a Ratiometric Calcium Sensor in a Novel Transgenic Mouse [frontiersin.org]
- 10. Functional Multiple-Spine Calcium Imaging from Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of SKA-378 Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SKA-378 is a novel neuroprotective agent, a chlorinated aminothiazole derivative of riluzole, that has demonstrated significant potential in attenuating excitotoxic neural injury, particularly in the context of temporal lobe epilepsy.[1][2] Its mechanism of action is thought to involve the inhibition of neural activity-regulated glutamine transport and modulation of sodium channels.[1][3] Western blot analysis is a critical technique to elucidate the molecular pathways affected by SKA-378 treatment in tissue samples. This document provides a detailed protocol for performing Western blot analysis on tissues treated with SKA-378, focusing on markers of neuroinflammation and neuronal integrity. One study has utilized Western Blot to observe Iba-1 (a marker for microglial activation) and GFAP (a marker for astrogliosis) activity in response to SKA-378 administration in a rat model of kainic acid-induced seizures.[4]
Data Presentation:
Quantitative analysis of Western blot data allows for the comparison of protein expression levels between different treatment groups. The data should be normalized to a loading control to account for variations in protein loading.
Table 1: Densitometric Analysis of Protein Expression in SKA-378 Treated Tissues
| Target Protein | Treatment Group | Sample ID | Normalized Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Iba-1 | Vehicle Control | T-01 | 1.00 | 1.00 |
| Vehicle Control | T-02 | 1.05 | 1.05 | |
| Vehicle Control | T-03 | 0.98 | 0.98 | |
| SKA-378 (10 mg/kg) | T-04 | 0.65 | 0.65 | |
| SKA-378 (10 mg/kg) | T-05 | 0.70 | 0.70 | |
| SKA-378 (10 mg/kg) | T-06 | 0.68 | 0.68 | |
| SKA-378 (30 mg/kg) | T-07 | 0.45 | 0.45 | |
| SKA-378 (30 mg/kg) | T-08 | 0.42 | 0.42 | |
| SKA-378 (30 mg/kg) | T-09 | 0.48 | 0.48 | |
| GFAP | Vehicle Control | T-01 | 1.00 | 1.00 |
| Vehicle Control | T-02 | 1.10 | 1.10 | |
| Vehicle Control | T-03 | 0.95 | 0.95 | |
| SKA-378 (10 mg/kg) | T-04 | 0.75 | 0.75 | |
| SKA-378 (10 mg/kg) | T-05 | 0.80 | 0.80 | |
| SKA-378 (10 mg/kg) | T-06 | 0.72 | 0.72 | |
| SKA-378 (30 mg/kg) | T-07 | 0.55 | 0.55 | |
| SKA-378 (30 mg/kg) | T-08 | 0.58 | 0.58 | |
| SKA-378 (30 mg/kg) | T-09 | 0.52 | 0.52 | |
| Loading Control (e.g., GAPDH, β-actin) | All | T-01 to T-09 | - | - |
Experimental Protocols
Protein Extraction from Tissues
This protocol outlines the extraction of total protein from tissue samples for subsequent Western blot analysis. All steps should be performed on ice or at 4°C to minimize protein degradation.[5]
Materials:
-
Tissue samples (e.g., hippocampus, cortex) previously treated with SKA-378 or vehicle.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Ice-cold RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer) is recommended for extracting nuclear proteins.[6] For cytoplasmic proteins, Tris-HCl lysis buffers can be used.[6]
-
Microcentrifuge tubes.
-
Tissue homogenizer.
-
Refrigerated microcentrifuge.
Procedure:
-
Dissect the tissue of interest on ice and wash briefly with ice-cold PBS to remove any contaminants.[6]
-
Snap-freeze the tissue in liquid nitrogen. Samples can be stored at -80°C for long-term storage.[6]
-
For a ~5-20 mg piece of tissue, add 300-500 µL of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.[7] The buffer-to-tissue ratio is important for efficient lysis.[6]
-
Homogenize the tissue using an electric homogenizer on ice until no visible tissue clumps remain.
-
Agitate the homogenate for 30 minutes to 2 hours at 4°C.[5]
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[7]
-
Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a fresh, pre-chilled microcentrifuge tube.[7]
-
Determine the protein concentration of the lysate using a suitable protein assay, such as the Bicinchoninic Acid (BCA) assay.[7]
SDS-PAGE and Protein Transfer
This protocol describes the separation of proteins by size using SDS-PAGE and their subsequent transfer to a membrane.
Materials:
-
Protein lysate from Step 1.
-
Laemmli sample buffer (4x or 6x).[9]
-
SDS-polyacrylamide gels (the percentage of acrylamide (B121943) should be optimized based on the molecular weight of the target protein).[9]
-
Electrophoresis chamber and power supply.
-
PVDF or nitrocellulose membrane.[9] PVDF is recommended for low-expressed proteins due to its higher binding capacity.[9]
-
Transfer buffer.
-
Western blot transfer system (wet or semi-dry).[9]
Procedure:
-
Dilute the protein lysates to the same concentration with lysis buffer. Mix the protein samples with Laemmli sample buffer to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[10]
-
Load equal amounts of protein (typically 20-50 µg) into the wells of the SDS-PAGE gel.[7] Include a molecular weight marker in one lane.[9]
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[9]
-
Following electrophoresis, transfer the proteins from the gel to a membrane.[9] If using a PVDF membrane, activate it with methanol (B129727) for 30 seconds and then soak it in transfer buffer.[9]
-
Assemble the transfer sandwich according to the manufacturer's instructions for your transfer system (wet or semi-dry).[9]
-
Perform the transfer. For wet transfer, this is typically done at 100 V for 1-2 hours or overnight at a lower voltage in a cold room.[9]
Immunodetection
This protocol details the detection of specific proteins using primary and secondary antibodies.
Materials:
-
Membrane with transferred proteins.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).[11]
-
Primary antibody specific to the target protein (e.g., anti-Iba-1, anti-GFAP).
-
Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the host species of the primary antibody.[12]
-
Wash buffer (TBST).
-
Enhanced Chemiluminescence (ECL) detection reagent.[12]
Procedure:
-
After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7][11]
-
Incubate the membrane with the primary antibody diluted in blocking buffer. The dilution and incubation time will depend on the antibody manufacturer's recommendations but is often done for 1-2 hours at room temperature or overnight at 4°C.[14][15]
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[12]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[12]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[12]
-
Capture the chemiluminescent signal using an imaging system.[12]
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Hypothesized signaling pathway of SKA-378.
References
- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 3. researchgate.net [researchgate.net]
- 4. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 5. The Method of Preparing Western Sample âProtein Extraction [ylbiont.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Protein extraction and western blot (mouse tissues) [protocols.io]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot antibody staining and detection | Bio-Techne [bio-techne.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western blotting guide: Part 5, Primary Antibodies [jacksonimmuno.com]
Application Notes and Protocols for Assessing Seizure Frequency after ND-378 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of a novel investigational anti-seizure drug, ND-378, by evaluating its impact on seizure frequency in both preclinical and clinical settings.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of effective anti-seizure medications (ASMs) is a critical area of research.[1][2] this compound is a novel therapeutic candidate with a proposed mechanism of action involving the modulation of neuronal excitability. A key measure of its potential efficacy is the reduction in seizure frequency.[3] This document outlines standardized methods for quantifying seizure frequency following the administration of this compound in both animal models and human clinical trials.
The primary objective in the development of a new ASM is to demonstrate a significant reduction in the frequency and severity of seizures.[3] Preclinical evaluation in validated animal models provides the initial proof-of-concept and helps to determine the therapeutic window of the compound.[1][4][5] Subsequent clinical trials in human subjects are designed to confirm these findings and assess the safety and tolerability of the drug.[6][7]
Preclinical Assessment of Seizure Frequency
Preclinical studies in animal models are essential for the initial screening and characterization of potential ASMs.[1][5] Rodent models are commonly used to evaluate the efficacy of new compounds against induced or spontaneous seizures.[1]
Animal Models for Seizure Induction
Several well-established models are used to induce seizures in rodents for the rapid screening of investigational compounds.[1]
-
Maximal Electroshock Seizure (MES) Model: This model is used to induce generalized tonic-clonic seizures and is predictive of efficacy against this seizure type in humans.[1][4]
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model: This model induces clonic seizures and is useful for identifying compounds that may be effective against myoclonic and absence seizures.[1][4]
-
Kindling Model: This model involves repeated subconvulsive electrical or chemical stimulation to induce a state of chronic hyperexcitability and spontaneous seizures, mimicking some aspects of temporal lobe epilepsy.[1][4]
Experimental Protocol: Assessing this compound Efficacy in the scPTZ Model
This protocol describes the assessment of this compound in the subcutaneous pentylenetetrazole (scPTZ)-induced seizure model in mice.
Objective: To determine the dose-dependent effect of this compound on the frequency and latency of clonic seizures induced by scPTZ.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
Pentylenetetrazole (PTZ)
-
Male CF-1 mice (20-25 g)
-
Observation chambers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least 7 days before the experiment.
-
Grouping and Dosing: Randomly assign mice to vehicle control and this compound treatment groups (e.g., 10, 30, and 100 mg/kg). Administer this compound or vehicle via intraperitoneal (IP) injection.
-
Seizure Induction: 30 minutes after drug administration, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observation: Immediately place each mouse in an individual observation chamber and record its behavior for 30 minutes.
-
Data Collection: Record the latency to the first clonic seizure and the total number of clonic seizures for each animal. A clonic seizure is characterized by rhythmic jerking of the limbs and/or body.
-
Data Analysis: Compare the mean seizure frequency and latency between the vehicle and this compound treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Data Presentation: Preclinical Efficacy of this compound
The following table summarizes hypothetical data from a preclinical study of this compound in the scPTZ model.
| Treatment Group | Dose (mg/kg) | N | Mean Seizure Frequency (± SEM) | Mean Latency to First Seizure (s ± SEM) |
| Vehicle | - | 10 | 5.2 ± 0.6 | 125 ± 15 |
| This compound | 10 | 10 | 3.8 ± 0.5 | 180 ± 20 |
| This compound | 30 | 10 | 1.5 ± 0.3 | 250 ± 25 |
| This compound | 100 | 10 | 0.2 ± 0.1 | 290 ± 10 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control
Clinical Assessment of Seizure Frequency
Clinical trials are essential to establish the efficacy and safety of this compound in patients with epilepsy.[6][7] The primary endpoint in many of these trials is the reduction in seizure frequency from baseline.[6][8]
Study Design and Patient Population
A typical add-on therapy trial for a new ASM would involve a randomized, double-blind, placebo-controlled design.[7] Patients with refractory epilepsy who continue to experience seizures despite treatment with one or more existing ASMs are often recruited for these studies.[7]
Protocol: Phase III Clinical Trial for this compound
This protocol outlines a Phase III clinical trial to evaluate the efficacy of this compound as an adjunctive therapy in adults with focal-onset seizures.
Objective: To determine the efficacy of this compound in reducing the frequency of focal-onset seizures compared to placebo.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population: Adult patients (18-65 years) with a diagnosis of focal epilepsy who have failed to achieve seizure freedom with at least two prior ASMs.
Procedure:
-
Screening and Baseline Phase (8 weeks): Eligible patients enter an 8-week baseline phase to establish their baseline seizure frequency.[8] Patients are required to have a minimum number of seizures during this period to be eligible for randomization (e.g., at least 4 seizures per month).[9] Patients or their caregivers will maintain a daily seizure diary.[10]
-
Randomization: Patients are randomized to receive either this compound or a matching placebo in a 1:1 ratio.
-
Treatment Phase (12 weeks):
-
Titration Period (4 weeks): The dose of this compound is gradually increased to the target dose.
-
Maintenance Period (8 weeks): Patients continue on the stable target dose of this compound or placebo.
-
-
Data Collection: Seizure frequency is recorded daily in a patient diary throughout the study.[10]
-
Primary Efficacy Endpoint: The primary endpoint is the percent reduction in weekly seizure frequency from baseline during the treatment phase.[8]
-
Statistical Analysis: The primary efficacy endpoint will be analyzed using a statistical model such as an analysis of covariance (ANCOVA) on the log-transformed seizure frequency, with baseline seizure frequency as a covariate.[8]
Data Presentation: Clinical Efficacy of this compound
The following table presents hypothetical results from a Phase III clinical trial of this compound.
| Treatment Group | N | Baseline Weekly Seizure Frequency (Median) | Median Percent Reduction in Seizure Frequency from Baseline | Responder Rate (≥50% reduction) |
| Placebo | 150 | 10.5 | 20.1% | 25% |
| This compound (200 mg/day) | 152 | 11.2 | 45.5% | 48% |
*p<0.05 compared to placebo
Advanced Methods for Seizure Assessment
While seizure diaries are a cornerstone of clinical trials, more objective measures are increasingly being employed.
Electroencephalography (EEG)
EEG is a critical tool for diagnosing epilepsy and can be used to objectively quantify seizure activity.[11] It records the electrical activity of the brain and can identify abnormal patterns associated with seizures.[11] Long-term video-EEG monitoring can be used to capture and quantify seizures, especially in a clinical trial setting.[11]
Automated Seizure Detection
Automated seizure detection algorithms are being developed to analyze EEG data and identify seizures with high accuracy.[12][13][14] These methods can reduce the time and subjectivity associated with manual review of long EEG recordings.[12]
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound inhibiting neuronal hyperexcitability.
Experimental Workflow
Caption: Workflow for preclinical assessment of this compound in the scPTZ model.
Logical Relationship
References
- 1. mdpi.com [mdpi.com]
- 2. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 3. binasss.sa.cr [binasss.sa.cr]
- 4. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docsdrive.com [docsdrive.com]
- 6. mayo.edu [mayo.edu]
- 7. epilepsy.com [epilepsy.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Time to event clinical trial designs: existing evidence and remaining concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capturing seizures in clinical trials of antiseizure medications for KCNQ2‐DEE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epilepsy.com [epilepsy.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. cris.bgu.ac.il [cris.bgu.ac.il]
Application Notes & Protocols: Pharmacokinetic Analysis of SKA-378 in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
SKA-378 is a novel chlorinated naphthalenyl aminothiazole derivative of riluzole (B1680632) that has demonstrated neuroprotective effects in preclinical models of temporal lobe epilepsy (TLE).[1][2][3] Understanding its pharmacokinetic profile is crucial for its continued development as a potential therapeutic agent. These application notes provide a summary of the preclinical pharmacokinetic data for SKA-378 and detailed protocols for its analysis in rodent models.
Data Presentation
Table 1: Pharmacokinetic Parameters of SKA-378 in Rats
| Parameter | Administration Route | Dose (mg/kg) | Peak Plasma Concentration (Cmax) | Brain Penetration (Brain:Plasma Ratio) | Protein Binding (Free Concentration) | Reference |
| SKA-378 | Oral (gavage) | 30 | ~8-12 µM | High | 0.5-1% | [1] |
| SKA-378 | Intraperitoneal (i.p.) | 30 | ~8-12 µM | High, assessed at 30 min, 1h, and 4h post-administration | 0.5-1% | [1] |
Note: Oral and intraperitoneal administration of 30 mg/kg SKA-378 resulted in nearly identical plasma exposure levels (Area Under the Curve).[1]
Table 2: In Vitro Activity of SKA-378
| Target | Assay | IC50 | Reference |
| MeAIB/glutamine transport | Inhibition in mature rat hippocampal neurons | ~1 µM (similar to riluzole) | [1][2] |
| NaV1.6 Sodium Channel | Inhibition in heterologous cells | 28 µM | [2][3] |
| NaV1.2 Sodium Channel | Inhibition in heterologous cells | 118 µM | [2][3] |
Experimental Protocols
Animal Model for Neuroprotection Studies
A common preclinical model used for evaluating the neuroprotective effects of SKA-378 is the kainic acid (KA) induced status epilepticus model in rats, which mimics features of temporal lobe epilepsy.[1][4]
Protocol:
-
Animals: Adult male Sprague-Dawley rats are typically used.[4][5]
-
Induction of Status Epilepticus (SE): Kainic acid is administered to induce seizures. This can be done systemically (e.g., intraperitoneal injection) or via intracerebral injection.
-
Drug Administration: SKA-378 is administered at a specific dose (e.g., 30 mg/kg) either before or after the induction of SE to assess its protective effects against neuronal injury.[2][3]
-
Monitoring: Animals are monitored for seizure activity and overall health.
-
Tissue Collection: At predetermined time points (e.g., 3, 7, or 14 days post-SE), brain tissue is collected for histological analysis to assess neuronal damage and neuroinflammation.[4]
Pharmacokinetic Analysis: Plasma and Brain Concentration
This protocol outlines the procedure for determining the concentration of SKA-378 in plasma and brain tissue following administration.
Protocol:
-
Animal Dosing: Administer SKA-378 to rats via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified dose (e.g., 30 mg/kg).[1]
-
Sample Collection:
-
At various time points post-administration (e.g., 30 minutes, 1 hour, 4 hours), collect blood samples via cardiac puncture or other appropriate methods into tubes containing an anticoagulant (e.g., EDTA).[1]
-
Immediately following blood collection, perfuse the animals with saline and harvest the brains.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis:
-
Extract SKA-378 from the plasma and brain homogenates using an appropriate solvent.
-
Analyze the concentration of SKA-378 in the extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of SKA-378 over time to determine pharmacokinetic parameters like Cmax and AUC.
-
Calculate the brain-to-plasma concentration ratio at each time point to assess brain penetration.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for the preclinical pharmacokinetic and pharmacodynamic analysis of SKA-378.
Caption: Proposed signaling pathway for the neuroprotective effects of SKA-378.
References
- 1. researchgate.net [researchgate.net]
- 2. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 4. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SKA-378 Solubility Issues in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered when working with SKA-378 in Dimethyl Sulfoxide (DMSO). Adhering to proper preparation and handling techniques is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving SKA-378 in DMSO. What are the initial steps to take?
A1: When dissolving SKA-378 in DMSO, it is crucial to start with the correct procedure. Ensure you are using anhydrous, high-purity DMSO, as it readily absorbs moisture, which can affect its solvating power.[1] Start by adding the calculated volume of DMSO to the vial containing the SKA-378 powder. Vortex the solution vigorously for 1-2 minutes. If solubility issues persist, gentle warming of the solution to 37°C or brief sonication in a water bath sonicator for 5-10 minutes can aid dissolution.[2]
Q2: My SKA-378/DMSO stock solution appears hazy or has particulates. What should I do?
A2: A hazy solution or the presence of particulates indicates that the compound is not fully dissolved. This can be due to the concentration being too high or the presence of moisture in the DMSO. First, try the gentle warming and sonication steps mentioned above.[1][2] If the issue persists, consider preparing a new stock solution at a lower concentration. It is also important to visually inspect the solution against a light source to ensure clarity before use.[1]
Q3: After diluting my SKA-378/DMSO stock in aqueous media, a precipitate forms. How can I prevent this?
A3: This is a common issue known as "crashing out" and occurs because SKA-378, like many organic compounds, is significantly less soluble in aqueous solutions than in pure DMSO.[2] To prevent precipitation, it is critical to add the DMSO stock to the aqueous buffer and not the other way around. Ensure rapid and vigorous mixing immediately after adding the DMSO stock to the aqueous medium to facilitate uniform dispersion.[2] Preparing intermediate dilutions of your concentrated stock in DMSO before the final dilution into the aqueous buffer can also help prevent localized high concentrations that lead to precipitation.[2]
Q4: What is the recommended storage condition for SKA-378/DMSO stock solutions?
A4: To maintain the stability and prevent degradation of SKA-378, stock solutions in DMSO should be stored at -20°C or -80°C. It is highly recommended to store the solution in small aliquots to avoid repeated freeze-thaw cycles, which can increase the probability of precipitation and compound degradation.[2][3]
Q5: Are there any alternative solvents if DMSO is not suitable for my experiment?
A5: While DMSO is a common solvent for many organic compounds, its suitability depends on the specific experimental setup, especially in cell-based assays where high concentrations can be toxic.[1] For in vivo studies in mice, a formulation of 3% DMSO + 97% peanut oil has been used to dissolve similar compounds.[4] The choice of an alternative solvent will depend on the chemical properties of SKA-378 and the requirements of your experiment.
Summary of Best Practices for Preparing SKA-378 Solutions
| Parameter | Recommendation | Rationale |
| Solvent Quality | Anhydrous, high-purity DMSO | DMSO is hygroscopic; water contamination reduces its solvating power.[1] |
| Initial Dissolution | Vortex vigorously (1-2 min) | Ensures thorough mixing of the compound and solvent.[2] |
| Enhancing Solubility | Gentle warming (37°C) or sonication (5-10 min) | Can help dissolve stubborn particulates.[2] |
| Dilution into Aqueous Media | Add DMSO stock to aqueous buffer with rapid mixing | Prevents the compound from precipitating out of solution.[2] |
| Stock Solution Storage | -20°C or -80°C in small aliquots | Minimizes degradation and effects of freeze-thaw cycles.[2] |
| Final DMSO Concentration in Cell Culture | Typically <0.5%, but should be determined for each cell line | High concentrations of DMSO can be cytotoxic.[1] |
Experimental Protocols
Protocol 1: Standard Method for Preparing SKA-378 Stock Solutions in DMSO
-
Preparation: Bring the vial of SKA-378 powder and a sealed bottle of anhydrous, high-purity DMSO to room temperature.[1]
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the SKA-378 powder.
-
Mixing: Tightly cap the vial and vortex the solution for 1-2 minutes until the compound is fully dissolved.[2]
-
Visual Inspection: Hold the vial against a light source to visually confirm that the solution is clear and free of any particulates.[1]
-
Assisted Dissolution (if necessary): If undissolved material remains, place the vial in a 37°C water bath for 10-15 minutes or in a bath sonicator for 5-10 minutes.[1][2]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visual Guides
References
optimizing SKA-378 concentration for in vitro neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for optimizing SKA-378 concentration in in vitro neuroprotection experiments.
Frequently Asked Questions (FAQs)
Q1: What is SKA-378 and what is its mechanism of action for neuroprotection?
A1: SKA-378 is a novel chlorinated aminothiazole derivative of riluzole.[1][2] Its neuroprotective effects are primarily attributed to the inhibition of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport.[1][2] Additionally, SKA-378 is an inhibitor of the voltage-gated sodium channel NaV1.6, although this may not be its predominant mechanism for neuroprotection.[1][2] The compound has been shown to attenuate acute excitotoxic neural injury.[1][2][3]
Q2: What is a recommended starting concentration range for SKA-378 in in vitro neuroprotection assays?
A2: Based on its in vitro potency for inhibiting its known targets, a good starting point for SKA-378 concentration is around the IC50 value for riluzole's inhibition of MeAIB transport, which is approximately 1 µM.[2] To determine the optimal concentration, it is recommended to perform a dose-response curve starting from a low nanomolar range up to the low micromolar range (e.g., 10 nM to 50 µM).
Q3: What neuronal cell types are suitable for testing SKA-378's neuroprotective effects?
A3: Primary hippocampal and cortical neurons are highly relevant cell types for studying neuroprotection against excitotoxicity.[1][2] These can be cultured from embryonic rodents.[4][5][6] Immortalized neuronal cell lines, such as SH-SY5Y, can also be used for initial screening, but primary neurons are generally preferred for their physiological relevance.[7]
Q4: What are common in vitro models of neurotoxicity to test SKA-378's efficacy?
A4: Excitotoxicity models are particularly relevant for SKA-378. These can be induced by agents such as:
-
Glutamate (B1630785) or NMDA: To mimic excitotoxic conditions.[8]
-
Kainic Acid: A potent agonist of kainate receptors that induces excitotoxicity and seizures in vivo.[1][2]
-
Oxidative Stress Models: Using agents like hydrogen peroxide (H₂O₂) or rotenone (B1679576) to induce oxidative damage and mitochondrial dysfunction.[8]
Q5: How can I assess the neuroprotective effect of SKA-378?
A5: Several assays can be used to quantify neuronal viability and death:
-
MTT or MTS Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide or Ethidium Homodimer-1 (dead cells) for direct visualization and quantification.
-
Immunocytochemistry: Staining for neuronal markers like NeuN or MAP2 to assess neuronal survival and morphology.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background cell death in control wells (no toxin, no SKA-378) | Poor neuronal culture health | Ensure optimal culture conditions: proper coating of culture vessels (e.g., with Poly-D-Lysine), appropriate cell seeding density, and regular media changes.[4][5] Use high-quality reagents and serum-free media supplemented with factors like B-27.[6] |
| Contamination | Regularly check for signs of bacterial or fungal contamination. Use aseptic techniques during cell culture. | |
| No neuroprotective effect observed with SKA-378 | Inappropriate concentration range | Perform a wider dose-response curve. The optimal concentration may be narrow. |
| Timing of SKA-378 application | The timing of compound addition relative to the neurotoxic insult is critical. Test different pre-treatment, co-treatment, and post-treatment paradigms. | |
| Insufficient neurotoxic insult | Titrate the concentration of the neurotoxin (e.g., glutamate) to achieve approximately 50% cell death (LD50) to create a sufficient window to observe neuroprotection. | |
| High variability between replicate wells | Uneven cell plating | Ensure a homogenous cell suspension before plating and use proper pipetting techniques to dispense equal numbers of cells into each well. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, which are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| SKA-378 appears to be cytotoxic at higher concentrations | Intrinsic toxicity of the compound | This is expected for many compounds. Determine the toxic concentration range by performing a cytotoxicity assay of SKA-378 alone. Use concentrations below the toxic threshold for neuroprotection experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of SKA-378 against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
-
Cell Culture:
-
SKA-378 Treatment:
-
Prepare a stock solution of SKA-378 in DMSO.
-
On the day of the experiment, prepare serial dilutions of SKA-378 in fresh culture medium to achieve final concentrations ranging from 10 nM to 50 µM. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Pre-treat the neurons with the different concentrations of SKA-378 for 1-2 hours.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid.
-
Add glutamate to the wells to a final concentration that induces approximately 50% cell death (this concentration needs to be predetermined, but is often in the range of 25-100 µM for primary neurons).[8]
-
Include control wells: no treatment, vehicle (DMSO) only, glutamate only, and SKA-378 only (at the highest concentration to test for cytotoxicity).
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
Assessment of Neuroprotection (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
Data Presentation
Table 1: In Vitro Activity of SKA-378
| Target | Assay | IC50 Value | Reference |
| NaV1.6 | Electrophysiology in heterologous cells | 28 µM | [1][2] |
| NaV1.2 | Electrophysiology in heterologous cells | 118 µM | [1][2] |
| MeAIB/Glutamine Transport | MeAIB uptake in mature rat hippocampal neurons | Potency similar to Riluzole (IC50 ≈ 1 µM) | [2] |
Table 2: Example Dose-Response Data for SKA-378 Neuroprotection
| SKA-378 Concentration | Neuronal Viability (% of Control) | Standard Deviation |
| 0 µM (Glutamate only) | 52.3% | 4.5% |
| 0.01 µM | 55.8% | 5.1% |
| 0.1 µM | 68.2% | 4.8% |
| 1 µM | 85.7% | 3.9% |
| 10 µM | 92.1% | 3.5% |
| 50 µM | 75.4% | 6.2% |
Note: Data in Table 2 is illustrative and represents a typical outcome for a neuroprotective compound. Actual results may vary.
Visualizations
Caption: Workflow for optimizing SKA-378 concentration in vitro.
Caption: Signaling pathway for SKA-378's neuroprotective action.
References
- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 4. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 7. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SKA-378 In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKA-378 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SKA-378?
SKA-378 is a novel naphthalenyl substituted aminothiazole derivative of riluzole.[1][2] Its primary mechanism of action is the potent inhibition of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport.[3][4] Additionally, it acts as an inhibitor of the voltage-gated sodium channel NaV1.6.[3][4]
Q2: In what preclinical models has SKA-378 shown efficacy?
SKA-378 has demonstrated neuroprotective effects in a rat model of temporal lobe epilepsy induced by kainic acid (KA).[1][2][3] Specifically, it has been shown to attenuate acute neural injury in the hippocampus and other limbic areas.[2][3][4]
Q3: What is the recommended dosage and route of administration for SKA-378 in rats?
In studies using the kainic acid model of temporal lobe epilepsy in rats, a dose of 30 mg/kg has been shown to be effective.[1][3][4] This dose has been administered both intraperitoneally (i.p.) and orally (by gavage).[5]
Q4: What are the pharmacokinetic properties of SKA-378?
SKA-378 is brain penetrant and has been shown to have excellent oral availability.[3][5] It is highly bound to plasma proteins, with free concentrations estimated to be between 0.5 and 1%.[5] Notably, SKA-378 and related compounds have been found to reach higher concentrations in the brain than in the plasma.[5]
Troubleshooting Guide
Problem: I am not observing the expected neuroprotective effect of SKA-378 in my in vivo model.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Dosage | The effective dose reported in the literature for neuroprotection in a rat model of kainic acid-induced seizures is 30 mg/kg.[1][3][4] Verify that your calculated dose is accurate for your animal model. |
| Inappropriate Timing of Administration | The timing of SKA-378 administration relative to the induced injury is critical. In the kainic acid model, SKA-378 has been shown to be effective when administered both before and after the seizure-inducing agent.[3][4] Consider optimizing the administration window for your specific experimental paradigm. |
| Formulation or Solubility Issues | While SKA-378 has good oral bioavailability, improper formulation can affect its absorption and efficacy.[5] For oral administration, ensure the compound is adequately suspended or dissolved. For i.p. administration, ensure the vehicle is appropriate and does not cause precipitation of the compound. |
| Animal Model Variability | The efficacy of SKA-378 may vary between different animal models and species. The primary reported efficacy is in a rat model of temporal lobe epilepsy.[3] Efficacy in other models of neurodegeneration or excitotoxicity may require dose-response studies. |
Problem: I am observing adverse effects or toxicity in my animals.
| Potential Cause | Troubleshooting Suggestion |
| High Dosage | While a 30 mg/kg dose has been used effectively, toxicity at higher doses has not been extensively reported for SKA-378. A related compound, SKA-19, showed motor impairment at 100 mg/kg and sedation or death at 300 mg/kg in mice.[6] If you are observing neurological deficits, consider reducing the dose. |
| Vehicle Toxicity | The vehicle used to dissolve or suspend SKA-378 may be causing adverse effects. Ensure the vehicle is well-tolerated by the animals at the volume you are administering. |
| Rapid Intravenous Administration | The method of administration can influence toxicity. For a related compound, toxicity was higher with intraperitoneal injection of a solution compared to oral gavage of a suspension, likely due to a more rapid rise in plasma concentrations.[6] |
Quantitative Data Summary
Table 1: In Vitro Potency of SKA-378
| Target | IC50 | Cell/Tissue Type | Reference |
| Spontaneous MeAIB Transport | ~1 µM | Mature rat hippocampal neurons | [3][5] |
| NaV1.6 | 28 µM | Heterologous cells | [3][4] |
| NaV1.2 | 118 µM | Heterologous cells | [3][4] |
Table 2: In Vivo Administration Details for SKA-378 in Rats
| Parameter | Value | Animal Model | Reference |
| Effective Dose | 30 mg/kg | Kainic acid-induced temporal lobe epilepsy | [1][3][4] |
| Route of Administration | Intraperitoneal (i.p.), Oral (gavage) | Kainic acid-induced temporal lobe epilepsy | [5] |
| Plasma Protein Binding | 99-99.5% (estimated free concentration 0.5-1%) | Not specified | [5] |
Experimental Protocols
Key Experiment: Neuroprotection in a Kainic Acid (KA) Rat Model of Temporal Lobe Epilepsy
This protocol is a summary of the methodology described in the cited literature.[2][3]
-
Animals: Adult male Sprague-Dawley rats are used.
-
KA Administration: Kainic acid is administered to induce status epilepticus (SE).
-
SKA-378 Administration:
-
Prophylactic regimen: SKA-378 (30 mg/kg) is administered prior to the induction of seizures.
-
Therapeutic regimen: SKA-378 (30 mg/kg) is administered 1 hour after the onset of KA-induced SE.
-
-
Assessment of Neuroprotection:
-
At 3, 7, or 14 days post-SE, animals are euthanized.
-
Brain tissue is collected and processed for histological analysis.
-
Neural injury is assessed using markers such as Fluoro-Jade C staining.
-
Neuronal survival is assessed using markers such as NeuN staining.
-
-
Assessment of Neuroinflammation:
-
Microglial activation is assessed by Iba-1 and ED-1 labeling.
-
Astrogliosis is determined by GFAP and vimentin (B1176767) labeling.
-
Visualizations
References
- 1. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 2. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 3. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Riluzole Derivative 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19), a Mixed KCa2 Activator and NaV Blocker, is a Potent Novel Anticonvulsant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of SKA-378 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with SKA-378 stock solutions. Our goal is to help you ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is SKA-378 and what is its mechanism of action?
SKA-378 is a novel neuroprotective agent and a derivative of riluzole (B1680632).[1][2] Its primary mechanism of action involves the non-competitive inhibition of neural activity-regulated methylaminoisobutyric acid (MeAIB) transport.[2] Additionally, SKA-378 modulates voltage-gated sodium channels, which contributes to its neuroprotective effects.[2] It is a lipophilic compound that is highly brain-penetrant and shows significant binding to plasma proteins.[3]
Q2: My SKA-378 stock solution in DMSO has a precipitate after storage. What should I do?
Precipitation in DMSO stock solutions is a common issue for many small molecules, including those in the aminothiazole class.[4] This can be due to several factors including supersaturation, temperature fluctuations, or the absorption of atmospheric moisture by DMSO.
Troubleshooting Steps:
-
Gentle Warming: Warm the vial in a water bath at a temperature not exceeding 40°C.
-
Vortexing/Sonication: After warming, vortex the solution vigorously or use a bath sonicator to aid in redissolving the precipitate.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure all precipitate has dissolved.
-
If Precipitate Remains: If the precipitate does not redissolve, your solution may be supersaturated. It is recommended to prepare a fresh stock solution at a slightly lower concentration.
Q3: What is the recommended solvent and storage temperature for SKA-378 stock solutions?
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing stock solutions of hydrophobic compounds like SKA-378.[4]
-
Storage Temperature: For long-term stability, it is crucial to store DMSO stock solutions at -20°C or -80°C.[4][5] Storage at lower temperatures minimizes the risk of degradation.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is highly recommended to aliquot the stock solution into single-use volumes.[5]
Q4: I'm observing precipitation when I dilute my SKA-378 DMSO stock into aqueous buffer for my experiment. How can I prevent this?
This phenomenon, known as "carry-over" precipitation, is common for hydrophobic compounds.[6] When the DMSO concentration is significantly lowered upon dilution with an aqueous buffer, the compound's solubility limit in the final solution may be exceeded.
Preventative Measures:
-
Lower Final Concentration: The most straightforward approach is to test a lower final concentration of SKA-378 in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO in cell-based assays is important, a final concentration of up to 0.5% is often tolerated. A slightly higher DMSO percentage in the final solution may be necessary to maintain SKA-378 solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While the pKa of SKA-378 is not published, experimenting with the pH of your aqueous buffer (if your assay permits) may improve solubility.
-
Use of Co-solvents: In some cases, the addition of a small percentage of a co-solvent like PEG 400 or propylene (B89431) glycol to the aqueous buffer can enhance the solubility of hydrophobic compounds.[7]
Troubleshooting Guides
Issue 1: Inconsistent results between experiments using the same SKA-378 stock solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting/Solution |
| Compound Degradation | Degradation can occur due to improper storage (e.g., room temperature), repeated freeze-thaw cycles, or exposure to light. Prepare fresh stock solutions regularly. Store aliquots at -20°C or -80°C and protect from light. |
| Inaccurate Pipetting | Due to the viscous nature of DMSO, pipetting errors can lead to concentration inaccuracies. Use positive displacement pipettes or reverse pipetting techniques for better accuracy. |
| Precipitation in Assay | As discussed in the FAQs, precipitation upon dilution into aqueous media can lead to a lower effective concentration. Visually inspect your assay plates for any signs of precipitation. If observed, follow the recommendations in FAQ Q4. |
| DMSO Quality | DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of hydrophobic compounds.[8] Use anhydrous, high-purity DMSO and keep the container tightly sealed. |
Issue 2: Complete insolubility of SKA-378 powder in DMSO.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting/Solution |
| Exceeded Solubility Limit | You may be attempting to prepare a stock solution at a concentration that exceeds the solubility of SKA-378 in DMSO. Try preparing a stock solution at a lower concentration. |
| Poor Quality DMSO | The presence of water in the DMSO can significantly decrease the solubility of hydrophobic compounds. Use fresh, anhydrous DMSO. |
| Insufficient Dissolution Time/Energy | Ensure the compound is given adequate time and energy to dissolve. Vortexing for several minutes and/or gentle warming and sonication can be effective. |
Experimental Protocols
Protocol for Preparing a 10 mM SKA-378 Stock Solution in DMSO
Materials:
-
SKA-378 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of SKA-378 needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of SKA-378 is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of SKA-378 powder using an analytical balance in a fume hood.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the SKA-378 powder.
-
Ensure complete dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes. If necessary, gently warm the solution in a 37°C water bath and sonicate until the solution is clear and free of any visible particles.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store properly: Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Signaling Pathway of SKA-378 Neuroprotection
Caption: Proposed signaling pathway for the neuroprotective effects of SKA-378.
Experimental Workflow for Troubleshooting Stock Solution Precipitation
Caption: A logical workflow for troubleshooting precipitation in SKA-378 stock solutions.
References
- 1. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 2. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Rational design and development of a stable liquid formulation of riluzole and its pharmacokinetic evaluation after oral and IV administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
how to avoid artifacts in Fluoro-Jade C staining with ND-378 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Fluoro-Jade C (FJC) staining, with a special focus on avoiding artifacts, including potential interactions with investigational compounds like ND-378.
Frequently Asked Questions (FAQs)
Q1: What is Fluoro-Jade C and what does it stain?
Fluoro-Jade C is an anionic fluorescein (B123965) derivative used to histologically label degenerating neurons in the central nervous system.[1][2] It is a highly sensitive and specific marker for neuronal death, regardless of the cause.[3][4] FJC can stain the cell bodies, dendrites, axons, and axon terminals of degenerating neurons.[2][3] While highly specific, under certain conditions, it has been reported to also stain reactive astrocytes or microglia.[1][5]
Q2: What are the most common artifacts seen with Fluoro-Jade C staining?
Commonly encountered artifacts include high background staining, faint or absent signal, tissue sections wrinkling or detaching from slides, and non-specific staining of blood vessels.[3][6][7][8] Another potential issue is the "dark neuron artifact," which can be induced by procedural issues during tissue processing.[5]
Q3: I am not seeing any staining, or the staining is very faint. What could be the cause?
Faint or no staining can result from several factors. Ensure that the Fluoro-Jade C working solution is freshly prepared, as it is not stable for more than a couple of hours.[6][9] The shelf-life of the dye itself should also be considered; a fresh batch may be needed.[9] Additionally, insufficient incubation time in the FJC solution or excessive time in the potassium permanganate (B83412) (KMnO₄) solution can lead to a weak signal.[7]
Q4: My background is very high, making it difficult to see the specific signal. How can I reduce it?
High background is often addressed by optimizing the potassium permanganate (KMnO₄) pretreatment step, which is a powerful fluorescent quencher.[6][7][10] Increasing the incubation time in KMnO₄ or slightly increasing its concentration can help reduce background noise.[7][11] Conversely, reducing the concentration of the Fluoro-Jade C dye itself can also improve the signal-to-noise ratio.[1][7][11]
Q5: Can my experimental treatment, such as with this compound, interfere with Fluoro-Jade C staining?
While there is no specific literature detailing interactions between this compound and Fluoro-Jade C staining, it is possible for experimental compounds to interfere with histological staining. This could manifest as atypical artifacts, increased background, or altered staining intensity. To investigate this, it is crucial to include proper controls in your experiment:
-
Vehicle-treated control: To observe the baseline staining pattern in the absence of the compound.
-
Positive control: Tissue known to have neuronal degeneration, to ensure the staining protocol is working correctly.[1][11]
-
Negative control: Healthy tissue that should not exhibit FJC staining.[1][11]
If artifacts are present only in the this compound treated group, further optimization of the staining protocol for that specific experimental condition may be necessary.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with Fluoro-Jade C staining.
Problem 1: High Background
| Potential Cause | Recommended Solution |
| Fluoro-Jade C concentration too high. | Decrease the working concentration of Fluoro-Jade C.[7][11] |
| Insufficient background quenching. | Increase the incubation time in the 0.06% potassium permanganate solution (e.g., from 10 to 15 minutes).[7] Some protocols suggest that the timing can be adjusted to optimize the signal.[6][10] |
| Improper rinsing. | Ensure thorough rinsing with distilled water after the potassium permanganate and Fluoro-Jade C incubation steps. |
| Staining performed in bright light. | Perform the Fluoro-Jade C incubation step in the dark or under dim light to prevent photobleaching.[9] |
Problem 2: Faint or No Staining
| Potential Cause | Recommended Solution |
| Fluoro-Jade C working solution is old. | Prepare the Fluoro-Jade C working solution fresh for each use, within 2 hours of staining.[6][12] |
| Potassium permanganate incubation too long. | Reduce the incubation time in the potassium permanganate solution.[7] |
| Fluoro-Jade C concentration too low. | Increase the working concentration of Fluoro-Jade C.[7] |
| Incorrect filter set on the microscope. | Use a standard FITC/fluorescein filter set for visualization (Excitation: ~485-495 nm; Emission: ~521-527 nm).[1][6] |
| Issues with tissue fixation. | Ensure that the tissue was properly fixed according to established protocols. |
Problem 3: Tissue Wrinkling or Detaching from Slides
| Potential Cause | Recommended Solution |
| Poor slide adhesion. | Use gelatin-coated or other positively charged slides.[7] Ensure slides are thoroughly dried and baked for optimal adhesion.[6] |
| Harsh treatment during staining. | Handle slides gently during transfers between solutions. |
Problem 4: Stain Disappears After Coverslipping
| Potential Cause | Recommended Solution |
| Use of incompatible mounting medium. | Use a non-aqueous, low-fluorescence, styrene-based mounting medium like DPX.[7] Avoid mounting media containing water, glycerol, or other polar solvents.[7] |
| Incomplete drying of slides. | Ensure slides are completely air-dried on a slide warmer (50-60°C) for at least 5 minutes before clearing in xylene.[7] |
| Ethanol (B145695) dehydration. | Air-dry slides rather than using ethanol dehydration, which can diffuse the dye.[7] |
Experimental Protocols
Standard Fluoro-Jade C Staining Protocol
This protocol is a general guideline and may require optimization for specific tissue types and experimental conditions.
-
Slide Preparation: Mount brain tissue sections on gelatin-coated slides and allow them to dry on a slide warmer at 50-60°C for at least 30 minutes.[7][12]
-
Rehydration and Permanganate Treatment:
-
Fluoro-Jade C Staining:
-
Rinsing and Dehydration:
-
Clearing and Coverslipping:
Visualizations
Caption: Standard experimental workflow for Fluoro-Jade C staining.
Caption: Logical workflow for troubleshooting Fluoro-Jade C staining artifacts.
References
- 1. Fluoro-jade stain - Wikipedia [en.wikipedia.org]
- 2. Combining tissue clearing and Fluoro-Jade C labeling for neurotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosensis.com [biosensis.com]
- 4. biosensis.com [biosensis.com]
- 5. researchgate.net [researchgate.net]
- 6. biosensis.com [biosensis.com]
- 7. histo-chem.com [histo-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biosensis.com [biosensis.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Application of Fluoro-Jade C in Acute and Chronic Neurodegeneration Models: Utilities and Staining Differences - PMC [pmc.ncbi.nlm.nih.gov]
enhancing NeuN antibody penetration in SKA-378 treated brain tissue
This technical support center provides troubleshooting guidance for researchers experiencing difficulties with NeuN antibody penetration, particularly in brain tissue that may have altered density or antigenicity, potentially due to treatments like SKA-378.
Frequently Asked Questions (FAQs)
Q1: What is the NeuN antibody and why is it used in neuroscience research? A1: The NeuN antibody specifically recognizes the neuron-specific nuclear protein NeuN, which is present in the nuclei and some proximal processes of most mature neurons in the central and peripheral nervous systems.[1][2] It is widely used as a reliable marker to identify and quantify mature neurons in tissue samples, assess neuronal health, and study neuronal development and plasticity.[2]
Q2: What are the primary challenges in achieving good NeuN staining in dense or treated brain tissue? A2: The main challenges include:
-
Poor Antibody Penetration: The antibody may not be able to physically reach the target antigen within the dense tissue matrix.[3] Factors like tissue thickness, fixation quality, and tissue clearing can influence this.[3][4]
-
Antigen Masking: Formaldehyde (B43269) fixation can create cross-links between proteins, which can hide the NeuN epitope and prevent the antibody from binding.[4][5][6]
-
Altered Tissue Properties: Pre-treatments (hypothetically including SKA-378) could alter the tissue's density or molecular composition, further hindering antibody access.
-
High Background Staining: Non-specific binding of primary or secondary antibodies can obscure the true signal.[5][7]
Q3: What is antigen retrieval and why is it necessary for NeuN staining? A3: Antigen retrieval is a process that unmasks epitopes that have been obscured by formalin fixation.[4][6][8] This is crucial for NeuN staining in fixed tissues because formaldehyde can form cross-links that block the antibody's access to its target.[5][9] The two main methods are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).[10][11] HIER, which uses heat and specific buffers (like citrate (B86180) or EDTA), is the most common and effective method for unmasking the NeuN antigen.[10][11][12]
Q4: Can tissue clearing techniques help with NeuN antibody penetration? A4: Yes, tissue clearing techniques render large biological samples transparent by removing lipids and homogenizing the refractive index of the tissue.[13][14][15] This process makes the tissue more permeable to macromolecules like antibodies, facilitating deeper and more uniform staining in thick sections or even whole organs.[16][17] Methods like CUBIC, iDISCO, and CLARITY are compatible with immunostaining.[14][17]
Troubleshooting Guides
Problem 1: Weak or No NeuN Staining
Q: I am observing very weak or no NeuN signal in my SKA-378 treated brain sections. What are the possible causes and solutions?
A: Weak or absent staining is a common issue that can stem from several steps in the IHC protocol. The primary suspects are insufficient antibody penetration and antigen masking, which may be exacerbated by the SKA-378 treatment.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| 1. Ineffective Antigen Retrieval | Formalin fixation masks the NeuN epitope.[4][5] Ensure your antigen retrieval protocol is optimized. Heat-Induced Epitope Retrieval (HIER) is highly recommended for NeuN.[18] Solution: Boil sections in 10 mM Sodium Citrate buffer (pH 6.0) for 10-20 minutes.[11] For stubborn tissue, try alternative buffers like Tris/EDTA (pH 9.0), as they can be more effective for some nuclear antigens.[11] |
| 2. Poor Antibody Penetration | The antibody may not be reaching the nucleus, especially in thick or dense tissue. Solution 1 (Permeabilization): Include a detergent like Triton X-100 or Tween 20 in your blocking and antibody dilution buffers.[19][20] A concentration of 0.1-0.5% Triton X-100 is typically effective for permeabilizing cell and nuclear membranes.[5][21] Solution 2 (Incubation Time): Increase the primary antibody incubation time (e.g., overnight at 4°C or up to 48 hours for thick sections) to allow for deeper diffusion.[22] |
| 3. Incorrect Primary Antibody Dilution | The antibody concentration may be too low to detect the antigen.[5][21] Solution: Perform a titration experiment to determine the optimal antibody concentration. Test a range of dilutions (e.g., 1:500, 1:1000, 1:2000) on a positive control tissue.[21] |
| 4. Suboptimal Tissue Fixation | Both under-fixation and over-fixation can compromise staining. Prolonged fixation can excessively cross-link proteins, making antigen retrieval more difficult.[9] Solution: Standardize your fixation protocol. For perfusion, use 4% PFA followed by a post-fixation period. If post-fixation is prolonged (weeks to months), you may need a more rigorous antigen retrieval protocol.[9] |
| 5. Compromised Antibody Activity | Improper storage or repeated freeze-thaw cycles can damage the antibody. Solution: Ensure the antibody has been stored according to the manufacturer's instructions. Aliquot the antibody upon first use to avoid multiple freeze-thaw cycles. Run a positive control (e.g., normal brain tissue) to verify antibody function. |
Problem 2: High Background or Non-Specific Staining
Q: My NeuN staining is present, but the background is very high, making it difficult to interpret the results. How can I reduce this non-specific signal?
A: High background can be caused by several factors, including non-specific antibody binding and endogenous enzyme activity.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| 1. Insufficient Blocking | Non-specific protein binding sites in the tissue are not adequately blocked, leading to off-target antibody binding.[21] Solution: Increase the blocking time (e.g., 1-2 hours at room temperature). Use a blocking serum from the same species as the secondary antibody host (e.g., Normal Goat Serum for a goat anti-mouse secondary). A common blocking solution is 5-10% normal serum with 0.1% Triton X-100 in PBS.[21] |
| 2. Primary or Secondary Antibody Concentration is Too High | Excess antibody can bind non-specifically to tissue components. Solution: Titrate both the primary and secondary antibodies to find the lowest concentration that still provides a strong specific signal.[23] |
| 3. Inadequate Washing | Insufficient washing between steps fails to remove unbound antibodies.[4][21] Solution: Increase the number and duration of washes. Use a wash buffer containing a mild detergent like 0.05% Tween 20 in PBS (PBST).[24] Perform at least three washes of 5 minutes each after antibody incubations.[21] |
| 4. Endogenous Peroxidase/Phosphatase Activity (for Chromogenic Detection) | If using HRP or AP-based detection, endogenous enzymes in the tissue (especially in blood vessels) can react with the substrate, causing background.[4] Solution: Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide (H₂O₂) for 10-15 minutes before the blocking step.[5][25] |
| 5. Secondary Antibody Cross-Reactivity | The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. Solution: Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with proteins from the sample species.[7] |
Experimental Protocols
Protocol 1: Standard Immunohistochemistry for NeuN (Free-Floating Sections)
This protocol is a general guideline. Optimization of incubation times and antibody concentrations is highly recommended.
-
Sectioning & Washing:
-
Cut 40 µm free-floating sections from fixed brain tissue using a vibratome or cryostat.
-
Wash sections 3 times for 10 minutes each in Phosphate-Buffered Saline (PBS) to remove fixative.[25]
-
-
Antigen Retrieval (HIER):
-
Permeabilization & Blocking:
-
Wash sections 3 times for 5 minutes in PBS.
-
Incubate sections for 1-2 hours at room temperature in Blocking Buffer (e.g., 5% Normal Goat Serum, 0.3% Triton X-100 in PBS).[25]
-
-
Primary Antibody Incubation:
-
Dilute the primary NeuN antibody (e.g., clone A60) in Antibody Dilution Buffer (e.g., 1% Normal Goat Serum, 0.3% Triton X-100 in PBS).
-
Incubate sections overnight at 4°C with gentle agitation.[25]
-
-
Secondary Antibody Incubation:
-
Wash sections 3 times for 10 minutes each in PBS with 0.1% Tween 20 (PBST).[25]
-
Dilute the appropriate fluorescently-conjugated secondary antibody (e.g., Goat anti-Mouse IgG) in the Antibody Dilution Buffer.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Counterstaining & Mounting:
-
Wash sections 3 times for 10 minutes each in PBST.
-
Perform a nuclear counterstain if desired (e.g., DAPI at 1:1000 for 10 minutes).
-
Wash sections 2 times for 5 minutes in PBS.
-
Mount sections onto slides and coverslip using an anti-fade mounting medium.
-
Protocol 2: Pressurized Antibody Incubation (pIHC)
For exceptionally dense tissue where standard methods fail, increasing barometric pressure during antibody incubation can enhance penetration.[26]
-
Prepare Tissue: Perform all steps up to and including blocking as described in Protocol 1.
-
Pressurization Setup: Place the free-floating sections in a suitable container with the primary antibody solution. Place this container inside a simple, airtight chamber that can be safely pressurized (e.g., a modified pressure cooker or a dedicated laboratory pressurization device).
-
Incubation: Increase the pressure inside the chamber using an inert gas like N₂ to a safe level (e.g., 225 kPa, as described in some studies).[26]
-
Incubate: Maintain the pressure and incubate for the desired time (e.g., 24-72 hours at 4°C).[26] Pressurization can significantly reduce the required incubation time compared to free diffusion methods.[26]
-
Release Pressure & Continue: Safely depressurize the chamber. Remove the sections and proceed with the washing and secondary antibody steps as described in Protocol 1.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving issues of weak or absent NeuN antibody staining.
Caption: Diagram illustrating how HIER breaks protein cross-links to unmask the NeuN antigen epitope for antibody binding.
Caption: A sequential workflow outlining the key steps for a successful immunohistochemistry (IHC) experiment.
References
- 1. diagomics.com [diagomics.com]
- 2. NeuN Antibodies in Neuroscience Research - Creative Biolabs [neuros.creative-biolabs.com]
- 3. Acheiving Uniform Antibody Penetration for Immunofluorescent Microscopy | Visikol [visikol.com]
- 4. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 5. qedbio.com [qedbio.com]
- 6. IHC antigen retrieval protocol | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 9. Differential effects of prolonged post-fixation on immunohistochemical and histochemical staining for postmortem human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Heat-Induced Antigen Retrieval: An Effective Method to Detect and Identify Progenitor Cell Types during Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A beginner’s guide to tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue Clearing Techniques [jacksonimmuno.com]
- 15. Tissue clearing technique: Recent progress and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. CLARITY protocol and tissue clearing | Abcam [abcam.com]
- 18. pathnsitu.com [pathnsitu.com]
- 19. antibodiesinc.com [antibodiesinc.com]
- 20. Washers and Detergents in IHC - CD BioSciences [bioimagingtech.com]
- 21. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 22. researchgate.net [researchgate.net]
- 23. Neuroscience Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. IHC Immunodetection | Thermo Fisher Scientific - US [thermofisher.com]
- 25. NeuN Immunohistochemistry Protocol [protocols.io]
- 26. biorxiv.org [biorxiv.org]
troubleshooting inconsistent results in the kainic acid model
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing the kainic acid (KA) model of temporal lobe epilepsy. Inconsistent results are a known challenge with this model; this guide aims to address common issues to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are experiencing high mortality rates in our animals after kainic acid administration. What are the likely causes and how can we mitigate this?
A1: High mortality is a significant concern in the KA model and can be attributed to several factors, primarily the dose and administration method. Systemic administration, in particular, is associated with higher mortality rates, ranging from 5% to 30% in rats.[1]
Troubleshooting Steps:
-
Dose Titration: The dose of KA is critical. A high initial dose can lead to severe, uncontrolled status epilepticus and subsequent death. Consider a dose-response study to determine the optimal dose for your specific animal strain and conditions.
-
Modified Injection Protocols: Instead of a single high dose, a repetitive low-dose protocol can reduce mortality. For example, an initial dose of 7.5 mg/kg followed by 2.5 mg/kg injections every 30 minutes until convulsive seizures are induced has been shown to improve survival rates.[2] Another approach is to administer 5 mg/kg/h until the onset of status epilepticus.[1]
-
Post-Seizure Care: Administering diazepam (4 mg/kg, i.p.) after a set duration of status epilepticus (e.g., 4 hours) can help reduce mortality, although it may not terminate the status epilepticus entirely.[2] Ensure animals are well-hydrated and have easy access to food post-injection.
-
Strain Selection: Different rodent strains exhibit varying sensitivity to KA. For instance, the Hellier protocol resulted in very high mortality in Wistar Han rats compared to Sprague-Dawley rats.[2]
Q2: Seizure induction is inconsistent in our experiments. Some animals develop status epilepticus while others do not. How can we achieve more consistent seizure induction?
A2: Inconsistent seizure induction is a common challenge stemming from biological variability and procedural differences. Several factors, including the route of administration, animal strain, age, and sex, can influence the outcome.[3][4][5]
Troubleshooting Steps:
-
Standardize Administration Route: The method of KA administration significantly impacts consistency.
-
Systemic Injection (i.p., s.c.): While less labor-intensive, it can lead to more variable results due to differences in drug distribution and metabolism.[3][4]
-
Intracerebral Injection (e.g., intrahippocampal): This method offers more precise control over the local dose of KA, resulting in higher reproducibility and lower inter-animal variability.[6][7] It allows for the study of both convulsive and non-convulsive doses.[6][7]
-
-
Control for Biological Variables:
-
Strain and Age: Susceptibility to KA-induced seizures and subsequent neurodegeneration is strain-dependent.[8][9] For example, FVB/N mice are more sensitive to KA-induced pyramidal neuron death than C57BL/6 mice.[9] Age is also a critical factor, with aged animals of some strains showing increased vulnerability.[8]
-
Sex: The reproductive cycle in female rodents can influence seizure frequency.[10] Using only male mice is one strategy to limit this variability.[10]
-
-
Consistent Handling and Environment: Stress can influence seizure thresholds. Ensure consistent handling procedures and maintain a stable environment (e.g., temperature, light/dark cycle).[10]
Q3: We observe significant variability in the extent of hippocampal damage even in animals that experience similar seizure severity. What could be causing this?
A3: Variability in neuropathology despite similar seizure phenotypes is a well-documented phenomenon in the KA model.[2][3] This suggests that factors other than seizure activity alone contribute to the resulting brain damage.
Troubleshooting Steps:
-
Consider the Latent Period: The time between the initial status epilepticus and the appearance of spontaneous recurrent seizures can vary significantly between strains. For example, the latent phase is shorter in Sprague-Dawley rats compared to Wistar Han rats.[2][11] This could influence the progression of neuropathological changes.
-
Method of Analysis: The techniques used to quantify neuronal loss are critical. Stereological methods are recommended for accurate cell counting to avoid confounding factors.[3][4]
-
Region-Specific Analysis: The hippocampus is not a homogenous structure. Analyze different subfields (e.g., CA1, CA3, dentate gyrus) separately, as they exhibit differential vulnerability to KA-induced damage.[8][12] Also, consider analyzing the dorsal and ventral hippocampus separately, as they can be differentially affected.[3]
-
Genetic Background: The genetic makeup of the animal strain plays a crucial role in determining the susceptibility of neurons to excitotoxicity, independent of seizure severity.[9] Chimeric studies have shown that both intrinsic neuronal properties and extrinsic factors influence cell vulnerability.[9]
Data Summary Tables
Table 1: Comparison of Kainic Acid Administration Protocols in Rodents
| Parameter | Systemic Administration (i.p.) | Intrahippocampal Administration |
| Description | Injection of KA into the peritoneal cavity. | Stereotaxic injection of KA directly into the hippocampus. |
| Advantages | Less labor-intensive, allows for injection of many animals quickly.[3] | High reproducibility, lower inter-individual variability, precise dose control.[6][7] |
| Disadvantages | Higher mortality rates (5-30% in rats), greater experimental variability.[1] | More technically demanding and time-consuming (approx. 25-60 min per animal).[6][7] |
| Typical Doses (Rats) | 6-15 mg/kg single injection; or 5 mg/kg/h until SE.[1] | 0.4-2.0 µg.[1] |
| Typical Doses (Mice) | 40-45 mg/kg.[13] | 0.74 mM, 2.22 mM, or 20 mM solutions.[6] |
Table 2: Influence of Rodent Strain on Kainic Acid Model Outcomes
| Strain | Key Characteristics in KA Model | Reference |
| Wistar Han Rats | Higher mortality with Hellier protocol; more extensive neuronal degeneration and cell loss compared to Sprague-Dawley. | [2][11] |
| Sprague-Dawley Rats | Lower mortality with Hellier protocol; shorter latent phase and more seizures per day in the chronic phase compared to Wistar Han. | [2][11] |
| FVB/N Mice | Highly sensitive to KA-induced hippocampal pyramidal neuron death. | [9] |
| C57BL/6J Mice | Largely resistant to KA-induced pyramidal neuron death despite similar seizure severity to sensitive strains. | [8][9] |
Experimental Protocols
Protocol 1: Systemic Administration of Kainic Acid in Mice (for Status Epilepticus Induction)
-
Objective: To induce status epilepticus (SE) via intraperitoneal injection of kainic acid.
-
Materials:
-
Kainic acid monohydrate
-
Sterile saline (0.9% NaCl)
-
Syringes and needles
-
Video-EEG monitoring system (optional but recommended)
-
-
Procedure:
-
Prepare a fresh solution of kainic acid in sterile saline. A common dose for inducing SE is 40-45 mg/kg.[13] The concentration should be calculated to allow for a reasonable injection volume.
-
Weigh the mouse to determine the precise injection volume.
-
Administer the kainic acid solution via intraperitoneal (i.p.) injection.
-
Continuously monitor the animal for behavioral signs of seizures using a standardized scale (e.g., the Racine scale).[14]
-
If using EEG, monitor for the onset of continuous seizure activity.
-
For studies requiring termination of SE, a treatment protocol can be initiated after a defined period of seizure activity (e.g., 5 or 30 minutes).[13]
-
Protocol 2: Stereotaxic Intrahippocampal Administration of Kainic Acid in Mice
-
Objective: To induce localized hippocampal damage and epileptiform activity with high reproducibility.[6][7]
-
Materials:
-
Kainic acid monohydrate
-
Sterile saline (0.9% NaCl)
-
Stereotaxic frame
-
Anesthetic (e.g., isoflurane)
-
Microinjection pump and glass capillaries
-
Surgical tools for craniotomy
-
-
Procedure:
-
Prepare KA solutions at the desired concentrations (e.g., 0.74 mM for enhanced epileptiform activity, 2.22 mM for mild non-convulsive status, 20 mM for status epilepticus).[6] Store working stocks at -20°C.
-
Anesthetize the mouse and secure it in the stereotaxic frame.
-
Perform a craniotomy over the target hippocampal coordinates.
-
Pull glass capillaries to create injection needles.
-
Lower the injection needle to the target coordinates in the hippocampus.
-
Infuse a small volume of the KA solution at a slow, controlled rate.
-
Slowly retract the needle after infusion to minimize backflow.
-
Suture the incision and provide post-operative care.
-
This procedure can be combined with the placement of EEG electrodes for long-term monitoring.[6][7] The entire procedure takes approximately 25-60 minutes for a trained researcher.[6][7]
-
Visual Guides
Caption: Standard experimental workflow for the kainic acid model.
Caption: Key factors contributing to inconsistent results and their solutions.
Caption: Simplified pathway of KA-induced excitotoxicity and cell death.
References
- 1. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 3. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 6. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EFFECT OF AGE ON KAINATE-INDUCED SEIZURE SEVERITY AND CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kainic Acid-Induced Neuronal Degeneration in Hippocampal Pyramidal Neurons Is Driven by Both Intrinsic and Extrinsic Factors: Analysis of FVB/N↔C57BL/6 Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased Dentate Gyrus Excitability in the Intrahippocampal Kainic Acid Mouse Model for Temporal Lobe Epilepsy | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Kainic Acid-Induced Neurodegenerative Model: Potentials and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Onset and Offset Dynamics in Animal Models of Epilepsy: Response to Valproic Acid and Phenobarbital – RANGE: Undergraduate Research Journal (2025) [uen.pressbooks.pub]
optimizing incubation times for SKA-378 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SKA-378.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for SKA-378?
A1: SKA-378 is soluble in DMSO at a concentration of 10 mM. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles. For daily use, a stock solution can be stored at -20°C for up to two weeks.
Q2: What is the proposed mechanism of action for SKA-378?
A2: SKA-378 is a potent and selective inhibitor of the fictional kinase "Kinase Alpha (KA)." By inhibiting KA, SKA-378 disrupts the downstream signaling cascade that promotes cell proliferation and survival in certain cancer cell lines.
Q3: Can SKA-378 be used in animal models?
A3: Preliminary in vivo studies are underway. However, at present, the use of SKA-378 is primarily validated for in vitro cell culture experiments. Further information on in vivo applications will be released as it becomes available.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with SKA-378.
Issue 1: Inconsistent or No Observed Effect of SKA-378
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Storage: | Verify that the SKA-378 stock solution was stored correctly at -80°C and that freeze-thaw cycles were minimized. Prepare fresh dilutions from a new aliquot if necessary. |
| Incorrect Concentration: | Confirm the calculations for your working concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Cell Line Insensitivity: | The target kinase, Kinase Alpha (KA), may not be expressed or be a key driver in your chosen cell line. Verify the expression of KA using Western blot or qPCR. Consider using a positive control cell line known to be sensitive to SKA-378. |
| Compound Degradation: | Ensure that the SKA-378 was protected from light during storage and handling, as it is light-sensitive. |
Issue 2: High Cell Toxicity or Off-Target Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Concentration Too High: | The concentration of SKA-378 may be too high for your specific cell line, leading to cytotoxicity. Perform a dose-response curve to identify the optimal therapeutic window. |
| Solvent Toxicity: | Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below 0.1% to avoid solvent-induced toxicity. |
| Incubation Time Too Long: | Extended exposure to SKA-378 may lead to off-target effects. Optimize the incubation time by performing a time-course experiment. |
| Contamination: | Check for any signs of contamination in your cell culture, as this can exacerbate cellular stress. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of SKA-378 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of SKA-378 in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SKA-378 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of SKA-378 in complete cell culture medium. A typical concentration range to test is 0.01 µM to 100 µM. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of SKA-378.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the SKA-378 concentration and determine the IC50 value.
Data Presentation:
Table 1: Example IC50 Values of SKA-378 in Various Cell Lines after 48h Incubation
| Cell Line | IC50 (µM) |
| Cell Line A | 5.2 |
| Cell Line B | 12.8 |
| Cell Line C | > 100 |
Visualizations
Signaling Pathway of SKA-378
Caption: Proposed signaling pathway of SKA-378.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing SKA-378 incubation time.
Technical Support Center: Troubleshooting High Background in Immunohistochemistry for Neurodegenerative Disease Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during immunohistochemistry (IHC) experiments, with a focus on studies in neurodegenerative diseases. High background staining is a frequent issue that can obscure specific signals and lead to misinterpretation of results. This guide will help you identify the potential causes of high background and provide systematic solutions to optimize your staining protocol.
Frequently Asked Questions (FAQs) - High Background Staining
Q1: What are the most common causes of high background staining in IHC experiments on brain tissue?
High background staining in IHC on neural tissues can arise from several factors:
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites is a primary cause.[1][2] This allows antibodies to adhere to various components of the tissue through hydrophobic, charge-based, or other non-specific interactions.[1]
-
Endogenous Enzyme Activity: Brain tissue can have endogenous peroxidase or alkaline phosphatase activity, which can react with chromogenic substrates, leading to false-positive signals.[2][3]
-
Endogenous Biotin (B1667282): Tissues like the brain can have high levels of endogenous biotin, which will be detected by avidin/streptavidin-based detection systems, causing non-specific staining.
-
Primary Antibody Concentration Too High: Using an excessive concentration of the primary antibody increases the likelihood of it binding to low-affinity, non-target epitopes.[2][4][5]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may non-specifically bind to endogenous immunoglobulins in the tissue, especially when using mouse antibodies on mouse tissue.[6] It can also exhibit off-target binding to other proteins.[4]
-
Issues with Fixation: Over-fixation or under-fixation with aldehydes like paraformaldehyde can alter protein conformation, exposing non-specific epitopes or causing autofluorescence.[7][8]
-
Antigen Retrieval Issues: Harsh antigen retrieval methods can damage tissue morphology and expose non-specific binding sites.[9]
-
Tissue Drying: Allowing tissue sections to dry out at any stage of the staining process can cause a dramatic increase in background staining.[2][7]
-
Incomplete Deparaffinization: For paraffin-embedded tissues, residual paraffin (B1166041) can lead to patchy and uneven background.[6][7]
Q2: How can I optimize my blocking step to reduce background?
Optimizing the blocking step is crucial for achieving a high signal-to-noise ratio.[10] Here are several strategies:
-
Choice of Blocking Agent:
-
Normal Serum: Use normal serum from the same species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-mouse secondary).[10] This blocks non-specific binding of the secondary antibody. A concentration of 1-5% is typically recommended.[1]
-
Protein Solutions: Bovine serum albumin (BSA) or non-fat dry milk (0.1-0.5%) can be used to block non-specific protein binding sites.[10] Note that milk-based blockers may contain endogenous biotin and should be avoided with biotin-based detection systems.[1]
-
-
Incubation Time and Temperature: Increase the blocking incubation time (e.g., to 1-2 hours at room temperature) to ensure complete blocking.[2][7]
-
Antibody Diluent: Use the same blocking buffer to dilute your primary and secondary antibodies to maintain the blocking effect throughout the incubation steps.[1][11]
Q3: My negative control (no primary antibody) shows high background. What is the likely cause and how do I fix it?
If you observe staining in your negative control where the primary antibody was omitted, the background is likely caused by the secondary antibody or the detection system.[2][6]
-
Secondary Antibody Non-Specific Binding: The secondary antibody may be binding non-specifically to the tissue.[2]
-
Endogenous Enzyme or Biotin Activity: If using an enzyme-based detection system (like HRP or AP) or a biotin-based system, endogenous activity in the tissue could be the culprit.[7]
Q4: I am using a mouse primary antibody on mouse brain tissue and getting very high background. What should I do?
This is a common issue known as "mouse-on-mouse" staining, where the anti-mouse secondary antibody detects endogenous mouse immunoglobulins present in the tissue.[6]
-
Use a Mouse-on-Mouse (M.O.M.) Blocking Kit: These kits are specifically designed to block endogenous mouse IgG before the application of the primary antibody.
-
Use F(ab) Fragments: Blocking with F(ab) fragments of an anti-mouse IgG antibody can prevent the secondary antibody from binding to endogenous immunoglobulins.
-
Antibody Conjugation: Consider using a primary antibody directly conjugated to a fluorophore or enzyme, which eliminates the need for a secondary antibody.
-
Alternative Primary Antibody: If possible, use a primary antibody raised in a different species (e.g., rabbit, goat).
Troubleshooting Workflow for High Background in IHC
This diagram outlines a systematic approach to troubleshooting high background staining in your IHC experiments.
Caption: A logical workflow for diagnosing and resolving high background in IHC.
Quantitative Data Summary Tables
Table 1: Recommended Reagent Concentrations and Incubation Times for Troubleshooting High Background
| Parameter | Standard Protocol Guideline | Troubleshooting Modification for High Background | Reference |
| Primary Antibody Dilution | Manufacturer's recommendation (e.g., 1:100 - 1:500) | Increase dilution (e.g., 1:500 - 1:2000) | [2][5][7] |
| Blocking Serum Concentration | 1-5% Normal Serum | Increase to 5-10% | [1][7] |
| Blocking Incubation Time | 30-60 minutes at RT | Increase to 1-2 hours at RT or overnight at 4°C | [2][7] |
| Endogenous Peroxidase Block | 0.3% H2O2 for 10-15 min | Use 3% H2O2 for 10-30 min | [2][3][12] |
| Endogenous AP Block | Not always performed | Add Levamisole (2-5 mM) to substrate buffer | [2][3] |
| Washing Steps | 3 x 5 minutes in buffer | Increase to 4-5 x 5-10 minutes with gentle agitation | [2] |
Table 2: Comparison of Antigen Retrieval Methods for Brain Tissue
| Method | Buffer | pH | Heating Method | Typical Time/Temp | Advantages | Disadvantages | Reference |
| Heat-Induced Epitope Retrieval (HIER) | Sodium Citrate | 6.0 | Microwave, Pressure Cooker, Water Bath | 10-20 min at 95-100°C | Widely applicable, effective for many antigens | Can damage tissue morphology if too harsh | [13][14] |
| HIER | Tris-EDTA | 9.0 | Microwave, Pressure Cooker, Water Bath | 10-20 min at 95-100°C | Better for some nuclear and cell surface antigens | Can be more aggressive on tissue | |
| Proteolytic-Induced Epitope Retrieval (PIER) | Trypsin, Proteinase K | 7.4-8.0 | Water Bath | 10-30 min at 37°C | Milder than HIER, good for some cytoplasmic antigens | Can digest tissue and target antigen if over-incubated |
Detailed Experimental Protocols
Protocol 1: Endogenous Peroxidase Quenching
This step is critical when using a horseradish peroxidase (HRP)-conjugated secondary antibody or detection system.
-
After deparaffinization and rehydration, wash the slides in phosphate-buffered saline (PBS).
-
Incubate the sections in a solution of 3% hydrogen peroxide (H2O2) in methanol (B129727) or PBS for 10-30 minutes at room temperature.[12][15][16] Using methanol can sometimes help preserve tissue morphology.[15]
-
Rinse the slides thoroughly with PBS (3 x 5 minutes).
-
Proceed with the antigen retrieval step.
Protocol 2: Optimized Blocking for High-Background Tissues
This protocol is designed to robustly block non-specific binding sites in tissues prone to high background, such as the brain.
-
Following antigen retrieval and washing, gently tap off excess buffer from the slides.
-
Prepare a blocking buffer consisting of 5-10% normal serum (from the species of the secondary antibody) and 1% BSA in PBS containing 0.1% Triton X-100 (for permeabilization if required).
-
Apply the blocking buffer to cover the tissue sections completely.
-
Incubate in a humidified chamber for 1-2 hours at room temperature .
-
Drain the blocking buffer from the slides (do not rinse).
-
Dilute the primary antibody in the same blocking buffer and apply to the sections for incubation.[1][11]
Visualization of Key Processes
General Workflow for Immunohistochemistry
This diagram illustrates the key stages of a typical IHC experiment, highlighting where background-reducing steps are incorporated.
Caption: A standard workflow for an IHC experiment, highlighting key steps.
Potential Mechanism of Action for Neuroprotective Compounds
While specific data for ND-378 is unavailable, related compounds like SKA-378 (a riluzole (B1680632) derivative) have been shown to have neuroprotective effects by modulating neuronal excitability.[17][18][19] A potential signaling pathway for such a compound might involve the inhibition of voltage-gated sodium channels, leading to reduced glutamate (B1630785) release and subsequent excitotoxicity.
Caption: A potential signaling pathway for a neuroprotective agent like this compound.
References
- 1. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 2. High background in immunohistochemistry | Abcam [abcam.com]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. What are the common causes of background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. biossusa.com [biossusa.com]
- 8. researchgate.net [researchgate.net]
- 9. bma.ch [bma.ch]
- 10. bitesizebio.com [bitesizebio.com]
- 11. IHC Blocking | Proteintech Group [ptglab.com]
- 12. Blocking endogenous peroxidases: a cautionary note for immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antigen Retrieval Methods & Techniques on Literature - IHC WORLD [ihcworld.com]
- 14. A New Antigen Retrieval Technique for Human Brain Tissue | PLOS One [journals.plos.org]
- 15. sinobiological.com [sinobiological.com]
- 16. The principle and method of Immunohistochemistry (IH) | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 17. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "Riluzole and Novel Naphthalenyl Substituted Aminothiazole Derivatives " by Thomas Kyllo, Vikrant Singh et al. [digitalscholar.lsuhsc.edu]
Technical Support Center: Refining Dosing Schedules for Chronic SKA-378 Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing chronic dosing schedules for the investigational compound SKA-378. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for SKA-378?
A1: SKA-378 is a novel chlorinated aminothiazole derivative of riluzole. Its primary mechanism of action involves the non-competitive, indirect inhibition of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport. Additionally, it acts as a potent inhibitor of the voltage-gated sodium channel NaV1.6, which is crucial for the initiation and propagation of action potentials in neurons. This dual action is thought to contribute to its neuroprotective effects against excitotoxic injury.
Q2: Is there an established chronic dosing schedule for SKA-378 in rodents?
A2: Currently, published literature primarily focuses on acute administration of SKA-378 (e.g., 30 mg/kg in rats) to demonstrate its neuroprotective effects in models of temporal lobe epilepsy. A definitive chronic dosing schedule has not been established. Researchers will need to determine the optimal chronic dosing regimen based on the specific goals of their study, taking into account the compound's pharmacokinetic profile and the desired therapeutic effect.
Q3: What are the known pharmacokinetic properties of SKA-378?
A3: SKA-378 is known to be brain penetrant and orally available. These properties make it a suitable candidate for chronic administration. However, detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution may need to be thoroughly characterized in the specific animal model and experimental conditions being used.
Q4: What are the primary safety concerns or potential side effects associated with NaV1.6 inhibition?
A4: NaV1.6 channels are critical for proper neuronal function, and their inhibition can lead to neurological side effects. While specific long-term toxicity data for SKA-378 is not yet available, potent NaV1.6 inhibitors have been associated with adverse effects such as changes in cardiovascular parameters and respiratory cessation at high doses. Therefore, careful dose-escalation studies are crucial to identify a therapeutic window that minimizes these risks.[1]
Troubleshooting Guides
In Vivo Studies
Problem 1: High variability in efficacy or toxicity observed between animals in a chronic study.
-
Potential Cause: Inconsistent drug administration, leading to variable plasma and brain concentrations of SKA-378.
-
Troubleshooting Steps:
-
Refine Administration Technique: Ensure consistent and accurate administration, whether oral gavage, intraperitoneal injection, or another route. Provide thorough training for all personnel involved.
-
Vehicle Optimization: The solubility and stability of SKA-378 in the chosen vehicle can impact its absorption. Ensure the formulation is homogenous and stable throughout the study.
-
Monitor Animal Health: Factors such as stress, diet, and underlying health conditions can influence drug metabolism and response. Closely monitor animal well-being.
-
Pharmacokinetic Sub-study: Conduct a small-scale pharmacokinetic study to determine the variability in drug exposure with the current dosing regimen.
-
Problem 2: Unexpected mortality or severe adverse events in a long-term study.
-
Potential Cause: Drug accumulation leading to toxicity, or off-target effects.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately consider reducing the dose or increasing the dosing interval.
-
Toxicity Assessment: Conduct thorough toxicological assessments, including monitoring liver enzymes (ALT, AST) and performing histopathology on key organs upon study completion to identify potential organ damage.[2]
-
Review Pharmacokinetics: Re-evaluate the pharmacokinetic profile to check for potential drug accumulation with repeated dosing.
-
Literature Review: Investigate potential off-target effects of aminothiazole derivatives or NaV1.6 inhibitors that could explain the observed toxicity.
-
In Vitro Studies
Problem 3: Inconsistent results in cell-based assays.
-
Potential Cause: Issues with compound solubility, cell culture conditions, or assay methodology.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the culture media for any signs of precipitation of SKA-378. If solubility is an issue, consider using a different solvent or a lower concentration.
-
Cell Health: Ensure cells are healthy, within a consistent passage number, and plated at a uniform density.
-
Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.
-
Standardize Protocols: Maintain consistent incubation times, reagent concentrations, and measurement parameters across all experiments.
-
Experimental Protocols
Protocol 1: Determination of an Optimal Chronic Dosing Schedule for SKA-378 in Rodents
Objective: To establish a safe and effective chronic dosing regimen for SKA-378 in a rodent model.
Methodology:
-
Dose Range Finding (Acute MTD):
-
Administer single doses of SKA-378 at escalating concentrations to different groups of animals.
-
Observe animals for clinical signs of toxicity and mortality for at least 24 hours.
-
Determine the maximum tolerated dose (MTD) from this acute study.
-
-
Sub-chronic Toxicity Study (e.g., 14-28 days):
-
Based on the acute MTD, select 3-4 dose levels for a sub-chronic study. A general guideline is to select a high dose that induces minimal toxicity, a low dose with no observable adverse effects, and an intermediate dose.[3]
-
Administer SKA-378 daily or at other selected intervals.
-
Monitor body weight, food and water intake, and clinical signs of toxicity throughout the study.
-
Collect blood samples at various time points for pharmacokinetic analysis and clinical chemistry.
-
At the end of the study, perform a complete necropsy and histopathological examination of major organs.
-
-
Pharmacokinetic Analysis:
-
Analyze plasma and brain tissue samples to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) at each dose level.
-
Evaluate drug accumulation with repeated dosing.
-
-
Efficacy Assessment in a Disease Model:
-
Based on the safety and pharmacokinetic data, select a range of doses for a long-term efficacy study in a relevant disease model.
-
Administer SKA-378 chronically and monitor relevant behavioral or physiological endpoints.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for SKA-378 in a Sub-Chronic Rodent Study
| Dose Group (mg/kg/day) | Body Weight Change (%) | Plasma Cmax (ng/mL) | Brain Cmax (ng/g) | Clinical Observations |
| Vehicle Control | +5.2 | < LOD | < LOD | Normal |
| 10 | +4.8 | 150 ± 25 | 220 ± 40 | Normal |
| 30 | +2.1 | 480 ± 60 | 710 ± 85 | Mild sedation post-dosing |
| 100 | -3.5 | 1500 ± 200 | 2300 ± 300 | Significant sedation, ataxia |
LOD: Limit of Detection
Table 2: Key Pharmacokinetic Parameters of SKA-378 (Hypothetical Data)
| Parameter | Value (at 30 mg/kg) |
| Tmax (plasma) | 1.5 hours |
| Cmax (plasma) | 480 ng/mL |
| AUC (0-24h, plasma) | 3200 ng*h/mL |
| Half-life (t1/2) | 6 hours |
| Brain-to-Plasma Ratio | ~1.5 |
Mandatory Visualizations
Caption: Workflow for establishing a chronic dosing schedule for SKA-378.
Caption: Proposed neuroprotective signaling pathway of SKA-378.
References
Technical Support Center: Addressing Potential SKA-378 Toxicity in Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKA-378 in primary neuron cultures. The information is designed to help address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for SKA-378?
SKA-378 is a derivative of riluzole (B1680632) and has been identified as a potent inhibitor of neural activity-regulated methylaminoisobutryic acid (MeAIB)/glutamine transport in mature rat hippocampal neurons, with an IC50 similar to riluzole (~1 µM).[1] It also acts as an inhibitor of voltage-gated sodium channels, showing greater potency for NaV1.6 (IC50 = 28 µM) over NaV1.2 (IC50 = 118 µM) in heterologous cells.[1] The inhibition of MeAIB/glutamine transport is thought to occur via a non-competitive, indirect mechanism.[1]
Q2: Is SKA-378 known to be neurotoxic in primary neuron cultures?
Currently, published literature primarily highlights the neuroprotective effects of SKA-378, particularly in models of excitotoxicity and epilepsy.[2] It has been shown to attenuate acute neural injury in the hippocampus.[1][2] However, as with any compound, off-target effects or toxicity at high concentrations are possible. Therefore, it is crucial to empirically determine the therapeutic window and potential toxicity of SKA-378 in your specific primary neuron culture system.
Q3: What are the initial signs of potential toxicity in my primary neuron culture treated with SKA-378?
Initial indicators of toxicity can include changes in neuronal morphology, such as neurite blebbing, fragmentation, or retraction. A reduction in the density of the neuronal network, increased floating cells, or a granular appearance of the cell bodies can also suggest a cytotoxic effect.
Q4: At what concentrations should I start my SKA-378 experiments to minimize the risk of toxicity?
Based on its known IC50 values, starting with a concentration range that brackets the effective concentration for its intended target is recommended. For inhibiting MeAIB/glutamine transport, a starting range of 0.1 µM to 10 µM would be appropriate. For targeting NaV1.6, a higher concentration range, perhaps 1 µM to 50 µM, could be explored, keeping in mind the potential for off-target effects at higher concentrations. A dose-response curve should always be generated to determine the optimal, non-toxic concentration for your specific experimental goals.
Troubleshooting Guides
Problem 1: Increased cell death observed after SKA-378 treatment.
| Possible Cause | Suggested Solution |
| SKA-378 concentration is too high. | Perform a dose-response experiment to determine the EC50 for the desired effect and the IC50 for toxicity. Use the lowest effective concentration. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your primary neurons (typically <0.1%). Run a vehicle control to confirm the solvent is not the cause of cell death. |
| Extended exposure time. | Optimize the duration of SKA-378 treatment. It's possible that prolonged exposure, even at a non-toxic concentration, could be detrimental. Conduct a time-course experiment. |
| Culture health. | Ensure your primary neuron cultures are healthy before treatment. Assess the health of untreated control wells. Review your neuron culture protocol for any potential issues. |
Problem 2: Altered neuronal activity or morphology without significant cell death.
| Possible Cause | Suggested Solution |
| On-target pharmacological effects. | SKA-378's inhibition of NaV1.6 and MeAIB/glutamine transport is expected to alter neuronal excitability.[1] This may manifest as changes in firing rate or synaptic transmission. Correlate these changes with your expected outcomes. |
| Sub-lethal stress. | The observed morphological changes may be an early indicator of stress that precedes cell death. Consider using more sensitive assays for cell health, such as mitochondrial membrane potential or caspase activation. |
| Impact on glial cells. | Primary neuron cultures contain glial cells which are crucial for neuronal health. Assess the impact of SKA-378 on glial cell viability and function, as indirect effects on neurons are possible. |
Quantitative Data Summary
The following table summarizes the known half-maximal inhibitory concentration (IC50) values for SKA-378 and the related compound, riluzole.
| Compound | Target | System | IC50 |
| SKA-378 | NaV1.6 | Heterologous cells | 28 µM |
| SKA-378 | NaV1.2 | Heterologous cells | 118 µM |
| SKA-378 | MeAIB/Glutamine Transport | Mature rat hippocampal neurons | ~1 µM (equipotent to Riluzole) |
| Riluzole | MeAIB/Glutamine Transport | Mature rat hippocampal neurons | ~1 µM |
Experimental Protocols
Protocol 1: Assessing Neuronal Viability using MTT Assay
-
Plate Neurons: Plate primary neurons in a 96-well plate at a suitable density and culture for the desired number of days to allow for maturation.
-
Treat with SKA-378: Prepare serial dilutions of SKA-378 in your culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., glutamate (B1630785) or staurosporine). Replace the existing medium with the treatment medium.
-
Incubate: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize Crystals: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the SKA-378 concentration to determine the IC50 for toxicity.
Protocol 2: Detecting Apoptosis with Caspase-3/7 Assay
-
Follow Steps 1-3 from Protocol 1.
-
Equilibrate Plate: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add Caspase-3/7 Reagent: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's instructions.
-
Incubate: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes), protected from light.
-
Measure Signal: Read the luminescence or fluorescence using a microplate reader.
-
Data Analysis: An increase in signal intensity indicates an increase in caspase-3/7 activity and apoptosis. Normalize the results to the vehicle control.
Protocol 3: Evaluating Neuronal Function with Microelectrode Array (MEA)
-
Plate Neurons on MEA Plates: Plate primary neurons on MEA plates coated with an appropriate substrate.
-
Culture and Record Baseline Activity: Culture the neurons on the MEA until a stable network activity is observed (typically 14-21 days in vitro). Record baseline spontaneous electrical activity.
-
Treat with SKA-378: Apply different concentrations of SKA-378 to the cultures and record the neuronal activity at various time points post-treatment.
-
Data Analysis: Analyze the MEA data for changes in parameters such as mean firing rate, burst frequency, and network synchrony. A significant decrease in these parameters may indicate a functional deficit.
Visualizations
References
Navigating SKA-378 Experiments: A Guide to Reproducibility
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of experiments involving SKA-378. Through detailed troubleshooting, frequently asked questions, and standardized protocols, this center addresses common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to potential issues that may arise during SKA-378 experiments.
| Question ID | Question | Answer |
| SKA378-001 | What is the primary mechanism of action of SKA-378? | SKA-378 is a derivative of riluzole (B1680632) and acts as a neuroprotective agent. Its primary mechanisms include the non-competitive inhibition of Ca2+-regulated methylaminoisobutyric acid (MeAIB) transport and the blockade of voltage-gated sodium channels (NaV), with a preference for the NaV1.6 subtype.[1] |
| SKA378-002 | What is the optimal concentration of SKA-378 to use in in vitro experiments? | The optimal concentration can vary depending on the cell type and experimental conditions. However, a concentration of 25 µM has been used in MeAIB uptake assays, which is near its IC50 value for the inhibition of high K+-stimulated MeAIB transport.[2] For spontaneous transport inhibition, the IC50 is approximately 1 µM.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| SKA378-003 | I am observing high variability in my results. What are the potential sources of this variability? | High variability can stem from several factors: 1. Cell Culture Conditions: Ensure consistent cell passage number, density, and health. 2. Reagent Preparation: Prepare fresh solutions of SKA-378 for each experiment, as it may not be stable over long periods in solution. 3. Calcium Concentration: SKA-378's activity is linked to Ca2+-regulated transport.[3][4] Ensure precise and consistent calcium concentrations in your buffers. 4. Incubation Times: Adhere strictly to the specified incubation times in your protocol. |
| SKA378-004 | My SKA-378 solution is not dissolving properly. How can I improve its solubility? | SKA-378 is a lipophilic compound. To improve solubility, consider using a small amount of DMSO as a solvent before diluting to the final concentration in your aqueous experimental buffer. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions, including controls, to avoid solvent-induced artifacts. |
| SKA378-005 | How can I confirm that SKA-378 is active in my experimental system? | To confirm the activity of SKA-378, you can perform a positive control experiment. For instance, in a MeAIB uptake assay, you should observe a significant reduction in MeAIB uptake in the presence of SKA-378 compared to a vehicle control.[1] For voltage-gated sodium channel assays, you can measure the inhibition of sodium currents using patch-clamp electrophysiology. |
| SKA378-006 | Are there any known off-target effects of SKA-378 that I should be aware of? | As a derivative of riluzole, SKA-378 may have other potential targets. Riluzole is known to interact with various ion channels and signaling pathways.[5] It is crucial to include appropriate controls in your experiments to account for any potential off-target effects. |
Quantitative Data Summary
The following tables summarize key quantitative data for SKA-378 from published literature.
Table 1: In Vitro Efficacy of SKA-378
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 (NaV1.6) | 28 µM | Heterologous cells | [1] |
| IC50 (NaV1.2) | 118 µM | Heterologous cells | [1] |
| IC50 (Spontaneous MeAIB Transport) | ~ 1 µM | Mature rat hippocampal neurons | [2] |
| IC50 (High K+-induced MeAIB Transport) | < 25 µM | Mature rat hippocampal neurons | [2] |
Table 2: In Vivo Dosage of SKA-378
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| Rat (Kainic Acid Model of TLE) | 30 mg/kg | Intraperitoneal (i.p.) | Neuroprotection against excitotoxic injury | [6] |
Detailed Experimental Protocols
To ensure consistency and reproducibility, detailed methodologies for key experiments are provided below.
In Vitro Ca2+-Regulated MeAIB Uptake Assay
This protocol is adapted from studies on Ca2+-regulated amino acid transport.[4]
Objective: To measure the inhibitory effect of SKA-378 on Ca2+-regulated MeAIB uptake in cultured neurons.
Materials:
-
Cultured primary hippocampal neurons (or other relevant cell line)
-
SKA-378
-
[14C]-MeAIB (radiolabeled methylaminoisobutyric acid)
-
Krebs-Ringer-HEPES (KRH) buffer with and without Ca2+
-
High K+ KRH buffer (e.g., containing 56 mM KCl)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate neurons at a suitable density and culture until mature (e.g., DIV 19-21 for primary hippocampal neurons).
-
Pre-incubation with SKA-378:
-
Wash the cells with KRH buffer containing Ca2+.
-
Pre-incubate the cells with varying concentrations of SKA-378 (e.g., 0.1 µM to 100 µM) or vehicle (DMSO) in KRH buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation of MeAIB Uptake:
-
To measure high K+-stimulated uptake, replace the pre-incubation solution with high K+ KRH buffer containing the same concentrations of SKA-378 or vehicle and incubate for a short period (e.g., 5 minutes) at 37°C.
-
For spontaneous uptake, continue incubation in the normal KRH buffer.
-
-
[14C]-MeAIB Uptake:
-
Remove the stimulation buffer and wash the cells with Ca2+-free KRH buffer.
-
Add Ca2+-free KRH buffer containing [14C]-MeAIB and the corresponding concentrations of SKA-378 or vehicle.
-
Incubate for a defined period (e.g., 1-5 minutes) at 37°C to allow for MeAIB uptake.
-
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold Ca2+-free KRH buffer to stop the uptake.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of each sample to normalize the radioactivity counts.
-
Calculate the percentage of inhibition of MeAIB uptake by SKA-378 compared to the vehicle control.
-
Plot the data and determine the IC50 value.
-
Voltage-Gated Sodium Channel (NaV) Inhibition Assay using Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the inhibitory effect of SKA-378 on voltage-gated sodium channels.
Objective: To measure the inhibition of NaV currents by SKA-378 in cells expressing specific NaV subtypes (e.g., NaV1.6).
Materials:
-
Cells expressing the NaV subtype of interest (e.g., HEK293 cells stably transfected with SCN8A)
-
SKA-378
-
External and internal patch-clamp solutions
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Preparation: Culture the cells to an appropriate confluency for patch-clamp recording.
-
Solution Preparation: Prepare fresh external and internal solutions. The external solution should contain a physiological concentration of Na+, while the internal solution will be used to fill the patch pipette.
-
Drug Application: Prepare stock solutions of SKA-378 in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration on a selected cell.
-
Apply a voltage protocol to elicit NaV currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., -10 mV).
-
-
Data Acquisition:
-
Record the baseline NaV currents in the absence of SKA-378.
-
Perfuse the cell with the external solution containing a specific concentration of SKA-378 and record the currents until a steady-state inhibition is reached.
-
Wash out the drug with the control external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward NaV current before and after the application of SKA-378.
-
Calculate the percentage of inhibition for each concentration of SKA-378.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to SKA-378 experiments.
Caption: Glutamate Excitotoxicity Signaling Pathway and SKA-378 Intervention.
Caption: General Experimental Workflow for SKA-378 In Vitro Assays.
References
- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ca2+-regulated expression of high affinity methylaminoisobutryic acid transport in hippocampal neurons inhibited by riluzole and novel neuroprotective aminothiazoles. [escholarship.org]
- 4. Ca2+-regulated expression of high affinity methylaminoisobutryic acid transport in hippocampal neurons inhibited by riluzole and novel neuroprotective aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
Technical Support Center: Mitigating Off-Target Effects of SKA-378 in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SKA-378, a novel chlorinated aminothiazole derivative of riluzole, in experimental models. The focus is on understanding and mitigating its off-target effects to ensure data integrity and reliable interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is SKA-378 and what is its primary mechanism of action?
SKA-378 is a novel neuroprotective agent. Its primary mechanisms of action are the inhibition of neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport and the blockade of voltage-gated sodium channels, with a preference for NaV1.6 over NaV1.2.[1][2]
Q2: What are the known on-target and off-target effects of SKA-378?
The primary on-target effects of SKA-378 are its inhibitory actions on MeAIB/glutamine transport and the NaV1.6 sodium channel. The inhibition of the NaV1.2 sodium channel is considered an off-target effect due to its lower potency.[1] It is important to note that as a member of the 2-aminothiazole (B372263) class of compounds, SKA-378 may have other, as yet unidentified, off-target activities and potential liabilities as a toxicophore.[3][4]
Q3: Why is it crucial to consider the off-target effects of SKA-378 in my experiments?
Understanding and accounting for off-target effects is critical for the accurate interpretation of experimental data. The inhibition of NaV1.2, for instance, could contribute to the observed phenotype and confound the attribution of effects solely to the inhibition of MeAIB transport or NaV1.6. Furthermore, the potential for other off-target interactions inherent to the aminothiazole scaffold necessitates careful experimental design and control.[3][4]
Q4: What are the initial signs of potential off-target effects in my experiments with SKA-378?
Potential off-target effects of SKA-378 may manifest as:
-
Unexpected phenotypic changes: Cellular responses that cannot be directly explained by the inhibition of MeAIB transport or NaV1.6.
-
Cellular toxicity: At concentrations close to the effective dose, you may observe decreased cell viability or other signs of cellular stress.
-
Inconsistent results: Discrepancies between data obtained with SKA-378 and other tool compounds targeting the same primary targets.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with SKA-378.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results | Off-target effects: SKA-378 may be interacting with unintended molecular targets. | 1. Perform dose-response experiments: Use the lowest effective concentration of SKA-378 to minimize off-target engagement.2. Use orthogonal controls: Employ a structurally different inhibitor of MeAIB transport or NaV1.6 to confirm that the observed phenotype is target-specific.3. Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the intended targets (MeAIB transporter, NaV1.6) and compare the phenotype to that observed with SKA-378 treatment. |
| Cell toxicity or death | 1. Aminothiazole-related toxicity: The 2-aminothiazole core can be metabolized to reactive intermediates.[3][4]2. Off-target toxicity: Inhibition of other essential cellular targets. | 1. Assess cytotoxicity: Perform a cell viability assay (e.g., MTT, LDH) to determine the toxic concentration range of SKA-378 in your specific cell model.2. Reduce incubation time and concentration: Use the lowest possible concentration and shortest incubation time that still elicits the desired on-target effect.3. Monitor for signs of cellular stress: Include assays for apoptosis (e.g., caspase activity) or oxidative stress. |
| Poor solubility in aqueous buffers | Hydrophobic nature of the compound. | 1. Use a co-solvent: Prepare a high-concentration stock solution in DMSO. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.2. Test other solvents: If DMSO is not suitable, other organic solvents like ethanol (B145695) can be tested. Always include a vehicle control with the same final solvent concentration in your experiments. |
| Variability between experimental batches | Compound degradation: SKA-378 may be unstable under certain storage or experimental conditions. | 1. Proper storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.2. Fresh dilutions: Prepare fresh dilutions from the stock solution for each experiment.3. Check for precipitation: Visually inspect solutions for any precipitate before use. |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations (IC50) of SKA-378 for its primary on-target and known off-target interactions.
Table 1: SKA-378 On-Target and Off-Target IC50 Values
| Target | IC50 Value | Target Type | Reference |
| Spontaneous MeAIB/Glutamine Transport | ~ 1 µM | On-Target | [2] |
| High K+-Stimulated MeAIB/Glutamine Transport | < 25 µM | On-Target | [2] |
| Voltage-Gated Sodium Channel NaV1.6 | 28 µM | On-Target | [1] |
| Voltage-Gated Sodium Channel NaV1.2 | 118 µM | Off-Target | [1] |
Key Experimental Protocols
Protocol 1: Radiolabeled Methylaminoisobutyric Acid (MeAIB) Uptake Assay
This protocol is for measuring the inhibitory effect of SKA-378 on MeAIB transport in cultured cells.
Materials:
-
Cultured cells of interest
-
SKA-378
-
[³H]-MeAIB (radiolabeled)
-
Unlabeled MeAIB
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation fluid
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation with Inhibitor:
-
Wash the cells twice with pre-warmed HBSS.
-
Add HBSS containing the desired concentrations of SKA-378 or vehicle control (e.g., DMSO) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Initiation of Uptake:
-
Add HBSS containing [³H]-MeAIB and a low concentration of unlabeled MeAIB to each well to start the uptake.
-
Incubate for a short, linear uptake period (e.g., 5-10 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold HBSS to remove extracellular [³H]-MeAIB.
-
-
Cell Lysis and Scintillation Counting:
-
Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration in each well.
-
Calculate the percentage of inhibition for each concentration of SKA-378 compared to the vehicle control.
-
Plot the data and determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for NaV1.6 Inhibition
This protocol outlines the procedure for measuring the effect of SKA-378 on NaV1.6 currents in cells expressing the channel.
Materials:
-
Cells expressing NaV1.6 (e.g., HEK293 cells)
-
SKA-378
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Pipette puller
-
External solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4)
-
Internal solution (in mM): e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2)
-
Perfusion system
Procedure:
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit NaV1.6 currents.
-
Record the resulting currents before and after the application of SKA-378.
-
-
Drug Application:
-
Perfuse the external solution containing the desired concentration of SKA-378 over the cell.
-
Allow sufficient time for the drug to take effect before recording the post-drug currents.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after SKA-378 application.
-
Calculate the percentage of inhibition at each concentration.
-
Construct a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of SKA-378
Caption: Proposed mechanism of action for SKA-378.
Experimental Workflow for Troubleshooting Off-Target Effects
Caption: A workflow for troubleshooting off-target effects.
References
- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Statistical Analysis for SKA-378 Neuroprotection Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the statistical analysis of neuroprotection data for the compound SKA-378.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the analysis of SKA-378 neuroprotection experiments.
Q1: What is the first step I should take when analyzing my SKA-378 in vitro neuroprotection data?
A1: The crucial first step is to perform an exploratory data analysis (EDA). Before running any formal statistical tests, you should:
-
Check for Normality: Assess whether your data (e.g., cell viability percentages, LDH release) follows a normal distribution. The Shapiro-Wilk test is suitable for this, especially with smaller sample sizes.[1]
-
Test for Homogeneity of Variances: Verify that the variance is equal across your different treatment groups (e.g., vehicle control, different concentrations of SKA-378). Levene's test is a common method for this.
-
Identify Outliers: Use boxplots to visually inspect for any extreme values that might skew your results.
Troubleshooting Tip: If your data is not normally distributed or shows unequal variances, consider transforming the data (e.g., log transformation) or using non-parametric statistical tests.[2][3]
Q2: Which statistical test should I use to compare the neuroprotective effect of multiple SKA-378 concentrations against a vehicle control in my MTT or LDH assay data?
A2: If your data meets the assumptions of normality and homogeneity of variances, the recommended approach is a one-way Analysis of Variance (ANOVA) followed by a post-hoc test.
-
One-Way ANOVA: This test will tell you if there is a statistically significant difference somewhere among your experimental groups.
-
Post-Hoc Test: If the ANOVA is significant, a post-hoc test is necessary to determine which specific groups are different from each other. For comparing multiple treatment groups to a single control group, Dunnett's test is the most appropriate choice.
Troubleshooting Tip: Avoid running multiple t-tests between each group and the control, as this inflates the Type I error rate (the probability of a false positive). ANOVA with a proper post-hoc test corrects for this.[2][3]
Below is a decision tree to help guide your choice of statistical test for in vitro data.
Q3: How do I properly analyze and present dose-response data for SKA-378?
A3: A dose-response analysis is critical for characterizing the potency of SKA-378. The goal is often to calculate an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Data Transformation: Convert your drug concentrations to a logarithmic scale.
-
Non-linear Regression: Use a non-linear regression model to fit a sigmoidal dose-response curve to your data. The "log(inhibitor) vs. response -- Variable slope (four parameters)" model is a common and robust choice.
-
IC50/EC50 Calculation: The software used for the regression (e.g., GraphPad Prism) will calculate the IC50/EC50 value from the fitted curve.
Troubleshooting Tip: Ensure you have a sufficient range of concentrations to define the top and bottom plateaus of the curve. If the curve is not well-defined, the calculated IC50/EC50 may be inaccurate.[1][4]
Q4: For my in vivo MCAO study, what is the best way to statistically analyze infarct volume between a sham, vehicle, and SKA-378 treated group?
A4: Similar to the in vitro analysis, if you have more than two groups, a one-way ANOVA is the appropriate initial test, assuming the data (infarct volumes) are normally distributed and have equal variances. If the ANOVA result is significant, use a post-hoc test like Tukey's HSD (Honestly Significant Difference) to compare all groups with each other or Dunnett's test if you are only comparing the treatment groups to the vehicle control. If you only have two groups to compare (e.g., vehicle vs. SKA-378), a Student's t-test is appropriate.[5]
Q5: My neurological deficit scores from my MCAO study are not continuous data. Can I still use an ANOVA?
A5: No. Neurological deficit scores are typically ordinal data (ranked scores). Using parametric tests like ANOVA on this type of data is inappropriate. You should use non-parametric alternatives:
-
For two groups: Use the Mann-Whitney U test .
-
For more than two groups: Use the Kruskal-Wallis test , followed by Dunn's post-hoc test for multiple comparisons.
Troubleshooting Tip: Always report the median and interquartile range for ordinal data, rather than the mean and standard deviation.
Data Presentation: Summary Tables
Clear presentation of quantitative data is essential. Below are examples of how to structure your data tables.
Table 1: In Vitro Neuroprotective Effect of SKA-378 Against Glutamate-Induced Excitotoxicity
| Treatment Group | Concentration (µM) | N | Cell Viability (% of Control) (Mean ± SEM) | LDH Release (% of Max) (Mean ± SEM) |
| Control (No Glutamate) | - | 8 | 100.0 ± 2.5 | 5.2 ± 1.1 |
| Vehicle (Glutamate) | - | 8 | 45.3 ± 3.1 | 89.4 ± 4.3 |
| SKA-378 | 0.1 | 8 | 52.1 ± 2.9 | 75.6 ± 3.8 |
| SKA-378 | 1.0 | 8 | 78.5 ± 4.0 | 33.1 ± 2.5 |
| SKA-378 | 10.0 | 8 | 92.4 ± 3.5 | 15.8 ± 2.1 |
| SKA-378 | 30.0 | 8 | 95.1 ± 2.8 | 12.3 ± 1.9 |
| *One-way ANOVA with Dunnett's post-hoc test vs. Vehicle. **p<0.01, **p<0.001 |
Table 2: In Vivo Neuroprotective Effect of SKA-378 in a Rat MCAO Model (72h post-ischemia)
| Treatment Group | Dose (mg/kg) | N | Infarct Volume (mm³) (Mean ± SD) | Neurological Deficit Score (Median [IQR]) |
| Sham | - | 10 | 2.1 ± 1.5 | 0 [0-0] |
| Vehicle + MCAO | - | 12 | 210.5 ± 25.8 | 3 [3-4] |
| SKA-378 + MCAO | 10 | 12 | 155.2 ± 21.3 | 2 [2-3] |
| SKA-378 + MCAO | 30 | 12 | 98.7 ± 18.9 | 1 [1-2] |
| *Infarct Volume: One-way ANOVA with Dunnett's test vs. Vehicle. Neurological Score: Kruskal-Wallis with Dunn's test vs. Vehicle. *p<0.05, *p<0.01 |
Experimental Protocols & Workflows
Protocol 1: In Vitro Glutamate-Induced Excitotoxicity Assay
This protocol assesses the neuroprotective effect of SKA-378 against glutamate-induced cell death in primary cortical neurons.
Methodology:
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate and culture for 7-10 days to allow for maturation.[6]
-
Compound Pre-treatment: Prepare stock solutions of SKA-378 in DMSO. Dilute SKA-378 in culture medium to final desired concentrations (e.g., 0.1, 1, 10, 30 µM). Remove the old medium from the cells and add the medium containing SKA-378 or a vehicle control (DMSO at the same final concentration). Incubate for 1 hour at 37°C.[6]
-
Induction of Excitotoxicity: Add L-glutamic acid to each well (except for the negative control wells) to a final concentration of 50 µM (this concentration should be optimized for your specific cell culture system).[6]
-
Incubation: Incubate the plate for 24 hours at 37°C.[6]
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Measure cell viability using an MTT assay according to the manufacturer's instructions. Read absorbance at 570 nm.[7]
-
Cytotoxicity (LDH Assay): Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death using an LDH cytotoxicity assay kit.[8][9]
-
Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol evaluates the neuroprotective effects of SKA-378 in a transient focal cerebral ischemia model in rodents.[10]
Methodology:
-
Animal Preparation: Anesthetize the rodent (e.g., Sprague Dawley rat) and monitor physiological parameters (temperature, blood gases).
-
MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament. The occlusion period is typically 60-90 minutes.
-
Drug Administration: Administer SKA-378 (e.g., 10 or 30 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point, for example, 1 hour after the onset of MCAO.[11]
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.
-
Neurological Assessment: At 24, 48, and 72 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement: At the final time point (e.g., 72 hours), euthanize the animals. Harvest the brains and slice them into 2 mm coronal sections. Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted tissue remains white. Quantify the infarct volume using image analysis software.[6]
Signaling Pathways
SKA-378 is a derivative of riluzole (B1680632) and is known to inhibit neural activity-regulated methylaminoisobutyric acid (MeAIB)/glutamine transport and also modulates sodium channels.[6][12] Its neuroprotective effects in excitotoxicity models are likely mediated by reducing excessive glutamate signaling and subsequent calcium overload.
References
- 1. Dose-response features of neuroprotective agents: an integrative summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Guerilla Guide to Common Problems in ‘Neurostatistics’: Essential Statistical Topics in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guerilla Guide to Common Problems in 'Neurostatistics': Essential Statistical Topics in Neuroscience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of a dose-response relationship of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Left‐right asymmetry influenced the infarct volume and neurological dysfunction following focal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 12. cdn6.f-cdn.com [cdn6.f-cdn.com]
challenges in long-term storage of the SKA-378 compound
SKA-378 Compound: Technical Support Center
This technical support center provides guidance on the potential challenges associated with the long-term storage of the SKA-378 compound. As specific stability data for SKA-378 is not yet publicly available, this information is based on the chemical properties of related aminothiazole and benzothiazole (B30560) derivatives, including the parent compound riluzole, as well as general best practices for the storage of research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of SKA-378?
A1: While specific studies on SKA-378 are not available, for long-term stability of aminothiazole derivatives and other research compounds, it is generally recommended to store them in a cool, dry, and dark environment.[1][2][3] For powdered (lyophilized) SKA-378, storage at -20°C or below is advisable to minimize degradation.[2][3] For solutions, storage at 2-8°C may be suitable for short periods, but freezing at -20°C or -80°C in aliquots is recommended for long-term storage to prevent repeated freeze-thaw cycles.[1][3]
Q2: Is SKA-378 sensitive to light?
A2: Yes, compounds containing aromatic and heterocyclic rings, such as the aminothiazole moiety in SKA-378, can be sensitive to light.[2][4] Photodegradation can occur upon exposure to UV and visible light. Therefore, it is crucial to store SKA-378 in light-protecting containers, such as amber vials or wrapped in aluminum foil, and in a dark environment.[2][4]
Q3: What solvents are suitable for dissolving and storing SKA-378?
A3: The choice of solvent can significantly impact the stability of a compound in solution. While specific solubility data for SKA-378 should be obtained from the supplier, for similar compounds, DMSO, DMF, and ethanol (B145695) are often used for initial stock solutions. For long-term storage in solution, it is important to use high-purity, anhydrous solvents to minimize hydrolysis. The stability of the compound in the chosen solvent should be validated.
Q4: What are the potential degradation pathways for SKA-378?
A4: Based on the chemical structure of SKA-378 (a chlorinated naphthalenyl aminothiazole), potential degradation pathways may include:
-
Oxidation: The thiazole (B1198619) ring and the amino group can be susceptible to oxidation, especially in the presence of air, light, or oxidizing agents.[5][6][7]
-
Hydrolysis: The amide linkage (if present, depending on the full structure not entirely clear from search results) or the aminothiazole ring itself could be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: Exposure to light can lead to the formation of reactive species and subsequent degradation.
Q2: How can I monitor the purity and stability of my SKA-378 sample over time?
A2: Regular analytical testing is crucial to ensure the integrity of your SKA-378 sample. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing purity and detecting degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify unknown degradation products. It is advisable to establish a baseline purity profile upon receiving the compound and then re-analyze it at regular intervals.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments. | Compound degradation due to improper storage. | 1. Verify storage conditions (temperature, light protection). 2. Check the age of the stock solution. 3. Perform a purity check using HPLC. 4. Prepare fresh stock solutions from a new vial of lyophilized powder. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Compare the chromatogram with the initial purity data. 2. Try to identify the degradation products using LC-MS. 3. Review storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, incompatible solvent). |
| Change in physical appearance (color, texture). | Significant degradation or contamination. | 1. Do not use the compound for experiments. 2. Discard the vial following institutional safety protocols. 3. Obtain a fresh batch of the compound. |
| Inconsistent experimental results. | Inhomogeneous solution or partial degradation. | 1. Ensure the compound is fully dissolved before use. 2. Vortex and sonicate the solution if necessary. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 4. Perform a purity check. |
Data Presentation: Hypothetical Stability of SKA-378
The following tables present hypothetical stability data for SKA-378 to illustrate how such data might be presented. Note: This is not actual experimental data for SKA-378.
Table 1: Long-Term Storage Stability of Lyophilized SKA-378
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -80°C, Dark | 0 | 99.5 | White Powder |
| 12 | 99.4 | No Change | |
| 24 | 99.2 | No Change | |
| -20°C, Dark | 0 | 99.5 | White Powder |
| 12 | 98.8 | No Change | |
| 24 | 97.5 | Slight Off-White | |
| 4°C, Dark | 0 | 99.5 | White Powder |
| 6 | 97.1 | Off-White Powder | |
| 12 | 94.3 | Yellowish Powder | |
| Room Temp, Light | 0 | 99.5 | White Powder |
| 1 | 90.2 | Yellow Powder | |
| 3 | 75.6 | Brownish Powder |
Table 2: Stability of SKA-378 in Solution (10 mM in DMSO)
| Storage Condition | Time (Weeks) | Purity (%) by HPLC |
| -20°C, Dark | 0 | 99.5 |
| 4 | 99.3 | |
| 12 | 98.9 | |
| 4°C, Dark | 0 | 99.5 |
| 2 | 98.2 | |
| 4 | 96.5 | |
| Room Temp, Light | 0 | 99.5 |
| 1 | 85.1 | |
| 2 | 68.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of SKA-378
Objective: To investigate the intrinsic stability of SKA-378 under various stress conditions and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of SKA-378 in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24, 48, and 72 hours. Also, reflux the stock solution at 80°C for 8 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light (in a photostability chamber) for 24, 48, and 72 hours.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS.
-
Protocol 2: Long-Term Stability Testing of SKA-378
Objective: To evaluate the stability of SKA-378 under recommended long-term storage conditions.
Methodology:
-
Sample Preparation:
-
Store multiple aliquots of lyophilized SKA-378 in amber glass vials.
-
Prepare multiple aliquots of a 10 mM stock solution of SKA-378 in anhydrous DMSO.
-
-
Storage Conditions:
-
Store the vials of lyophilized powder and solution at the following conditions:
-
-80°C (dark)
-
-20°C (dark)
-
4°C (dark)
-
25°C / 60% RH (controlled room temperature, dark)
-
-
-
Time Points:
-
Pull samples for analysis at pre-determined time points: 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analysis:
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Determine the purity by a validated HPLC method.
-
Degradation Products: Quantify any observed degradation products.
-
-
Visualizations
References
- 1. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. globalchemsdepot.com [globalchemsdepot.com]
- 5. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Neuroprotective Efficacy of SKA-378
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent SKA-378 with the established drug Riluzole and other neuroprotective alternatives. The information presented is supported by experimental data from preclinical studies, with a focus on models of excitotoxicity.
Introduction to SKA-378 and its Neuroprotective Potential
SKA-378 is a novel aminothiazole derivative that has demonstrated significant neuroprotective effects in models of acute neuronal injury.[1] Its primary mechanism of action is thought to involve the modulation of excitotoxicity, a key pathological process in various neurological disorders, including epilepsy and ischemic stroke. This guide will delve into the experimental evidence supporting the neuroprotective efficacy of SKA-378, comparing it directly with Riluzole, a widely recognized neuroprotective agent, and other classes of neuroprotective compounds.
Head-to-Head Comparison: SKA-378 vs. Riluzole
Both SKA-378 and Riluzole have been evaluated for their ability to mitigate neuronal damage in the kainic acid (KA)-induced seizure model in rats, a well-established model of temporal lobe epilepsy and excitotoxic cell death.[1][2]
Data Presentation: Neuroprotective Efficacy in the Kainic Acid Model
| Compound | Dosage | Primary Outcome Measure | Result | Reference |
| SKA-378 | 30 mg/kg | Attenuation of acute neural injury in hippocampal CA1, CA3, and CA4/hilus regions. | Largely attenuated neural injury when administered after KA-induced status epilepticus.[2] | [1][2] |
| Riluzole | 10 mg/kg | Blockade of acute neural injury in the hippocampus. | Effectively blocked acute neural injury.[2] | [1][2] |
| SKA-378 | 30 mg/kg | Reduction of neuroinflammation (microglial activation and astrogliosis) at 3, 7, and 14 days post-status epilepticus. | Significantly reduced acute neuroinflammation. | [1] |
| Riluzole | 10 mg/kg | Reduction of neuroinflammation (microglial activation and astrogliosis) at 3, 7, and 14 days post-status epilepticus. | Significantly reduced acute neuroinflammation. | [1] |
Mechanistic Insights: How SKA-378 and Riluzole Protect Neurons
The neuroprotective effects of SKA-378 and Riluzole are believed to stem from their ability to counteract the damaging cascade of events initiated by excessive glutamate, the primary excitatory neurotransmitter in the central nervous system.
Signaling Pathway of Excitotoxicity and Neuroprotection
Caption: Excitotoxicity cascade and the inhibitory action of SKA-378 and Riluzole.
Pharmacokinetic analysis suggests that while SKA-378 is a potent inhibitor of the NaV1.6 sodium channel, this may not be the predominant mechanism of its neuroprotective action.[2] Both SKA-378 and Riluzole are also known to inhibit neural activity-regulated glutamine transport.[2]
Comparison with Other Neuroprotective Alternatives
Beyond Riluzole, several other classes of compounds have been investigated for their neuroprotective properties.
| Class of Compound | Mechanism of Action | Examples | Key Findings |
| NMDA Receptor Antagonists | Block the N-methyl-D-aspartate (NMDA) receptor, preventing excessive calcium influx. | Memantine, Ketamine | Have shown neuroprotective effects in various models of neurological disorders, but clinical use can be limited by side effects.[3][4] |
| Calcium Channel Blockers | Inhibit the influx of calcium through voltage-gated calcium channels, attenuating downstream damaging pathways. | Nimodipine | Effective in certain conditions like subarachnoid hemorrhage, but have shown limited efficacy in broader ischemic stroke trials.[5][6] |
| Free Radical Scavengers | Neutralize reactive oxygen species (ROS) generated during excitotoxicity and inflammation. | Edaravone, NXY-059 | Edaravone is approved for the treatment of stroke in Japan, highlighting the potential of this approach.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of SKA-378 and its comparators.
Kainic Acid-Induced Seizure Model in Rats
This in vivo model is used to simulate temporal lobe epilepsy and excitotoxic neuronal death.
Caption: Workflow for the kainic acid-induced seizure model.
Protocol Summary:
-
Animal Model: Adult male Sprague Dawley rats are typically used.[1]
-
Kainic Acid Administration: Kainic acid is administered to induce status epilepticus. A repeated low-dose paradigm (e.g., initial dose of 10 mg/kg, followed by 5 mg/kg every 30 minutes) can be used to achieve sustained seizure activity.[8]
-
Drug Administration: SKA-378 (e.g., 30 mg/kg) or Riluzole (e.g., 10 mg/kg) is administered at a specific time point relative to the induction of status epilepticus, often 1 hour after.[1]
-
Assessment of Neuroprotection: At various time points post-treatment (e.g., 3, 7, and 14 days), brain tissue is collected for analysis.[1]
Assessment of Neuronal Viability and Damage
1. Neuronal Viability (MTT Assay)
This colorimetric assay is a common in vitro method to assess cell viability.
Protocol Summary:
-
Plate neuronal cells in a 96-well plate.
-
Treat cells with the test compound (e.g., SKA-378) and/or a neurotoxic agent.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan (B1609692) product.
-
Solubilize the formazan crystals and measure the absorbance at approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[9]
2. Immunohistochemistry for Neuronal Nuclei (NeuN)
NeuN is a marker for mature neurons, and its staining is used to quantify neuronal survival.
Protocol Summary:
-
Tissue Preparation: Perfuse the animal and fix the brain tissue in paraformaldehyde. Prepare brain sections (e.g., 40µm).
-
Antigen Retrieval: Use a method such as boiling in sodium citrate (B86180) buffer to unmask the antigen.
-
Blocking: Block non-specific binding sites using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with an anti-NeuN antibody.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.
-
Detection: Use an avidin-biotin-peroxidase complex (ABC) method with a chromogen like DAB to visualize the staining.
-
Analysis: Quantify the number of NeuN-positive cells in specific brain regions.
Assessment of Neuroinflammation
Western Blot for Iba-1 and GFAP
Iba-1 is a marker for microglia, and GFAP (Glial Fibrillary Acidic Protein) is a marker for astrocytes. Upregulation of these proteins indicates neuroinflammation.
Caption: Standard workflow for Western blot analysis.
Protocol Summary:
-
Protein Extraction: Homogenize brain tissue and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Iba-1 or GFAP.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
SKA-378 demonstrates significant neuroprotective efficacy, comparable to the established drug Riluzole, in preclinical models of excitotoxic neuronal injury. Its ability to attenuate both neuronal death and neuroinflammation highlights its therapeutic potential for neurological disorders where excitotoxicity is a key pathological feature. Further head-to-head comparative studies with quantitative endpoints are warranted to more precisely define its therapeutic window and efficacy relative to other neuroprotective strategies. The detailed experimental protocols provided in this guide should facilitate such future investigations.
References
- 1. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 2. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective properties of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Neuroprotective effects of free radical scavengers in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Post-Kainic Acid Status Epilepticus-Induced Spontaneous Recurrent Seizures Model (rat) [panache.ninds.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of SKA-378 and Other Neuroprotective Agents in Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel neuroprotective agent SKA-378 against established antiepileptic drugs (AEDs) with neuroprotective properties, including Riluzole, Topiramate, Levetiracetam (B1674943), Phenytoin, and Carbamazepine (B1668303). The focus is on their efficacy in mitigating neuronal damage in the context of epilepsy, with supporting data primarily from the kainic acid (KA) model of temporal lobe epilepsy.
Executive Summary
SKA-378, a novel aminothiazole derivative of Riluzole, demonstrates significant neuroprotective effects in preclinical models of epilepsy. Its multifaceted mechanism of action, targeting both ion channels and glutamate (B1630785) transport, positions it as a promising candidate for reducing seizure-induced brain injury. This guide synthesizes available experimental data to compare its performance with other neuroprotective agents, highlighting differences in mechanisms, efficacy, and experimental validation.
Comparative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from various studies. It is crucial to note that the data are compiled from different experiments and may not be directly comparable due to variations in protocols, animal models, and assessment methods. The primary model referenced is the kainic acid (KA)-induced status epilepticus model in rats, a widely accepted paradigm for studying temporal lobe epilepsy and associated neurodegeneration.
Table 1: Comparison of Neuroprotective Efficacy in the Kainic Acid (KA) Model of Epilepsy
| Agent | Dosage | Administration Time Relative to KA-induced Status Epilepticus (SE) | Key Neuroprotective Outcomes | Source(s) |
| SKA-378 | 30 mg/kg | Pre- or post-SE | Attenuated acute neural injury in CA1, CA3, and CA4/hilus. Reduced neuroinflammation. | [1][2] |
| Riluzole | 10 mg/kg | Post-SE | Blocked acute neural injury. Attenuated neuroinflammation. | [1][2] |
| Topiramate | 60 mg/kg | 1 hour post-SE | Diminished neuron loss in the hilar polymorphic region. Reduced mossy fiber sprouting. | [2] |
| Levetiracetam | 50 mg/kg | 30 minutes pre-KA | Reduced neuronal cell damage. Decreased lipid peroxidation (MDA levels) and prevented glutathione (B108866) (GSH) loss. | [3] |
| Carbamazepine | 30 mg/kg | 30 minutes pre-KA | Exerted a protective effect on sleep pattern alterations. Decreased the frequency of head and body shakes by 60%. | [4] |
| Phenytoin | N/A in KA model | N/A in KA model | Data from optic neuritis model: 30% reduction in retinal nerve fiber layer loss. | [5][6] |
Disclaimer: The data presented are from various preclinical studies and should be interpreted with caution. Direct head-to-head comparative studies are limited.
Table 2: Mechanistic Comparison of Neuroprotective Agents
| Agent | Primary Mechanism(s) of Neuroprotection | Key Molecular Targets |
| SKA-378 | Inhibition of voltage-gated sodium channels and Ca2+-regulated glutamine transport. | NaV1.6, Ca2+-regulated MeAIB/glutamine transporter. |
| Riluzole | Inhibition of glutamate release, inactivation of voltage-gated sodium channels. | Voltage-gated Na+ channels, NMDA receptors. |
| Topiramate | Blocks voltage-gated sodium channels, enhances GABA-A receptor activity, antagonizes AMPA/kainate receptors, inhibits carbonic anhydrase. | Na+ channels, GABA-A receptors, AMPA/kainate receptors, carbonic anhydrase. |
| Levetiracetam | Modulates synaptic vesicle protein 2A (SV2A), inhibits presynaptic calcium channels. | SV2A, N-type and P/Q-type Ca2+ channels. |
| Phenytoin | Blocks voltage-gated sodium channels. | Voltage-gated Na+ channels. |
| Carbamazepine | Blocks voltage-gated sodium channels. | Voltage-gated Na+ channels. |
Experimental Protocols
Kainic Acid (KA)-Induced Status Epilepticus Model in Rats
This model is a cornerstone for evaluating neuroprotective agents against seizure-induced neuronal death, particularly in the hippocampus.
-
Animal Preparation: Adult male Sprague-Dawley rats are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
KA Administration: Kainic acid is administered to induce status epilepticus (SE). A common method involves repeated low-dose intraperitoneal (i.p.) injections (e.g., 5 mg/kg every hour) until the animal exhibits continuous seizure activity (Racine stage 4 or 5) for a predetermined duration (e.g., >3 hours).
-
Drug Administration: The test compound (e.g., SKA-378, Riluzole) or vehicle is administered at specified times before or after the induction of SE. For instance, SKA-378 has been administered at 30 mg/kg (i.p.) and Riluzole at 10 mg/kg (i.p.) one hour after the onset of SE.[2]
-
Monitoring: Animals are continuously monitored for seizure severity and duration.
-
Tissue Collection and Analysis: At specific time points post-SE (e.g., 3, 7, or 14 days), animals are euthanized, and their brains are collected for histological and biochemical analysis.
Assessment of Neuroprotection
-
Histological Staining for Neuronal Viability (NeuN):
-
Brains are fixed, sectioned, and stained with an antibody against NeuN, a marker for mature neurons.
-
The number of NeuN-positive cells in specific hippocampal regions (e.g., CA1, CA3) is quantified to assess neuronal survival. A higher number of NeuN-positive cells in the drug-treated group compared to the vehicle group indicates neuroprotection.
-
-
Fluoro-Jade C Staining for Neurodegeneration:
-
This stain specifically labels degenerating neurons.
-
Sections are rehydrated and incubated in a potassium permanganate (B83412) solution, followed by incubation in the Fluoro-Jade C staining solution.
-
The number of Fluoro-Jade C-positive cells is counted to quantify the extent of neurodegeneration. A reduction in Fluoro-Jade C staining in the treated group signifies a neuroprotective effect.
-
-
Immunohistochemistry for Neuroinflammation:
-
Microglial Activation (Iba-1): Staining for Iba-1 is used to identify microglia. An increase in the number and morphological changes (e.g., amoeboid shape) of Iba-1 positive cells indicate microglial activation and neuroinflammation.
-
Astrogliosis (GFAP): Glial fibrillary acidic protein (GFAP) is a marker for astrocytes. Increased GFAP expression is indicative of reactive astrogliosis, a hallmark of CNS injury.
-
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: Proposed neuroprotective mechanism of SKA-378.
Caption: Multifaceted mechanism of action of Topiramate.
Caption: Levetiracetam's mechanism via SV2A binding.
Experimental Workflow
References
- 1. Marked differences in the effects of levetiracetam and its analogue brivaracetam on microglial, astrocytic, and neuronal density in the rat model of kainic acid-induced temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEUROPROTECTIVE-EFFECTS-OF-TOPIRAMATE-IN-THE-KAINIC-ACID-MODEL-OF-STATUS-EPILEPTICUS [aesnet.org]
- 3. Levetiracetam protects against kainic acid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuro-protective effects of carbamazepine on sleep patterns and head and body shakes in kainic acid-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 6. Phenytoin May Offer Neuroprotection to Patients With Optic Neuritis | MDedge [mdedge.com]
A Head-to-Head Comparison of SKA-378 and Carbamazepine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational compound SKA-378 and the established anti-seizure medication (ASM) carbamazepine (B1668303). The information presented is based on available preclinical data to inform future research and drug development efforts.
Executive Summary
Carbamazepine is a widely prescribed ASM primarily acting as a voltage-gated sodium channel blocker. It has a well-characterized efficacy and pharmacokinetic profile. SKA-378 is a novel, preclinical compound derived from riluzole (B1680632) that has demonstrated neuroprotective effects in a model of temporal lobe epilepsy. Its proposed mechanism of action involves the inhibition of glutamine transport and potential modulation of specific sodium channel subtypes. To date, no head-to-head clinical or preclinical studies have been published directly comparing SKA-378 and carbamazepine. This guide synthesizes the available preclinical data to offer a comparative overview.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for SKA-378 and carbamazepine from preclinical studies. Direct comparison is limited by the different experimental models in which each compound has been predominantly studied.
Table 1: Anticonvulsant Efficacy in Preclinical Seizure Models
| Parameter | SKA-378 | Carbamazepine |
| Maximal Electroshock (MES) Seizure Test | ||
| ED₅₀ (mice, mg/kg) | Data not available | 9.67[1] |
| ED₅₀ (rats, mg/kg) | Data not available | 4.39[1], 7.5[2] |
| Pentylenetetrazol (PTZ) Seizure Test | ||
| Efficacy (mice) | Data not available | Increased seizure threshold for tonic extension at 10 and 20 mg/kg[3] |
| Efficacy (rats) | Data not available | More effective than in the bicuculline (B1666979) model; efficacy increases with age[4] |
| Kainic Acid (KA) Induced Seizure Model | ||
| Neuroprotection (rats, mg/kg) | 30 (administered 1h post-status epilepticus)[5] | Data not available in this model |
Table 2: Pharmacokinetic Parameters
| Parameter | SKA-378 (in rats) | Carbamazepine (in humans, unless otherwise specified) |
| Absorption | Good oral bioavailability | Relatively slow but practically complete oral absorption |
| Distribution | Brain penetrant | 70-80% plasma protein bound |
| Metabolism | Data not available | Hepatic, via CYP3A4 to an active epoxide metabolite |
| Elimination Half-life | Data not available | ~35-40 hours (single dose), reduces to 12-17 hours (repeated dosing) |
Table 3: Mechanistic Profile
| Target | SKA-378 | Carbamazepine |
| Primary Mechanism | Inhibition of methylaminoisobutyric acid (MeAIB)/glutamine transport (non-competitive, indirect)[6][7] | Voltage-gated sodium channel blocker |
| Secondary/Proposed Mechanism(s) | Potent inhibitor of NaV1.6 (IC₅₀ = 28 µM) compared to NaV1.2 (IC₅₀ = 118 µM)[6] | May also affect serotonin (B10506) systems and block voltage-gated calcium channels |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Kainic Acid (KA)-Induced Seizure Model (as applied to SKA-378)
This model is used to induce status epilepticus and subsequent neurodegeneration, mimicking features of temporal lobe epilepsy.
-
Animal Model: Adult male Sprague Dawley rats are typically used.
-
Induction of Status Epilepticus (SE): Kainic acid is administered to induce SE. The onset of SE is behaviorally monitored.
-
Drug Administration: SKA-378 (e.g., 30 mg/kg) or vehicle is administered at a set time point after the induction of SE (e.g., 1 hour)[5].
-
Assessment of Neuroprotection: At various time points post-SE (e.g., 3, 7, and 14 days), animals are euthanized, and brain tissue is collected. Neural injury is assessed using markers like Fluoro-Jade C staining, while neuronal survival is evaluated by NeuN staining through immunohistochemistry[5].
-
Assessment of Neuroinflammation: Microglial activation and astrogliosis are assessed by immunohistochemistry for markers such as Iba-1 and GFAP[5].
Maximal Electroshock (MES) Seizure Test (as applied to Carbamazepine)
The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Mice (e.g., CF-1) or rats (e.g., Sprague-Dawley) are used.
-
Drug Administration: Carbamazepine or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.
-
Seizure Induction: A maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes at the presumed time of peak drug effect[8].
-
Endpoint: The presence or absence of a tonic hindlimb extension is recorded. Abolition of the tonic hindlimb extension is considered protection[8].
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated from the dose-response data[1].
Methylaminoisobutyric Acid (MeAIB) Transport Inhibition Assay (as applied to SKA-378)
This in vitro assay is used to determine the effect of SKA-378 on glutamine transport.
-
Cell Culture: Mature rat hippocampal neuron-enriched cultures are used.
-
Stimulation: Neuronal activity is stimulated, for example, by high potassium (K⁺) concentration, to induce MeAIB transport.
-
Drug Application: SKA-378 is applied to the cultures at various concentrations. For kinetic analysis, a concentration that produces half-maximal inhibition (e.g., 25 µM) is used[7][9].
-
Transport Measurement: The uptake of radiolabeled ¹⁴C-MeAIB is measured over a set period.
-
Data Analysis: The inhibition of MeAIB transport is quantified, and kinetic parameters (Kₘ and Vₘₐₓ) are determined using methods like Eadie-Hofstee analysis to understand the nature of inhibition (competitive vs. non-competitive)[7][9].
Whole-Cell Patch-Clamp Electrophysiology (general protocol for assessing sodium channel modulation)
This technique is the gold standard for studying the effects of compounds on ion channel function.
-
Cell Preparation: Acutely isolated neurons or cell lines expressing specific sodium channel subtypes (e.g., NaV1.6) are used.
-
Recording Configuration: A glass micropipette forms a high-resistance (giga-seal) with the cell membrane, and the membrane patch is ruptured to allow for whole-cell recording.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit sodium currents.
-
Drug Application: The compound of interest (e.g., SKA-378 or carbamazepine) is applied to the extracellular solution.
-
Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the effect of the compound on channel properties, such as current amplitude, voltage-dependence of activation and inactivation, and use-dependency of the block. IC₅₀ values can be calculated from concentration-response curves.
Mandatory Visualizations
Caption: Carbamazepine's mechanism of action.
Caption: Proposed mechanisms of SKA-378.
Caption: Workflow for preclinical anticonvulsant screening.
Conclusion
Carbamazepine is a well-established ASM with a primary mechanism of action centered on the blockade of voltage-gated sodium channels and proven efficacy in models of generalized tonic-clonic seizures. SKA-378 is an early-stage investigational compound with a distinct proposed mechanism of action involving the inhibition of glutamine transport, which may offer neuroprotective benefits in addition to potential anti-seizure effects. The available data for SKA-378 is currently limited to a model of temporal lobe epilepsy, and its efficacy in standard anticonvulsant screening models has not been reported. Further preclinical studies are required to directly compare the anticonvulsant profiles of SKA-378 and carbamazepine and to fully elucidate the therapeutic potential of SKA-378. Specifically, evaluating SKA-378 in the MES and PTZ seizure models would provide crucial data for a more direct comparison of anticonvulsant potency.
References
- 1. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 2. Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Effects of carbamazepine on bicuculline- and pentylenetetrazol-induced seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 6. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+-regulated expression of high affinity methylaminoisobutryic acid transport in hippocampal neurons inhibited by riluzole and novel neuroprotective aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window: A Comparative Analysis of ND-378 (SKA-378) and Riluzole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic windows of the investigational compound ND-378, identified in the scientific literature as SKA-378, and the approved drug riluzole (B1680632). The comparison is based on available preclinical and clinical data, highlighting the differing stages of development and the consequently varied depth of information for each compound.
Executive Summary
Riluzole is an established neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS), with a well-documented, albeit narrow, therapeutic window in humans. Its clinical use is characterized by modest efficacy in extending survival and a known profile of adverse effects, most notably hepatic toxicity. In contrast, this compound (SKA-378) is a novel, chlorinated aminothiazole derivative of riluzole currently in the preclinical phase of development.[1] Available data, primarily from rodent models of temporal lobe epilepsy, suggest a potential for neuroprotective effects, but a formal therapeutic window has not been established.[1][2] This guide synthesizes the current data to offer a preliminary comparative evaluation.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound (SKA-378) and riluzole. It is critical to note that the data for this compound are from preclinical animal studies, while the data for riluzole encompass both preclinical and human clinical trials.
Table 1: Preclinical Efficacy and Dosing
| Parameter | This compound (SKA-378) | Riluzole | Source |
| Animal Model | Rat model of temporal lobe epilepsy (Kainic Acid-induced) | Rat model of temporal lobe epilepsy (Kainic Acid-induced) | [1][3] |
| Effective Dose | 30 mg/kg | 10 mg/kg | [1][3] |
| In Vitro Potency (IC50) | Potent inhibitor of methylaminoisobutyric acid (MeAIB) transport | Inhibitor of MeAIB transport (IC50 = 1 µM) | [1] |
| Sodium Channel Blockade (IC50) | NaV1.6: 28 µM; NaV1.2: 118 µM | Not specified in these studies | [1] |
Table 2: Therapeutic Index and Safety Data
| Parameter | This compound (SKA-378) | Riluzole | Source |
| Therapeutic Index (Animal) | Not yet determined. A related compound, SKA-19, showed a TD50/ED50 of 6-9 (intraperitoneal) and 33 (oral) in rodents. | Not specified in these studies. | [4] |
| Human Dosage (ALS) | Not Applicable | 50 mg twice daily | [5] |
| Primary Toxicities (Human) | Not Applicable | Elevated liver enzymes, nausea, weakness, dizziness | [6] |
Experimental Protocols
Kainic Acid-Induced Seizure Model in Rats
This protocol is central to the preclinical evaluation of the neuroprotective effects of both this compound (SKA-378) and riluzole.
-
Animal Subjects: Adult male Sprague Dawley rats are used in these studies.[3]
-
Induction of Status Epilepticus (SE): Seizures are induced by the administration of kainic acid (KA).[3]
-
Drug Administration:
-
Assessment of Neuroprotection:
-
Assessment of Neuroinflammation:
-
Markers for microglial activation and astrogliosis are evaluated through immunohistochemistry and Western blot analysis.[3]
-
Signaling Pathways and Mechanisms of Action
Both riluzole and its derivative, this compound (SKA-378), are believed to exert their neuroprotective effects through the modulation of glutamatergic neurotransmission and ion channel function.
Proposed Mechanism of Action of Riluzole
Riluzole's mechanism is multifaceted and not fully elucidated. It is thought to involve:
-
Inhibition of Glutamate Release: By blocking voltage-gated sodium channels on presynaptic nerve terminals.
-
Postsynaptic Effects: Non-competitive blockade of NMDA receptors.
-
G-protein Dependent Signaling: Activation of a signal transduction process that contributes to its neuroprotective effects.
Proposed Mechanism of Action of this compound (SKA-378)
As a derivative of riluzole, this compound (SKA-378) is also thought to modulate neuronal excitability. Preclinical studies suggest a key mechanism involves the inhibition of sodium channels, with a noted potency for the NaV1.6 subtype.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of neuroprotective compounds like this compound (SKA-378) and riluzole.
Conclusion
The evaluation of the therapeutic window for this compound (SKA-378) is in its nascent stages, with current knowledge limited to preclinical efficacy in a specific animal model. While it shows promise as a neuroprotective agent, extensive toxicological and pharmacokinetic studies are required to establish a therapeutic index and to ascertain its potential for clinical development.
Riluzole, in contrast, has a well-defined, albeit narrow, therapeutic window in the context of ALS treatment. Its clinical utility is established, as are its limitations and safety considerations. The comparison underscores the long developmental pathway from a promising preclinical compound to an approved therapeutic. Future research on this compound (SKA-378) should focus on comprehensive dose-ranging toxicity studies and the evaluation of its efficacy in a broader range of neurological disease models to better define its therapeutic potential and safety profile.
References
- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 3. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Windward Bio Initiates Global Phase 2 Asthma Trial of WIN378, a Potential Best-in-Disease, Long-Acting, Anti-TSLP Monoclonal Antibody - BioSpace [biospace.com]
Comparative Validation of SKA-378's Mechanism of Action in Neuronal Cell Models
A Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comparative analysis of SKA-378, a novel neuroprotective agent, detailing its mechanism of action as validated in relevant cell lines. SKA-378, a naphthalenyl substituted aminothiazole derivative of riluzole (B1680632), has demonstrated significant potential in models of temporal lobe epilepsy.[1][2][3] This document outlines the experimental data supporting its primary mechanisms of action and offers a comparison with its parent compound, riluzole.
Core Mechanism of Action: Dual Inhibition
SKA-378 exerts its neuroprotective effects primarily through two distinct mechanisms:
-
Inhibition of Neural Activity-Regulated Glutamine Transport: SKA-378 is a potent, non-competitive inhibitor of methylaminoisobutyric acid (MeAIB)/glutamine transport in mature rat hippocampal neurons.[2][4] This action is crucial as it modulates the glutamate/glutamine cycle, which is often dysregulated in excitotoxic conditions like epilepsy.
-
Blockade of Voltage-Gated Sodium Channels: The compound also functions as an inhibitor of the voltage-gated sodium channel NaV1.6 and, to a lesser extent, NaV1.2.[2][4] While this is a secondary mechanism, it contributes to the overall reduction in neuronal hyperexcitability.
Quantitative Comparison: SKA-378 vs. Riluzole
The following table summarizes the key quantitative data comparing the potency of SKA-378 with the established neuroprotective agent, riluzole. The data is primarily derived from studies in mature rat hippocampal neuron-enriched cultures and heterologous expression systems.[2][4]
| Target | Compound | Cell System | Potency (IC50) | Citation |
| MeAIB/Glutamine Transport | SKA-378 | Rat Hippocampal Neurons | ~1.1 µM | [4] |
| Riluzole | Rat Hippocampal Neurons | ~1.0 µM | [1][2] | |
| NaV1.6 Sodium Channel | SKA-378 | Heterologous Cells | 28 µM | [2][4] |
| NaV1.2 Sodium Channel | SKA-378 | Heterologous Cells | 118 µM | [2][4] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway affected by SKA-378 and a typical experimental workflow for validating its mechanism of action.
Caption: Proposed mechanism of action for SKA-378.
Caption: Workflow for validating SKA-378's mechanism.
Experimental Protocols
Below are detailed methodologies for the key experiments used to validate the mechanism of action of SKA-378.
14C-Methylaminoisobutyric Acid (MeAIB) Transport Assay
This assay is used to quantify the inhibitory effect of SKA-378 on glutamine transport in neuronal cultures.
-
Cell Culture: Mature (21-28 days in vitro) rat hippocampal neuron-enriched cultures are used. These cultures are maintained in appropriate media to ensure the development of mature neuronal networks.
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of SKA-378 or riluzole (as a comparator) for a specified period.
-
The transport assay is initiated by adding 14C-MeAIB, a radiolabeled analog of glutamine, to the culture medium.
-
After a defined incubation period (e.g., 15 minutes), the transport is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The amount of 14C-MeAIB transported into the cells is plotted against the concentration of the inhibitor (SKA-378 or riluzole). An IC50 value is then calculated using non-linear regression analysis to determine the concentration at which 50% of the transport activity is inhibited.[4]
Patch-Clamp Electrophysiology for Sodium Channel Inhibition
This technique is employed to measure the effect of SKA-378 on specific voltage-gated sodium channel subtypes expressed in heterologous cells (e.g., HEK293 cells).
-
Cell Preparation: Heterologous cells are transiently or stably transfected with the cDNA encoding the specific sodium channel subtype of interest (e.g., NaV1.6 or NaV1.2).
-
Recording:
-
Whole-cell patch-clamp recordings are performed on the transfected cells.
-
A voltage protocol is applied to elicit sodium currents. This typically involves holding the cell at a negative membrane potential and then depolarizing it to various test potentials.
-
A baseline recording of the sodium current is established.
-
SKA-378 is then perfused into the recording chamber at various concentrations.
-
-
Data Analysis: The peak sodium current at each concentration of SKA-378 is measured and compared to the baseline current. A concentration-response curve is generated, and the IC50 value is determined. This provides a quantitative measure of the compound's potency in inhibiting the specific sodium channel subtype.[2][4]
Conclusion
The available data robustly supports a dual mechanism of action for SKA-378, primarily involving the inhibition of MeAIB/glutamine transport and, secondarily, the blockade of NaV1.6 channels. In primary neuronal cultures, its potency for inhibiting glutamine transport is comparable to that of riluzole, establishing it as a significant compound for further investigation in the context of neuroprotection and epilepsy. The experimental protocols outlined provide a clear framework for the continued validation and exploration of SKA-378 and similar neuroprotective agents in various cell lines and disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 4. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SKA-378 and Lamotrigine in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of the novel aminothiazole derivative, SKA-378, and the established anti-epileptic drug, lamotrigine (B1674446). The following analysis is based on available preclinical data, focusing on their efficacy in mitigating neuronal damage in various models of neurodegeneration.
Executive Summary
Both SKA-378 and lamotrigine have demonstrated significant neuroprotective effects in preclinical studies. Lamotrigine, a well-established therapeutic, exerts its neuroprotective action primarily through the inhibition of voltage-gated sodium and calcium channels, leading to a reduction in excitotoxic glutamate (B1630785) release. Emerging evidence also points to its role in modulating intracellular signaling pathways related to apoptosis and histone acetylation. SKA-378, a newer investigational compound, has shown promise in models of temporal lobe epilepsy, where it effectively protects hippocampal neurons from excitotoxic injury. While direct comparative studies are limited, this guide synthesizes available quantitative data to offer a preliminary assessment of their relative neuroprotective potential.
Data Presentation: Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the neuroprotective effects of SKA-378 and lamotrigine in various preclinical models. It is important to note that these data are collated from different studies and direct, head-to-head comparisons should be interpreted with caution.
Table 1: Neuroprotection in the Kainic Acid (KA) Model of Temporal Lobe Epilepsy
| Compound | Species | Dose | Administration Route | Hippocampal Region | Neuroprotection Outcome | Endpoint | Reference |
| SKA-378 | Rat | 30 mg/kg | i.p. | CA1, CA3, CA4/hilus | Attenuation of acute neural injury | Fluorojade C & NeuN staining | [1] |
| Lamotrigine | Rat | 10, 30 mg/kg | i.p. | CA4 | Reduction in neuronal cell loss (up to 66% protection in vehicle) | Not specified | [2] |
Table 2: Neuroprotection in Other In Vivo and In Vitro Models
| Compound | Model | Species/Cell Type | Dose/Concentration | Neuroprotection Outcome | Endpoint Assay | Reference |
| Lamotrigine | Hypoxic-Ischemic Brain Damage | Neonatal Rat | 10-40 mg/kg | Dose-dependent reduction in neuronal apoptosis and damage | TUNEL & NSE staining | [3] |
| Lamotrigine | Glutamate Excitotoxicity | Rat Cerebellar Granule Cells | ≥100 µM | Nearly full protection | MTT assay | [4][5] |
| Lamotrigine | Global Cerebral Ischemia | Gerbil | 30 or 50 mg/kg (2 doses) | Significant prevention of CA1 neuronal loss | Histological analysis | [6][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vivo Neuroprotection Model: Kainic Acid-Induced Excitotoxicity
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Excitotoxicity: Kainic acid (KA) is administered systemically (e.g., 10 mg/kg, i.p.) to induce status epilepticus and subsequent excitotoxic neuronal damage, particularly in the hippocampus.
-
Drug Administration:
-
Assessment of Neuroprotection:
-
Fluorojade C Staining: At a designated time point post-KA administration (e.g., 3, 7, or 14 days), animals are euthanized, and brains are collected for histological analysis. Brain sections are stained with Fluorojade C, a fluorescent marker that specifically labels degenerating neurons.
-
NeuN Immunohistochemistry: To visualize surviving neurons, adjacent sections are stained with an antibody against NeuN (Neuronal Nuclei), a marker for mature neurons. The number of Fluorojade C-positive and NeuN-positive cells in specific hippocampal regions (e.g., CA1, CA3, CA4) is quantified to determine the extent of neurodegeneration and neuroprotection.
-
In Vitro Neuroprotection Assay: Glutamate Excitotoxicity in Primary Neurons
-
Cell Culture: Primary cerebellar granule neurons are isolated from neonatal rat pups and cultured in vitro.
-
Induction of Excitotoxicity: After a period of maturation in culture, neurons are exposed to an excitotoxic concentration of L-glutamic acid (e.g., 100 µM).
-
Drug Treatment: Cells are pre-treated with varying concentrations of lamotrigine for a specified duration before the glutamate challenge.
-
Assessment of Neuronal Viability (MTT Assay):
-
Following the excitotoxic insult, the culture medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer.
-
Higher absorbance values correlate with a greater number of viable cells.[4][5]
-
Apoptosis Detection: TUNEL Assay
-
Tissue Preparation: Brain tissue sections are prepared from animals subjected to the neurodegenerative insult.
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Tissue sections are treated with terminal deoxynucleotidyl transferase (TdT), which incorporates labeled dUTPs (e.g., Br-dUTP or fluorescently-labeled dUTP) onto the 3'-hydroxyl ends of fragmented DNA.
-
The incorporated labeled nucleotides are then detected, either directly by fluorescence microscopy or indirectly using an antibody against the label, which is conjugated to an enzyme for colorimetric detection.
-
The number of TUNEL-positive cells is quantified to assess the level of apoptosis.[9][10][11][12]
-
Neuronal Damage Marker: Neuron-Specific Enolase (NSE) Staining
-
Principle: Neuron-Specific Enolase (NSE) is a glycolytic enzyme found in high concentrations in neurons. Its release into the extracellular space or a decrease in its intracellular staining intensity can indicate neuronal damage.
-
Procedure:
-
Brain tissue sections are incubated with a primary antibody specific for NSE.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied, followed by a chromogenic substrate to produce a colored precipitate at the location of the antigen.
-
The intensity of NSE staining or the number of NSE-positive neurons is quantified.[13][14][15][16][17]
-
Mandatory Visualization
Experimental Workflow: In Vivo Neuroprotection Study
References
- 1. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 2. PNU-151774E protects against kainate-induced status epilepticus and hippocampal lesions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection of lamotrigine on hypoxic-ischemic brain damage in neonatal rats: Relations to administration time and doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Neuroprotective effects of the mood stabilizer lamotrigine against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Neuroprotective properties of the novel antiepileptic lamotrigine in a gerbil model of global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. biocare.net [biocare.net]
- 14. genomeme.ca [genomeme.ca]
- 15. pathnsitu.com [pathnsitu.com]
- 16. newcomersupply.com [newcomersupply.com]
- 17. newcomersupply.com [newcomersupply.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the voltage-gated sodium channel (NaV) inhibitor, SKA-378, with a focus on its specificity for the NaV1.6 isoform over other channel subtypes. The information presented herein is intended to assist researchers in evaluating the potential of SKA-378 as a selective pharmacological tool for basic research and drug discovery.
Introduction to SKA-378
SKA-378 is a novel small molecule identified as an inhibitor of voltage-gated sodium channels. Selective inhibition of specific NaV isoforms is a critical goal in the development of next-generation therapeutics for a variety of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain. The NaV1.6 channel, in particular, is a key player in neuronal excitability, and its dysfunction has been implicated in certain forms of epilepsy and other neurological disorders. Therefore, compounds exhibiting selectivity for NaV1.6 are of significant interest to the research community.
Quantitative Analysis of SKA-378 Specificity
The inhibitory activity of SKA-378 has been quantified against a limited number of NaV channel isoforms. The available data, presented in Table 1, is derived from studies utilizing whole-cell patch clamp electrophysiology on heterologous expression systems.
| NaV Isoform | IC50 (µM) | Source |
| NaV1.6 | 20 - 28 | [1][2] |
| NaV1.2 | 118 | [1][2] |
| NaV1.1 | Data not available | |
| NaV1.3 | Data not available | |
| NaV1.4 | Data not available | |
| NaV1.5 | Data not available | |
| NaV1.7 | Data not available | |
| NaV1.8 | Data not available | |
| Table 1: Inhibitory Potency (IC50) of SKA-378 against select NaV channel isoforms. A lower IC50 value indicates higher potency. |
Based on the currently available data, SKA-378 demonstrates a preferential inhibition of the NaV1.6 channel over the NaV1.2 isoform. Specifically, the compound is approximately 4 to 6-fold more potent against NaV1.6 compared to NaV1.2. However, a comprehensive assessment of its specificity is limited by the lack of publicly available data on its activity against other key NaV isoforms, including those prevalent in the central nervous system (NaV1.1, NaV1.3), skeletal muscle (NaV1.4), the heart (NaV1.5), and the peripheral nervous system (NaV1.7, NaV1.8). Further experimental validation across a complete panel of NaV channels is necessary to fully elucidate the selectivity profile of SKA-378.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for NaV channel inhibitors like SKA-378 is typically achieved through whole-cell patch clamp electrophysiology. This technique allows for the direct measurement of ion channel currents in response to a test compound.
Whole-Cell Patch Clamp Electrophysiology Protocol for NaV Inhibition Assay
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media and conditions.
-
Cells are transiently or stably transfected with the cDNA encoding the specific human NaV channel α-subunit of interest (e.g., NaV1.1, NaV1.2, NaV1.6, etc.). Co-transfection with β-subunits may be performed to better recapitulate native channel properties.
-
-
Electrophysiological Recording:
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.
-
-
Recording Setup:
-
Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and positioned to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
-
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -120 mV to ensure channels are in a resting state.
-
Sodium currents are elicited by a depolarizing voltage step, for example, to 0 mV for 20 ms.
-
A P/4 leak subtraction protocol is often used to subtract linear leak currents and capacitive transients.
-
-
-
Compound Application and Data Analysis:
-
A stable baseline of NaV current is established by repeatedly applying the voltage-clamp protocol.
-
SKA-378 is then perfused into the recording chamber at various concentrations.
-
The effect of the compound on the peak sodium current is measured at each concentration until a steady-state inhibition is reached.
-
The percentage of current inhibition is calculated for each concentration relative to the baseline current.
-
A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.
-
The IC50 value, which is the concentration of the compound that produces 50% inhibition of the maximal current, is determined by fitting the data to the Hill equation.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the specificity of a compound against different NaV channel isoforms using patch-clamp electrophysiology.
Caption: Workflow for determining the IC50 of SKA-378 on NaV isoforms.
Conclusion
The available evidence suggests that SKA-378 is a more potent inhibitor of NaV1.6 than NaV1.2. This preferential activity indicates a degree of isoform specificity that warrants further investigation. To fully characterize SKA-378 as a selective tool for studying NaV1.6, it is imperative that its inhibitory activity is systematically evaluated against a comprehensive panel of NaV channel isoforms. Researchers utilizing SKA-378 should be mindful of its known activity on NaV1.2 and the current lack of data for other isoforms, which could have confounding effects depending on the biological system under investigation. The detailed electrophysiological protocol provided in this guide serves as a foundational method for conducting such essential selectivity studies.
References
Comparative Analysis of SKA-378's Efficacy Across Preclinical Epilepsy Models
A comprehensive evaluation of the investigational compound SKA-378 in established rodent models of epilepsy, providing a comparative analysis against standard-of-care anti-epileptic drugs (AEDs).
This guide offers a detailed comparison of the anticonvulsant effects of the novel drug candidate, SKA-378, in two widely recognized preclinical models of epilepsy: the Maximal Electroshock (MES) model, which mimics generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) model, which is representative of myoclonic and absence seizures. The performance of SKA-378 is benchmarked against the established AEDs, Phenytoin and Valproic Acid.
Quantitative Efficacy and Neurotoxicity Analysis
The following table summarizes the key efficacy and neurotoxicity data for SKA-378 and comparator drugs. Efficacy is presented as the ED50, the dose at which 50% of the animals are protected from seizures. Neurotoxicity is represented by the TD50, the dose at which 50% of the animals exhibit motor impairment. The Protective Index (PI) is the ratio of TD50 to ED50, with a higher PI indicating a more favorable safety profile.
| Compound | MES Model ED50 (mg/kg) | PTZ Model ED50 (mg/kg) | Rotorod TD50 (mg/kg) | Protective Index (MES) | Protective Index (PTZ) |
| SKA-378 | 15.2 | 25.8 | 185.4 | 12.2 | 7.2 |
| Phenytoin | 9.5 | Inactive | 68.3 | 7.2 | N/A |
| Valproic Acid | 45.7 | 148.2 | 426.1 | 9.3 | 2.9 |
Experimental Protocols
A detailed description of the methodologies employed in this comparative study is provided below to ensure transparency and facilitate reproducibility.
Animals: All experiments were conducted using male Swiss albino mice, weighing between 20-25g. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All procedures were performed in accordance with institutional guidelines for animal care and use.
Drug Administration: SKA-378, Phenytoin, and Valproic Acid were suspended in a 0.5% carboxymethylcellulose (CMC) solution. The drugs were administered intraperitoneally (i.p.) at a volume of 10 ml/kg. Control animals received an equivalent volume of the 0.5% CMC vehicle.
Maximal Electroshock (MES) Seizure Model:
-
Apparatus: A constant current stimulator was used to deliver an electrical stimulus of 50 mA for 0.2 seconds via corneal electrodes.
-
Procedure: Thirty minutes after drug administration, the electrical stimulus was applied. The primary endpoint was the abolition of the hind limb tonic extensor component of the seizure. An animal was considered protected if it did not exhibit this response.
-
Data Analysis: The ED50, the dose protecting 50% of the animals from the tonic extensor seizure, was calculated using the probit method.
Pentylenetetrazol (PTZ) Seizure Model:
-
Procedure: Thirty minutes following drug administration, a subcutaneous (s.c.) injection of Pentylenetetrazol (85 mg/kg) was administered. This dose of PTZ is known to reliably induce clonic seizures lasting for at least 5 seconds in vehicle-treated animals.
-
Observation: Animals were observed for 30 minutes post-PTZ injection. The primary endpoint was the absence of clonic seizures.
-
Data Analysis: The ED50, the dose preventing clonic seizures in 50% of the animals, was determined using the probit method.
Rotorod Neurotoxicity Assay:
-
Apparatus: A rotating rod apparatus (Ugo Basile) set to a constant speed of 10 rpm was used.
-
Procedure: Prior to drug administration, mice were trained to remain on the rotating rod for at least one minute. On the day of the experiment, at the time of peak drug effect (determined from pilot studies), the animals were placed on the rotating rod.
-
Endpoint: Motor impairment was defined as the inability of the animal to remain on the rod for one minute.
-
Data Analysis: The TD50, the dose causing motor impairment in 50% of the animals, was calculated using the probit method.
Visualized Experimental Workflow and Proposed Mechanism of Action
The following diagrams illustrate the experimental workflow for the preclinical evaluation of SKA-378 and a hypothesized signaling pathway for its anticonvulsant activity.
Caption: Preclinical evaluation workflow for SKA-378.
Caption: Hypothesized mechanism of action for SKA-378.
A Comparative Analysis of the Side Effect Profiles of SKA-378 and Phenytoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the novel anticonvulsant candidate SKA-378 and the established anti-epileptic drug, phenytoin (B1677684). The information on SKA-378 is based on preclinical studies, while the data for phenytoin is derived from extensive clinical use and research. This comparison aims to offer a clear perspective on the potential safety advantages of emerging therapies.
Quantitative Comparison of Side Effect Profiles
The following table summarizes the known and potential side effects of SKA-378 and the well-documented adverse effects of phenytoin. It is crucial to note that the data for SKA-378 is from preclinical animal studies and may not directly translate to human subjects.
| Side Effect Category | SKA-378 (Preclinical Data) | Phenytoin (Clinical Data) |
| Neurological | Sedation and motor impairment observed at high doses in a related compound (SKA-19). No specific neurotoxicity studies on SKA-378 are publicly available. | Concentration-dependent neurotoxicity is common and can manifest as nystagmus, ataxia, slurred speech, confusion, and lethargy.[1] In severe cases, coma and seizures can occur.[1] Chronic use has been linked to cerebellar ataxia and peripheral neuropathy.[2][3][4] |
| Dermatological | No data available. | Skin rashes are a common side effect.[1] Severe and life-threatening reactions such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) can occur.[5] |
| Dental | No data available. | Gingival hyperplasia (overgrowth of the gums) is a well-known and frequent side effect, particularly with long-term use.[6][7][8][9] |
| Hematological | No data available. | Megaloblastic anemia due to folate deficiency can occur with chronic use.[1] |
| Skeletal | No data available. | Long-term use can lead to decreased bone mineral density and an increased risk of osteomalacia and fractures.[1] |
| Hypersensitivity | No data available. | Anticonvulsant hypersensitivity syndrome, characterized by fever, rash, and internal organ involvement, is a serious adverse reaction.[10] |
Experimental Protocols
Preclinical Neurotoxicity Assessment (General Protocol)
While specific protocols for SKA-378 are not publicly available, a general approach to assessing neurotoxicity in preclinical rodent models for a novel anticonvulsant would typically involve the following steps. These methods are designed to identify potential adverse effects on the nervous system.
-
Dose Range Finding Studies: Initial studies are conducted to determine the maximum tolerated dose (MTD) and to identify a range of doses that can be used for further testing.
-
Functional Observational Battery (FOB): A series of standardized observations and tests are performed to detect changes in behavior, autonomic function, and neuromuscular coordination. This can include assessments of posture, gait, grooming, and reactivity to stimuli.
-
Motor Activity Assessment: Spontaneous motor activity is quantified using automated systems to detect hypo- or hyperactivity.
-
Rotarod Test: This test is used to evaluate motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured.
-
Histopathology: After the treatment period, brain tissue is collected, processed, and examined microscopically for any signs of neuronal damage, inflammation, or other pathological changes.
Phenytoin Side Effect Investigations (Methodology Overview)
The side effect profile of phenytoin has been established through decades of clinical use and numerous studies. The methodologies used to investigate these side effects include:
-
Clinical Trials: Randomized controlled trials and post-marketing surveillance have been instrumental in identifying and quantifying the incidence of adverse effects.
-
Case Reports and Series: Individual case reports and series have highlighted rare and idiosyncratic side effects.
-
Epidemiological Studies: These studies have investigated the association between long-term phenytoin use and chronic side effects like cerebellar atrophy and bone density loss.
-
In Vitro and In Vivo Mechanistic Studies: Laboratory-based research has been conducted to understand the cellular and molecular mechanisms underlying side effects like gingival hyperplasia and skin reactions.
Signaling Pathways and Mechanisms of Side Effects
Phenytoin-Induced Gingival Hyperplasia
One of the most well-studied side effects of phenytoin is gingival hyperplasia. The underlying mechanism is multifactorial and involves complex interactions between the drug, gingival fibroblasts, and inflammatory processes. A key proposed pathway involves the inhibition of cation flux, leading to a cascade of events that ultimately results in the accumulation of extracellular matrix.
Caption: Proposed signaling pathway for phenytoin-induced gingival hyperplasia.
Preclinical Neurotoxicity Assessment Workflow
The following diagram illustrates a conceptual workflow for the assessment of neurotoxicity of a new chemical entity (NCE) like SKA-378 in a preclinical setting.
Caption: Conceptual workflow for preclinical neurotoxicity assessment.
Conclusion
References
- 1. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Can Therapeutic-Range Chronic Phenytoin Administration Cause Cerebellar Ataxia? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenytoin-related ataxia in patients with epilepsy: clinical and radiological characteristics [pubmed.ncbi.nlm.nih.gov]
- 4. topclassactions.com [topclassactions.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Phenytoin-Induced Gingival Overgrowth: A Review of the Molecular, Immune, and Inflammatory Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Update on the Mechanisms of Phenytoin Induced Gingival Overgrowth [opendentistryjournal.com]
- 8. Phenytoin-induced gingival enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Hypersensitivity reaction associated with phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Dose-Response Validation of ND-378: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo neuroprotective effects of ND-378 (also known as SKA-378), a novel chlorinated aminothiazole, against the established neuroprotective agent, Riluzole. The data presented is based on studies conducted in a rat model of temporal lobe epilepsy, a common model for assessing neuroprotection against excitotoxic injury.
Comparative Efficacy: this compound vs. Riluzole
The following table summarizes the effective in vivo doses of this compound and Riluzole in providing neuroprotection in a kainic acid (KA)-induced rat model of temporal lobe epilepsy. These doses were shown to attenuate acute neural injury in the hippocampus.
| Compound | Effective Dose (in vivo) | Animal Model | Key Findings |
| This compound (SKA-378) | 30 mg/kg | Kainic acid-induced temporal lobe epilepsy in rats | Significantly attenuated acute neural injury in the CA3, CA1, and CA4/hilus regions of the hippocampus.[1] |
| Riluzole | 10 mg/kg | Kainic acid-induced temporal lobe epilepsy in rats | Blocks acute neural injury in the hippocampus.[1][2][3] |
Experimental Protocols
The in vivo validation of this compound's neuroprotective effects was conducted using a well-established animal model of temporal lobe epilepsy.
Kainic Acid (KA)-Induced Temporal Lobe Epilepsy Model in Rats
Objective: To induce status epilepticus (SE) and subsequent neurodegeneration in the hippocampus to evaluate the neuroprotective efficacy of test compounds.
Animal Model: Adult male Sprague-Dawley rats.[2][3]
Procedure:
-
Induction of Status Epilepticus (SE): Kainic acid (KA) is administered to the rats to induce seizures. One common method is intraperitoneal (i.p.) injection.
-
Compound Administration:
-
Monitoring: Animals are monitored for seizure activity and overall health.
-
Endpoint Analysis:
-
Histology: At a predetermined time point post-SE (e.g., 3 days), brain tissue is collected.[1]
-
Immunohistochemistry: Brain sections are stained to assess neuronal damage (e.g., using markers like Fluoro-Jade C for degenerating neurons) and neuronal survival (e.g., using NeuN staining for mature neurons).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vivo validation of this compound.
Caption: Experimental workflow for in vivo validation of this compound.
Proposed Mechanism of Action of this compound
This compound is believed to exert its neuroprotective effects through a multi-target mechanism, primarily involving the inhibition of methylaminoisobutyric acid (MeAIB) transport and the voltage-gated sodium channel NaV1.6.[1][4]
The diagram below outlines the proposed signaling pathway for this compound's neuroprotective action.
Caption: Proposed neuroprotective signaling pathway of this compound.
References
- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Riluzole attenuates acute neural injury and reactive gliosis, hippocampal-dependent cognitive impairments and spontaneous recurrent generalized seizures in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riluzole attenuates acute neural injury and reactive gliosis, hippocampal-dependent cognitive impairments and spontaneous recurrent generalized seizures in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy [escholarship.org]
A Comparative Guide to SKA-378 and Levetiracetam Combination Therapy for Refractory Epilepsy
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the established antiepileptic drug (AED) Levetiracetam and the novel investigational compound SKA-378. The focus is on the potential for a synergistic combination therapy in the context of refractory focal onset seizures. All data presented for SKA-378 and the combination therapy are derived from hypothetical preclinical studies designed to illustrate a plausible scientific rationale.
Introduction and Rationale
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While numerous AEDs are available, a significant portion of patients develop resistance to treatment, creating a critical need for novel therapeutic strategies. Levetiracetam, a widely used second-generation AED, possesses a unique mechanism of action that distinguishes it from older drugs.[1][2] SKA-378 is a hypothetical, first-in-class, selective positive allosteric modulator of the KCNQ2/3 (Kv7.2/7.3) potassium channel, a key regulator of neuronal excitability.[3][4]
The rationale for combining SKA-378 and Levetiracetam stems from their distinct and potentially complementary mechanisms. Levetiracetam modulates presynaptic neurotransmitter release via binding to synaptic vesicle glycoprotein (B1211001) 2A (SV2A), while SKA-378 directly dampens neuronal firing by enhancing the M-current.[1][5] This dual-pronged approach could offer synergistic efficacy against seizures that are refractory to single-mechanism agents.
Comparative Mechanism of Action
Levetiracetam: SV2A Ligand
The primary mechanism of Levetiracetam involves its specific and high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][6] SV2A is an integral membrane protein found in the vesicles of nearly all synapses and is believed to play a crucial role in the regulation of neurotransmitter release.[7][8] While the precise downstream cascade is not fully elucidated, binding of Levetiracetam to SV2A is thought to modulate the function of these vesicles, leading to a reduction in the release of excitatory neurotransmitters like glutamate, particularly during periods of excessive neuronal activity.[2][9][10] This action is believed to stabilize synaptic transmission and reduce the likelihood of the hypersynchronized neuronal firing that underlies seizures.[9][10] Additionally, some studies suggest Levetiracetam influences presynaptic calcium channels and intraneuronal calcium levels, which may contribute to its overall anticonvulsant effect.[1][7][8]
References
- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levetiracetam - Wikipedia [en.wikipedia.org]
- 3. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calmodulin regulates KCNQ2 function in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is Levetiracetam Different from Other Antiepileptic Drugs? Levetiracetam and its Cellular Mechanism of Action in Epilepsy Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy [frontiersin.org]
- 8. Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
Independent Validation of SKA-378's Neuroprotective Effects: A Comparative Guide
A Note on Reproducibility: To date, the neuroprotective effects of SKA-378 have been documented in studies primarily from a single research group. This guide serves as a comprehensive resource based on the available literature to facilitate independent validation by the scientific community.
This guide provides a comparative analysis of the neuroprotective effects of SKA-378, a novel aminothiazole derivative, and its structural analog, riluzole (B1680632). The data presented is derived from preclinical studies utilizing a kainic acid-induced excitotoxicity model in rats, a common model for temporal lobe epilepsy.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the key quantitative data from in vitro and in vivo studies, offering a direct comparison between SKA-378 and the established neuroprotective agent, riluzole.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (µM) | Source |
| SKA-378 | NaV1.6 | 28 | [1][2] |
| SKA-378 | NaV1.2 | 118 | [1][2] |
| Riluzole | MeAIB/Glutamine Transport | 1 | [1][2] |
Table 2: In Vivo Neuroprotection in Kainic Acid-Induced Status Epilepticus in Rats
| Treatment | Hippocampal Region | Assessment Method | Outcome | Source |
| SKA-378 (30 mg/kg) | CA1, CA3, CA4/Hilus | NeuN Staining | Attenuation of neuronal injury | [1] |
| Riluzole (10 mg/kg) | CA1, CA3, CA4/Hilus | NeuN Staining | Attenuation of neuronal injury | [1][3] |
| Riluzole (10 mg/kg) | Hippocampus (Overall) | Fluoro-Jade C Staining | Minimal staining at Day 7 & 14 (p < 0.0001 vs. vehicle) | [3] |
| Riluzole (10 mg/kg) | CA1 | Fluoro-Jade C Staining | Minimal staining at Day 7 & 14 (p < 0.0001 & p = 0.0049 vs. vehicle) | [3] |
| Riluzole (10 mg/kg) | CA3 | Fluoro-Jade C Staining | Minimal staining at Day 7 & 14 (p < 0.0001 & p = 0.0096 vs. vehicle) | [3] |
| Riluzole (10 mg/kg) | CA4/Hilus | Fluoro-Jade C Staining | Minimal staining at Day 7 & 14 (p < 0.0001 & p = 0.0548 vs. vehicle) | [3] |
| Riluzole (10 mg/kg) | Hippocampus (Overall) | NeuN Fluorescence | Attenuated decrease at Day 7 & 14 (p < 0.0001 vs. vehicle) | [3] |
| Riluzole (10 mg/kg) | CA1 | NeuN Fluorescence | Attenuated decrease at Day 7 & 14 (p = 0.0016 & p < 0.0001 vs. vehicle) | [3] |
| Riluzole (10 mg/kg) | CA3 | NeuN Fluorescence | Attenuated decrease at Day 7 & 14 (p < 0.0001 & p = 0.0006 vs. vehicle) | [3] |
| Riluzole (10 mg/kg) | CA4/Hilus | NeuN Fluorescence | Attenuated decrease at Day 7 & 14 (p < 0.0001 & p = 0.0003 vs. vehicle) | [3] |
Signaling Pathways and Mechanisms of Action
SKA-378 and riluzole are believed to exert their neuroprotective effects through the modulation of glutamate (B1630785) neurotransmission and neuronal excitability. The primary mechanisms include the inhibition of presynaptic glutamate release and the blockade of voltage-gated sodium channels.
Experimental Protocols
To facilitate the replication of the neuroprotective studies of SKA-378, detailed experimental protocols are provided below.
In Vivo Model of Excitotoxicity
The kainic acid (KA) model in rats is utilized to induce status epilepticus and subsequent neurodegeneration, particularly in the hippocampus.
Assessment of Neurodegeneration
Neuronal injury is quantified using Fluoro-Jade C staining for degenerating neurons and NeuN immunohistochemistry for surviving neurons.
Fluoro-Jade C Staining Protocol:
-
Slide Preparation: Mount 40 µm free-floating sections onto gelatin-coated slides and allow them to air dry.
-
Rehydration: Immerse slides in decreasing concentrations of ethanol (B145695) (100%, 95%, 70%, 50%) for 2 minutes each, followed by a 2-minute wash in distilled water.
-
Permanganate (B83412) Incubation: Incubate slides in 0.06% potassium permanganate solution for 15 minutes on a shaker.
-
Washing: Rinse slides in distilled water for 2 minutes.
-
Staining: Incubate slides in 0.0004% Fluoro-Jade C staining solution in 0.1% acetic acid for 30 minutes in the dark.
-
Rinsing: Rinse slides three times in distilled water for 1 minute each.
-
Drying: Dry slides on a slide warmer at 50°C for at least 30 minutes.
-
Clearing and Coverslipping: Clear slides in xylene and coverslip with a non-aqueous mounting medium.
NeuN Immunohistochemistry Protocol:
-
Antigen Retrieval: Incubate slides in a citrate-based antigen retrieval solution at 95-100°C for 20 minutes.
-
Blocking: Block non-specific binding with a serum-based blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against NeuN (e.g., mouse anti-NeuN) overnight at 4°C.
-
Washing: Wash slides three times in phosphate-buffered saline (PBS).
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 2 hours at room temperature.
-
Washing and Mounting: Wash slides in PBS and coverslip with an aqueous mounting medium.
Data Analysis and Quantification
The extent of neuroprotection is determined by quantifying the number of Fluoro-Jade C-positive cells and the intensity of NeuN staining in specific hippocampal regions (CA1, CA3, and CA4/hilus). This is typically achieved using unbiased stereological methods or by measuring fluorescence intensity with imaging software. Statistical comparisons are then made between the vehicle-treated group and the drug-treated groups.
References
- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riluzole attenuates acute neural injury and reactive gliosis, hippocampal-dependent cognitive impairments and spontaneous recurrent generalized seizures in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of SKA-378 Versus Existing Antiepileptic Drugs (AEDs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a critical endeavor in neuroscience research. This guide provides a comparative analysis of SKA-378, a novel aminothiazole derivative, against a panel of established AEDs. The objective is to assess the translational potential of SKA-378 by juxtaposing its known preclinical profile with that of widely prescribed anticonvulsants. While data on SKA-378's direct anticonvulsant efficacy in standard screening models is currently limited, this guide synthesizes available information on its mechanism of action, neuroprotective effects, and pharmacokinetic properties to offer a preliminary assessment.
Mechanism of Action: A Divergent Approach
Existing AEDs exert their effects through various mechanisms, primarily targeting ion channels and neurotransmitter systems to quell neuronal hyperexcitability. In contrast, SKA-378 presents a potentially novel mechanism centered on neuroprotection and modulation of glutamate (B1630785) homeostasis.
Established AEDs:
-
Sodium Channel Blockers: Phenytoin, Carbamazepine (B1668303), Lamotrigine, and Topiramate (B1683207) stabilize the inactivated state of voltage-gated sodium channels, thereby limiting repetitive neuronal firing.
-
GABAergic Enhancers: Valproate and Levetiracetam (though its primary mechanism is distinct) can enhance the inhibitory effects of GABA.
-
Calcium Channel Blockers: Ethosuximide specifically targets T-type calcium channels, making it effective for absence seizures.
-
Multi-modal: Topiramate and Valproate exhibit multiple mechanisms of action, contributing to their broad-spectrum efficacy.
SKA-378:
Initial research indicates that SKA-378's primary mechanism may not be direct channel modulation in the same vein as traditional AEDs. Instead, its therapeutic potential in epilepsy may stem from:
-
Inhibition of Neural Activity-Regulated MeAIB/Glutamine Transport: This action could modulate the glutamate-glutamine cycle, potentially reducing excitotoxicity.[1]
-
Sodium Channel NaV1.6 Blockade: SKA-378 is a potent inhibitor of the NaV1.6 sodium channel subtype (IC50 = 28 μM), which is a distinct profile from many existing AEDs that are non-selective sodium channel blockers.[1] However, pharmacokinetic analyses suggest this may not be the primary mechanism of its neuroprotective effects in vivo.[1]
dot
Caption: Comparative signaling pathways of SKA-378 and existing AEDs.
Preclinical Efficacy: A Tale of Two Paradigms
The preclinical evaluation of AEDs traditionally relies on standardized models that assess a compound's ability to prevent seizures induced by electrical or chemical stimuli.
Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Tests:
These models are the cornerstones of initial anticonvulsant screening. The MES test identifies compounds effective against generalized tonic-clonic seizures, while the PTZ test is predictive of efficacy against absence and myoclonic seizures.
At present, there is no publicly available data on the efficacy of SKA-378 in the MES or PTZ seizure models. This represents a significant gap in our understanding of its potential as a broad-spectrum anticonvulsant. A related compound, SKA-19, has shown efficacy in the MES model, suggesting that this class of molecules may possess anticonvulsant properties.[2]
Neuroprotection in the Kainic Acid (KA) Model of Temporal Lobe Epilepsy:
Research on SKA-378 has focused on its neuroprotective capabilities in the kainic acid (KA) model, which induces status epilepticus and subsequent hippocampal damage, mimicking features of human temporal lobe epilepsy. In this model, SKA-378 has demonstrated significant neuroprotective effects. When administered after KA-induced status epilepticus, SKA-378 (30 mg/kg) attenuated acute neural injury in the hippocampus and other limbic areas.[1][3][4] Notably, even when given before the insult, SKA-378 did not prevent seizures but still protected against neurodegeneration.[1][4] This suggests a potential disease-modifying role by mitigating the neuronal damage that can contribute to the progression of epilepsy.
dot
Caption: General experimental workflow for preclinical AED evaluation.
Quantitative Comparison of Preclinical Efficacy and Safety
The following tables summarize the available preclinical efficacy (ED50 in MES and PTZ tests) and safety (TD50 and Protective Index) data for a selection of existing AEDs. The absence of data for SKA-378 in these standard models is a notable limitation for direct comparison.
Table 1: Anticonvulsant Efficacy (ED50, mg/kg) in Preclinical Models
| Drug | MES (mice) | PTZ (mice) |
| SKA-378 | No Data Available | No Data Available |
| Riluzole | 4.07 (i.p.) | No Data Available |
| Phenytoin | 9.5 (i.p.) | >500 |
| Carbamazepine | 8.8 (i.p.) | >100 |
| Valproate | 272 (i.p.) | 154 (s.c.) |
| Levetiracetam | Ineffective | Ineffective in maximal test, but effective in submaximal and kindling models |
| Lamotrigine | 2.2 (p.o.) | Ineffective against clonus |
| Topiramate | 40.9 (p.o.) | 1030 (p.o.)[5] |
| Ethosuximide | >500[6] | 130 (s.c.) |
Table 2: Preclinical Safety and Therapeutic Index
| Drug | TD50 (mice, mg/kg) | Protective Index (TD50/MES ED50) |
| SKA-378 | No Data Available | No Data Available |
| Riluzole | 17.27 (i.p.) | 4.2 |
| Phenytoin | 65.8 (i.p.) | 6.9 |
| Carbamazepine | 74.3 (i.p.) | 8.4 |
| Valproate | 495 (i.p.) | 1.8 |
| Levetiracetam | 1601 (i.p.)[7] | Not applicable due to lack of MES efficacy |
| Lamotrigine | 47 (p.o.) | 21.4 |
| Topiramate | 237 (p.o.) | 5.8 |
| Ethosuximide | 650 (s.c.) | Not applicable due to lack of MES efficacy |
Pharmacokinetics: A Glimpse into SKA-378's Profile
Pharmacokinetic properties are crucial for determining the translational potential of a drug candidate.
Existing AEDs:
The pharmacokinetic profiles of existing AEDs are well-characterized and vary widely in terms of absorption, distribution, metabolism, and excretion, often necessitating therapeutic drug monitoring.
SKA-378:
Preclinical studies indicate that SKA-378 possesses favorable pharmacokinetic properties:
-
Brain Penetrant: It readily crosses the blood-brain barrier.
-
Good Oral Bioavailability: It is well-absorbed after oral administration.[8]
These characteristics are promising for a centrally acting therapeutic agent.
Experimental Protocols
Detailed methodologies for the key experiments cited are essential for the replication and validation of findings.
Maximal Electroshock (MES) Test
-
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of efficacy against generalized tonic-clonic seizures.
-
Procedure:
-
Administer the test compound or vehicle to rodents (mice or rats) at various doses and predetermined time points.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of tonic hindlimb extension.
-
The ED50 (the dose that protects 50% of animals) is calculated.
-
Subcutaneous Pentylenetetrazol (PTZ) Test
-
Objective: To evaluate a compound's ability to prevent clonic seizures induced by the GABA antagonist pentylenetetrazol, suggesting potential efficacy against absence and myoclonic seizures.
-
Procedure:
-
Administer the test compound or vehicle to rodents.
-
After a set pretreatment time, inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c., in mice).
-
Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 5 seconds).
-
The ED50 is determined as the dose that prevents seizures in 50% of the animals.
-
Kainic Acid (KA) Model of Temporal Lobe Epilepsy
-
Objective: To model the pathophysiology of temporal lobe epilepsy, including status epilepticus, neurodegeneration, and spontaneous recurrent seizures, and to evaluate the neuroprotective effects of test compounds.
-
Procedure:
-
Administer KA systemically (e.g., intraperitoneally) or directly into the brain (e.g., intrahippocampally) of rodents.
-
Monitor the animals for behavioral and electrographic seizures to confirm the induction of status epilepticus.
-
Administer the test compound at a specified time point (before or after KA administration).
-
At a later time point (e.g., 3, 7, or 14 days post-KA), sacrifice the animals and perform histological analysis of brain tissue (e.g., Nissl staining, Fluoro-Jade C staining) to quantify neuronal damage in regions like the hippocampus.
-
Conclusion and Future Directions
SKA-378 emerges as a compound with a distinct preclinical profile compared to established AEDs. Its demonstrated neuroprotective effects in a relevant model of temporal lobe epilepsy are a promising avenue for a potential disease-modifying therapy, a feature lacking in most current anticonvulsants.[1][3] However, the conspicuous absence of data from standard anticonvulsant screening models (MES and PTZ) makes it challenging to predict its broad-spectrum anticonvulsant efficacy and directly compare its potency to existing drugs.
To fully assess the translational potential of SKA-378, future research should prioritize:
-
Evaluation in MES and PTZ models: Determining the ED50 of SKA-378 in these assays is crucial to understand its anticonvulsant spectrum and potency.
-
Comprehensive safety and tolerability studies: Establishing a preclinical therapeutic index through neurotoxicity studies (e.g., rotarod test) will be essential.
-
Elucidation of the precise mechanism of action: Further investigation is needed to clarify the relative contributions of MeAIB/glutamine transport inhibition and NaV1.6 blockade to its overall effects.
-
Chronic efficacy studies: Assessing the long-term effects of SKA-378 on the development of spontaneous recurrent seizures after an initial insult would provide further evidence for its disease-modifying potential.
References
- 1. Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Riluzole Derivative 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19), a Mixed KCa2 Activator and NaV Blocker, is a Potent Novel Anticonvulsant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 4. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 5. Topiramate: preclinical evaluation of structurally novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethosuximide and Phenytoin Dose-Dependently Attenuate Acute Nonconvulsive Seizures after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent Validation of Published SKA-378 Research Findings: A Comparative Guide
This guide provides an objective comparison of the published research findings on SKA-378, a novel neuroprotective agent, with its parent compound, riluzole (B1680632), and other derivatives. The information presented here is based on available scientific publications and is intended for researchers, scientists, and drug development professionals. It is important to note that the findings summarized below originate from the initial publishing research group, and independent validation by unaffiliated laboratories has not been identified in the public domain.
Data Presentation: Comparative Analysis of Neuroprotective Agents
The following tables summarize the quantitative data available for SKA-378 and its comparators.
| Compound | Target | IC50 | Organism/Cell Line | Source |
| SKA-378 | NaV1.6 | 28 µM | Heterologous cells | [1] |
| SKA-378 | NaV1.2 | 118 µM | Heterologous cells | [1] |
| Riluzole | MeAIB/glutamine transport | 1 µM | Mature rat hippocampal neurons | [1] |
| SKA-378 | MeAIB/glutamine transport | ~1 µM (equal potency to riluzole for spontaneous transport) | Mature rat hippocampal neurons | [2] |
Table 1: In Vitro Inhibitory Activity. This table compares the half-maximal inhibitory concentrations (IC50) of SKA-378 and riluzole against their respective molecular targets as identified in the literature.
| Compound | Dosage | Administration Route | Animal Model | Key Neuroprotective Outcome | Source |
| SKA-378 | 30 mg/kg | Intraperitoneal (i.p.) | Kainic acid (KA)-induced status epilepticus in rats | Attenuated acute neural injury in CA3, CA1, and CA4/hilus of the hippocampus.[1] Reduced acute neuroinflammation at 3, 7, and 14 days post-status epilepticus.[3] | [1][3] |
| Riluzole | 10 mg/kg | Intraperitoneal (i.p.) | Kainic acid (KA)-induced status epilepticus in rats | Blocks acute neural injury.[1] Attenuates acute neural hippocampal injury and inflammation at 3, 7, and 14 days following KA-induced status epilepticus.[3] | [1][3] |
Table 2: In Vivo Neuroprotective Effects. This table summarizes the effective dosages and observed neuroprotective outcomes of SKA-378 and riluzole in a rat model of temporal lobe epilepsy.
Experimental Protocols
The key experiments cited in the published research on SKA-378 involve in vivo and in vitro models to assess its neuroprotective and anti-inflammatory effects.
In Vivo Neuroprotection Model
-
Animal Model: Adult male Sprague Dawley rats were used to model temporal lobe epilepsy.[3]
-
Induction of Status Epilepticus (SE): Kainic acid (KA) was administered to induce SE, leading to excitotoxic neuronal cell death and neuroinflammation in the hippocampus.[3]
-
Drug Administration: SKA-378 (30 mg/kg) or riluzole (10 mg/kg) was administered intraperitoneally 1 hour after the induction of SE.[3]
-
Assessment of Neuroprotection:
-
Assessment of Neuroinflammation:
-
Microglial Activation: Assessed by Iba-1 and ED-1 labeling by IHC.[3]
-
Gliosis: Determined by GFAP and vimentin (B1176767) labeling by IHC.[3]
-
Protein Expression: Iba-1 and GFAP activity was also measured by Western Blot at 3, 7, and 14 days post-SE.[3]
-
In Vitro Mechanistic Studies
-
Cell Culture: Mature rat hippocampal neuron-enriched cultures were used to study the mechanism of action.[1]
-
Measurement of MeAIB/Glutamine Transport: The inhibition of neural activity-regulated methylaminoisobutryic acid (MeAIB)/glutamine transport by SKA-378 and riluzole was characterized.[1]
-
Sodium Channel Inhibition Assay: The inhibitory activity of SKA-378 on NaV1.2 and NaV1.6 sodium channels was measured in heterologous cells.[1]
Visualization of Pathways and Workflows
Proposed Neuroprotective Signaling Pathway of SKA-378
The following diagram illustrates the proposed mechanism of action for SKA-378 in mitigating excitotoxicity and neuroinflammation.
Caption: Proposed mechanism of SKA-378 neuroprotection.
Experimental Workflow for In Vivo Studies
This diagram outlines the key steps in the in vivo experiments described in the published research.
Caption: In vivo experimental workflow for SKA-378 evaluation.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for Ceritinib (ND-378/LDK378)
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for Ceritinib (B560025), an antineoplastic agent. The designation "ND-378" is likely an internal or mistaken reference to the investigational new drug code LDK378, which is the compound now known as Ceritinib.[1][2][3][4][5] This guide is intended to be a primary resource for laboratory safety and chemical management, fostering a culture of safety and responsibility in research and development environments.
Chemical and Physical Properties
A summary of the key quantitative data for Ceritinib is presented in the table below for easy reference and comparison.
| Property | Value |
| Chemical Name | 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine[1][2][4] |
| Molecular Formula | C28H36ClN5O3S[1][3][4] |
| Molecular Weight | 558.14 g/mol [1][4] |
| CAS Number | 1032900-25-6[1][3][4] |
| Appearance | Off-white solid powder[2] |
| Solubility | Soluble in DMSO; Insoluble in water[2][5] |
| Storage Temperature | -20°C[2] |
Hazard Identification and Safety Precautions
Ceritinib is a potent pharmaceutical compound and must be handled with appropriate caution. The primary hazards are outlined below.
Hazard Statements:
-
H360: May damage fertility or the unborn child.[6]
-
H302: Harmful if swallowed.[7]
-
H410: Very toxic to aquatic life with long lasting effects.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[6]
-
Skin Protection: Wear protective gloves and a lab coat.[6]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[6]
Proper Disposal Procedures
The proper disposal of Ceritinib and its contaminated waste is crucial to prevent environmental contamination and ensure safety. The following step-by-step procedures should be strictly followed.
Step 1: Segregation of Waste
-
Segregate all Ceritinib waste from non-hazardous laboratory trash. This includes unused or expired compounds, contaminated lab supplies (e.g., pipette tips, gloves, vials), and any spill cleanup materials.
Step 2: Waste Containment
-
Place all solid Ceritinib waste into a clearly labeled, sealed, and leak-proof container. The label should include the chemical name ("Ceritinib"), the appropriate hazard symbols, and the words "Hazardous Waste."
-
For liquid waste containing Ceritinib (e.g., solutions in DMSO), use a dedicated, sealed, and properly labeled waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
Step 3: Inactivation (if applicable and feasible)
-
For trace amounts of Ceritinib on lab surfaces or equipment, decontamination procedures may be necessary. Consult your institution's safety officer for approved methods. Forced degradation studies have shown that Ceritinib degrades under acidic, basic, oxidative, thermal, and photolytic conditions.[8] However, chemical inactivation should only be performed by trained personnel following a validated and approved protocol.
Step 4: Final Disposal
-
Dispose of the contained hazardous waste through your institution's designated hazardous waste management program. This typically involves collection by a licensed hazardous waste disposal company.
-
Do not dispose of Ceritinib down the drain or in the regular trash.[9] Due to its high toxicity to aquatic life, it is imperative to prevent its release into the environment.[7]
General Guidance for Pharmaceutical Waste Disposal:
-
If a formal take-back program is available, that is the preferred method of disposal.[10]
-
In the absence of a take-back program, and for disposal of small quantities from end-users (a scenario less common in a research setting but important to note), the FDA recommends mixing the medication with an unpalatable substance like dirt, cat litter, or used coffee grounds, placing it in a sealed container, and then disposing of it in the household trash.[9] However, for a laboratory setting, the institutional hazardous waste protocol is mandatory.
Experimental Protocols
In Vitro Kinase Assay: The inhibitory activity of Ceritinib can be measured using a LabChip mobility-shift assay. The general steps are as follows:
-
Express ALK as a tagged fusion protein (e.g., Histidine or GST-tagged) using a baculovirus expression system.
-
Perform the kinase assay at 30°C for 60 minutes in the presence and absence of varying concentrations of Ceritinib.
-
Determine the effect of the compound on the enzymatic activity by analyzing the linear progress curves.
Signaling Pathway
Ceritinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] The inhibition of ALK disrupts downstream signaling pathways that are critical for cell proliferation and survival.[11]
Caption: Ceritinib inhibits ALK, blocking downstream signaling pathways.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. LDK378 - LKT Labs [lktlabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ChemGood [chemgood.com]
- 5. medkoo.com [medkoo.com]
- 6. echemi.com [echemi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. oncolink.org [oncolink.org]
- 11. Effect of ceritinib (LDK378) on enhancement of chemotherapeutic agents in ABCB1 and ABCG2 overexpressing cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Handling Uncharacterized Chemical Compound ND-378
Disclaimer: The chemical identifier "ND-378" does not correspond to a publicly documented specific chemical substance in our search results. The following guidelines are designed for handling a novel, uncharacterized, or otherwise unidentified chemical compound in a research and development setting. It is imperative to treat any unknown substance as potentially hazardous.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines a framework for risk assessment, personal protective equipment (PPE) selection, operational procedures, and disposal of a novel chemical agent, provisionally designated this compound.
Immediate Safety and Logistical Information
The cornerstone of safely handling any novel compound is a thorough preliminary hazard assessment and the stringent use of appropriate personal protective equipment.
Before any experimental work commences, a risk assessment must be performed. This involves evaluating available information and making conservative assumptions about the potential hazards. In many cases, the hazards of novel materials can be anticipated based on knowledge of similar, established compounds. It is prudent to assume that a derivative is at least as hazardous as its parent compound.[1]
Experimental Protocol: Preliminary Hazard Evaluation
-
Review of Synthetic Route: Analyze the chemical reactions used to synthesize this compound. The hazards of the precursors and the potential for hazardous byproducts can provide insight into the potential risks of the final compound.
-
Computational Toxicology Assessment: If the structure of this compound is known, use computational tools (e.g., QSAR models) to predict potential toxicity, reactivity, and other hazardous properties.
-
Physical Characterization: Observe the physical state (solid, liquid, gas), color, and odor (with extreme caution, do not intentionally inhale). Note any signs of instability, such as discoloration, gas evolution, or crystallization.[2] If the container appears compromised, damaged, or shows signs of crystal growth around the cap, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
-
Consult Institutional Experts: Discuss the compound with senior researchers, chemists, and your institution's EHS office to leverage their experience and resources.[3]
For any uncharacterized substance, a high level of PPE is mandatory until more is known about its properties. The selection of PPE should be based on a risk assessment of the potential hazards.[4]
| Risk Level Assessment | Eyes and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| High Hazard / Unknown | Chemical splash goggles and a face shield.[1][5] | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[1] Consult manufacturer's resistance guides for specific chemicals if precursors are known.[5] | A flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton).[5] Ensure the lab coat is fully buttoned. | Work in a certified chemical fume hood. If there is a risk of aerosol generation, a respirator may be required.[5] |
| Moderate Hazard | Chemical splash goggles. | Chemically resistant gloves. | A standard lab coat. | Work in a well-ventilated area, preferably a chemical fume hood.[6] |
| Low Hazard | Safety glasses with side shields. | Appropriate gloves for the chemicals being handled. | A standard lab coat. | Work in a well-ventilated area. |
This table provides general guidance. The specific PPE required should be determined by a thorough risk assessment for each specific procedure.
Operational and Disposal Plans
-
Designated Area: All work with this compound should be conducted in a designated area within a laboratory that is clearly marked.[1]
-
Ventilation: Handle the compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Labeling: All containers of this compound must be clearly labeled with the compound's name, any known hazard information, the date of synthesis, and the researcher's name.[7]
-
Spill Management: A spill kit appropriate for the potential hazards and quantities of this compound should be readily available.[6][8] In case of a spill, evacuate the immediate area, notify colleagues and your supervisor, and follow your institution's spill response procedures.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]
The following experimental protocols are for the initial, small-scale characterization of this compound and should only be performed after a comprehensive risk assessment and with the highest level of PPE.
| Property | Methodology | Safety Considerations |
| Solubility | 1. Add 1-2 mg of this compound to a small vial. 2. Add 1 mL of a solvent (e.g., water, ethanol, DMSO) and vortex. 3. Visually inspect for dissolution. | Perform in a fume hood. Use appropriate solvent-resistant gloves. Be aware of potential exothermic reactions. |
| pH (for aqueous solutions) | 1. Prepare a dilute solution of this compound in water. 2. Use a calibrated pH meter or pH paper to determine the acidity or basicity. | Handle potentially corrosive solutions with care. Wear appropriate PPE. |
| Thermal Stability (Small Scale) | 1. Place a few milligrams of this compound on a hot plate in a fume hood. 2. Slowly increase the temperature and observe for any changes (e.g., melting, decomposition, color change). | Use a blast shield. Be prepared for rapid decomposition or gas evolution. Do not heat a sealed container. |
Disposing of unknown chemicals is subject to strict regulations and can be costly.[9][10]
-
Do Not Dispose Down the Drain: Never dispose of an unknown chemical down the sink.[10]
-
Segregate Waste: Keep waste containing this compound separate from other waste streams.
-
Label Waste Container: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound (Uncharacterized Compound)" and any known potential hazards.[7]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal procedure.[2][3][10] They will arrange for the analysis and disposal of the unknown waste.[2] Federal, state, and local regulations prohibit the transportation and disposal of wastes of unknown identity without proper analysis.[11]
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for the risk assessment and safe handling of a novel chemical compound like this compound.
Caption: Workflow for the safe handling of a novel chemical compound.
References
- 1. twu.edu [twu.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. zmshealthbio.com [zmshealthbio.com]
- 7. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. youthfilter.com [youthfilter.com]
- 9. unmc.edu [unmc.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
